[(3-Bromophenyl)methyl]hydrazine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(3-bromophenyl)methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4,10H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLIHWWTBWSXQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384427-52-4 | |
| Record name | 3-Bromobenzylhydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of [(3-Bromophenyl)methyl]hydrazine Hydrochloride: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of [(3-Bromophenyl)methyl]hydrazine hydrochloride, a key building block in the development of novel pharmaceutical agents.[1] The document elucidates the prevalent synthetic strategy, focusing on the reductive amination of 3-bromobenzaldehyde. It offers a detailed, step-by-step protocol, an in-depth discussion of the underlying reaction mechanisms, and critical process considerations. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights to ensure a reproducible and efficient synthesis.
Introduction: The Significance of Substituted Benzylhydrazines
Substituted hydrazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents used in the treatment of diseases ranging from tuberculosis to Parkinson's.[2][3] The benzylhydrazine moiety, in particular, is a versatile pharmacophore. The presence of the bromine atom on the phenyl ring at the meta position in this compound offers a strategic point for further functionalization through various cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecules and compound libraries for drug discovery.[1]
This guide will focus on a robust and widely applicable synthetic method: the reductive amination of 3-bromobenzaldehyde. This approach is favored for its operational simplicity and generally good yields.
The Primary Synthetic Pathway: Reductive Amination
The synthesis of this compound is most effectively achieved through a two-step sequence starting from 3-bromobenzaldehyde. This process involves the initial formation of a hydrazone intermediate, followed by its selective reduction to the corresponding benzylhydrazine, and finally, conversion to the hydrochloride salt for improved stability and handling.
Logical Flow of the Reductive Amination Pathway
Caption: Overall workflow for the synthesis of this compound.
In-Depth Mechanistic Discussion
A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization.
Step 1: Hydrazone Formation
The initial step is the condensation reaction between 3-bromobenzaldehyde and hydrazine. This reaction is a classic example of nucleophilic addition to a carbonyl group. The nitrogen atom of hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is typically followed by a proton transfer and subsequent dehydration to yield the stable C=N double bond of the hydrazone. The reaction is often carried out in a protic solvent like ethanol to facilitate the proton transfers.
Step 2: Reduction of the Hydrazone
The reduction of the hydrazone to the corresponding hydrazine is a critical step. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or catalytic hydrogenation.[4][5] Sodium borohydride is often preferred in a laboratory setting due to its operational simplicity. The hydride (H⁻) from the borohydride attacks the electrophilic carbon of the C=N double bond, followed by protonation of the resulting anion by the solvent to yield the final product. It is crucial that the reducing agent is selective for the imine (or in this case, hydrazone) and does not reduce the aromatic ring.
Detailed Experimental Protocol
This protocol is a self-validating system, with clear steps and checkpoints.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Purity |
| 3-Bromobenzaldehyde | 185.02 | 3132-99-8 | ≥98% |
| Hydrazine hydrate (64% hydrazine) | 50.06 | 7803-57-8 | ~64% |
| Sodium borohydride | 37.83 | 16940-66-2 | ≥98% |
| Ethanol | 46.07 | 64-17-5 | Anhydrous |
| Diethyl ether | 74.12 | 60-29-7 | Anhydrous |
| Hydrochloric acid (in diethyl ether) | 36.46 | 7647-01-0 | 2 M solution |
Step-by-Step Procedure
Part A: Synthesis of 3-Bromobenzaldehyde Hydrazone
-
To a solution of 3-bromobenzaldehyde (10.0 g, 54.0 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer, add hydrazine hydrate (3.4 mL, 64.8 mmol, 1.2 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. The formation of a white precipitate indicates the formation of the hydrazone.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield 3-bromobenzaldehyde hydrazone. The product can be used in the next step without further purification.
Part B: Synthesis of [(3-Bromophenyl)methyl]hydrazine
-
Suspend the crude 3-bromobenzaldehyde hydrazone (from the previous step) in methanol (150 mL) in a 500 mL round-bottom flask and cool the mixture to 0 °C in an ice bath.
-
Add sodium borohydride (3.06 g, 81.0 mmol, 1.5 equiv.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC for the disappearance of the hydrazone.
-
Carefully quench the reaction by the slow, dropwise addition of water (50 mL) at 0 °C.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude [(3-Bromophenyl)methyl]hydrazine as an oil.
Part C: Formation of the Hydrochloride Salt
-
Dissolve the crude [(3-Bromophenyl)methyl]hydrazine in anhydrous diethyl ether (100 mL).
-
Cool the solution to 0 °C and add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation ceases.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether (2 x 30 mL), and dry in a vacuum oven at 40 °C.
-
The final product is this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure by identifying the chemical shifts and splitting patterns of the protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the free base.
-
Infrared Spectroscopy (IR): To identify the characteristic functional groups, such as N-H stretches.
-
Melting Point: To assess the purity of the final product.
Alternative Synthetic Strategies
While reductive amination is a robust method, other strategies exist for the synthesis of benzylhydrazines.
-
Alkylation of a Protected Hydrazine: This method involves the reaction of 3-bromobenzyl bromide with a protected hydrazine, such as tert-butyl carbazate, followed by deprotection.[2][3] This can offer good control over the selectivity of mono-alkylation but involves additional protection and deprotection steps.[3]
-
Direct Alkylation of Hydrazine: Direct reaction of a benzyl halide with hydrazine is often complicated by over-alkylation, leading to mixtures of mono- and di-substituted products.[2] This method is generally less preferred due to purification challenges.
Safety Considerations
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Additions should be made carefully and in a controlled manner.
-
3-Bromobenzaldehyde is an irritant. Avoid contact with skin and eyes.
-
Diethyl ether is extremely flammable. All operations involving diethyl ether should be conducted away from ignition sources.
Conclusion
The synthesis of this compound via the reductive amination of 3-bromobenzaldehyde is a reliable and efficient method suitable for laboratory-scale production. By understanding the underlying chemical principles and adhering to a well-defined protocol, researchers can consistently produce this valuable intermediate for applications in drug discovery and development. The provided technical guide offers the necessary details to empower scientists to successfully implement this synthesis in their own laboratories.
References
-
Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. Available from: [Link]
-
Bredihhin, A., & Mäeorg, U. (2007). Formation and Use of a Nitrogen Dianion for Selective Hydrazine Alkylation. Organic Letters, 9(24), 4975–4977. Available from: [Link]
-
Hernández-Pascacio, J., et al. (2018). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 130(8). Available from: [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
-
Gotor-Fernández, V., et al. (2019). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Angewandte Chemie International Edition, 58(38), 13476-13480. Available from: [Link]
-
Reddy, K. S., et al. (2019). Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. New Journal of Chemistry, 43(30), 12053-12057. Available from: [Link]
-
CRO SPLENDID LAB. This compound. Available from: [Link]
-
The Organic Chemistry Tutor. (2022, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. Available from: [Link]
-
Pearson+. Show how to synthesize the following amines from the indicated st... | Study Prep. Available from: [Link]
- CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine. Google Patents.
- CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride. Google Patents.
- CN1291981C - Preparation method of 3-methyl-2-benzothiazolinone hydrazone and its hydrochloride. Google Patents.
- CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride. Google Patents.
- CN101337910A - Method for preparing 3-hydrazinobenzoic acid hydrochloride. Google Patents.
- CN109627581A - Preparation method of bromhexine hydrochloride. Google Patents.
Sources
An In-depth Technical Guide to [(3-Bromophenyl)methyl]hydrazine Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of [(3-Bromophenyl)methyl]hydrazine hydrochloride, a key building block in modern medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical data and practical insights into its handling, characterization, and reactivity.
Introduction and Strategic Importance
This compound, also known as 1-(3-bromobenzyl)hydrazine hydrochloride, is a substituted benzylhydrazine derivative. Its strategic importance in drug discovery and agrochemical development stems from the versatile reactivity of the hydrazine moiety, coupled with the synthetic handles provided by the brominated phenyl ring. The hydrochloride salt form enhances the compound's stability and simplifies its handling and storage.[1][2]
This molecule serves as a crucial precursor for the synthesis of a wide array of heterocyclic compounds and hydrazone derivatives.[3] These structural motifs are prevalent in a multitude of biologically active molecules, underscoring the significance of this compound as a foundational element in the synthesis of novel therapeutic agents.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1384427-52-4 | [1][2] |
| Molecular Formula | C₇H₁₀BrClN₂ | [1][2] |
| Molecular Weight | 237.53 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [2] |
Further detailed experimental data such as melting point, boiling point, and solubility in various solvents are not consistently reported in publicly available literature and should be determined empirically for specific applications.
Synthesis and Purification
The synthesis of this compound typically involves a multi-step process, starting from a readily available precursor like 3-bromobenzyl bromide. A generalized synthetic workflow is outlined below.
Caption: Generalized synthetic workflow for this compound.
General Synthesis Protocol
Step 1: Synthesis of tert-Butyl N'-(3-bromobenzyl)hydrazinecarboxylate
-
To a solution of tert-butyl carbazate in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a non-nucleophilic base (e.g., potassium carbonate or triethylamine).
-
Slowly add a solution of 3-bromobenzyl bromide in the same solvent at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel.
Step 2: Deprotection and Salt Formation
-
Dissolve the purified tert-butyl N'-(3-bromobenzyl)hydrazinecarboxylate in a suitable organic solvent (e.g., methanol or dioxane).
-
Add a solution of hydrochloric acid in the same solvent or bubble dry HCl gas through the solution.
-
Stir the mixture at room temperature. The product will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.
Purification
Recrystallization is the most common method for the purification of hydrazine salts. A suitable solvent system should be determined empirically, often involving a polar solvent in which the salt is soluble at elevated temperatures and sparingly soluble at room temperature.
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the nucleophilicity of the hydrazine moiety and the potential for substitution reactions on the aromatic ring.
Hydrazone Formation
The primary application of this compound is in the formation of hydrazones through reaction with aldehydes and ketones. This reaction is a cornerstone of combinatorial chemistry and drug discovery.
Caption: Reaction scheme for hydrazone formation.
Experimental Protocol for Hydrazone Synthesis:
-
Dissolve this compound in a suitable protic solvent, such as ethanol or methanol.
-
Add a mild base (e.g., sodium acetate or triethylamine) to neutralize the hydrochloride and liberate the free hydrazine.
-
Add an equimolar amount of the desired aldehyde or ketone to the reaction mixture.
-
A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.
-
Stir the reaction at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC or LC-MS.
-
The hydrazone product often precipitates from the reaction mixture upon cooling. If not, the product can be isolated by standard workup procedures, including extraction and purification by recrystallization or column chromatography.
Reactivity of the Aryl Bromide
The bromine atom on the phenyl ring provides a valuable site for further synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Spectroscopic Characterization
Definitive spectroscopic data for this compound is not widely published. The following are predicted characteristic spectral features based on its structure and data from analogous compounds. Researchers should obtain and interpret their own analytical data for confirmation.
-
¹H NMR:
-
Aromatic protons will appear in the range of δ 7.0-7.8 ppm, showing characteristic splitting patterns for a 1,3-disubstituted benzene ring.
-
The benzylic methylene protons (-CH₂-) are expected to appear as a singlet around δ 4.0-4.5 ppm.
-
The hydrazine protons (-NH-NH₂), being exchangeable, may appear as broad singlets and their chemical shift will be highly dependent on the solvent and concentration.
-
-
¹³C NMR:
-
Aromatic carbons will resonate in the region of δ 120-140 ppm. The carbon bearing the bromine atom will be shifted downfield.
-
The benzylic carbon (-CH₂-) is expected to appear around δ 50-60 ppm.
-
-
FTIR:
-
N-H stretching vibrations of the hydrazine group are expected in the region of 3100-3400 cm⁻¹.
-
C-H stretching of the aromatic and methylene groups will be observed around 2800-3100 cm⁻¹.
-
C=C stretching of the aromatic ring will appear in the 1450-1600 cm⁻¹ region.
-
The C-Br stretching vibration will be found in the fingerprint region, typically below 700 cm⁻¹.
-
-
Mass Spectrometry:
-
The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Fragmentation may involve the loss of the hydrazine moiety and cleavage at the benzylic position.
-
Handling, Storage, and Safety
This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]
-
Precautionary Statements: P264, P270, P280, P301+P310, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362, P405, P501.[2]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to ensure its long-term stability.[1][2]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of hydrazones and other heterocyclic systems of medicinal interest. A clear understanding of its physicochemical properties, reactivity, and handling requirements is essential for its safe and effective utilization in research and development. While some specific experimental data is not widely available, the information and protocols provided in this guide offer a solid foundation for its application in the laboratory.
References
-
PubChem. 3-Bromophenylhydrazine hydrochloride. [Link]
-
The Royal Society of Chemistry. Supporting Information for an article. [Link]
-
MySkinRecipes. This compound. [Link]
-
CRO SPLENDID LAB. This compound. [Link]
-
Organic Syntheses. Procedure for Hydrazone Formation. [Link]
Sources
An In-depth Technical Guide to [(3-Bromophenyl)methyl]hydrazine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of [(3-Bromophenyl)methyl]hydrazine hydrochloride, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, analytical characterization, and its strategic application in the synthesis of bioactive molecules.
Core Compound Identity and Properties
This compound is a substituted benzylhydrazine derivative that serves as a versatile precursor in organic synthesis. The presence of a reactive hydrazine moiety, a flexible benzyl group, and a bromine atom for further functionalization makes it a valuable tool for constructing complex molecular architectures, particularly in the realm of heterocyclic chemistry.
Molecular Structure and Physicochemical Data
The fundamental properties of this compound are summarized in the table below. These values are critical for reaction planning, stoichiometric calculations, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀BrClN₂ | [1][2] |
| Molecular Weight | 237.52 g/mol | [1][2] |
| CAS Number | 1384427-52-4 | [1] |
| Appearance | White to off-white solid | [1] |
| Synonyms | 1-(3-bromobenzyl)hydrazine hydrochloride | [1] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 3-bromobenzyl bromide and a molar excess of hydrazine hydrate. The hydrochloride salt is then formed by treatment with hydrochloric acid.
Rationale for Synthetic Strategy
The choice of 3-bromobenzyl bromide as the starting material is strategic; the benzylic bromine is a good leaving group, facilitating the S(_N)2 reaction with hydrazine. Hydrazine, being a potent nucleophile, readily attacks the electrophilic benzylic carbon. A large excess of hydrazine is employed to minimize the formation of the dibenzylated side product. The final step of converting the free base to its hydrochloride salt is crucial for improving the compound's stability and handling characteristics, as the salt form is generally more crystalline and less prone to aerial oxidation.
Detailed Experimental Protocol
Materials:
-
3-Bromobenzyl bromide
-
Hydrazine hydrate (64% in water)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (concentrated)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromobenzyl bromide (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (10 equivalents) dropwise at room temperature. An exothermic reaction is expected.
-
Reaction Progression: After the initial exothermic reaction subsides, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether.
-
Salt Formation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and cool the solution in an ice bath. Add concentrated hydrochloric acid dropwise with stirring until precipitation is complete.
-
Isolation and Purification: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Caption: Synthetic workflow for this compound.
Analytical Characterization
Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. Below are the predicted chemical shifts for this compound.
¹H NMR (500 MHz, DMSO-d₆):
-
δ 10.5-11.5 (br s, 3H, -NH₂⁺-NH-) : The three protons on the hydrazine moiety are expected to be broad and downfield due to protonation and exchange with the solvent.
-
δ 7.65 (s, 1H, Ar-H) : The proton at the C2 position of the phenyl ring.
-
δ 7.55 (d, J = 7.8 Hz, 1H, Ar-H) : The proton at the C6 position of the phenyl ring.
-
δ 7.40 (d, J = 7.8 Hz, 1H, Ar-H) : The proton at the C4 position of the phenyl ring.
-
δ 7.30 (t, J = 7.8 Hz, 1H, Ar-H) : The proton at the C5 position of the phenyl ring.
-
δ 4.10 (s, 2H, -CH₂-) : The benzylic protons.
¹³C NMR (125 MHz, DMSO-d₆):
-
δ 138.5 (Ar-C) : The quaternary carbon C1 of the phenyl ring.
-
δ 131.5 (Ar-C) : The carbon C3 of the phenyl ring bearing the bromine atom.
-
δ 130.8 (Ar-CH) : The carbon C5 of the phenyl ring.
-
δ 129.5 (Ar-CH) : The carbon C6 of the phenyl ring.
-
δ 128.0 (Ar-CH) : The carbon C4 of the phenyl ring.
-
δ 122.0 (Ar-C-Br) : The carbon C2 of the phenyl ring.
-
δ 52.0 (-CH₂-) : The benzylic carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For [(3-Bromophenyl)methyl]hydrazine, the expected molecular ion peak [M+H]⁺ would correspond to the mass of the free base (C₇H₉BrN₂), which is approximately 201.00 and 203.00 due to the isotopic distribution of bromine.
Applications in Drug Discovery and Development
Substituted hydrazines are foundational reagents in the synthesis of a wide array of bioactive heterocyclic compounds.[3] The utility of [(3-Bromophenyl)methyl]hydrazine lies in its ability to participate in cyclization reactions to form stable ring systems, which are common motifs in pharmaceuticals.
Synthesis of Pyrazole Derivatives
A primary application of benzylhydrazines is in the synthesis of pyrazoles, a class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][5] The synthesis typically involves the condensation of the hydrazine with a 1,3-dicarbonyl compound.
Caption: General scheme for pyrazole synthesis.
This reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The 3-bromophenyl substituent can be further modified using cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce additional diversity and fine-tune the pharmacological properties of the final molecule.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Hydrazine derivatives are generally considered to be toxic and potential carcinogens.[6] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly bioactive heterocycles. Its straightforward synthesis, combined with its multiple points for chemical modification, makes it an important tool for medicinal chemists and drug discovery professionals. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in the development of novel therapeutic agents.
References
-
This compound. PubChem. [Link]
-
A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review [openmedicinalchemistryjournal.com]
An In-depth Technical Guide to the Solubility of [(3-Bromophenyl)methyl]hydrazine Hydrochloride in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter that governs reaction kinetics, purification efficiency, and formulation success. This guide provides a comprehensive technical overview of the solubility characteristics of [(3-Bromophenyl)methyl]hydrazine hydrochloride (CAS No. 1384427-52-4). Due to the scarcity of publicly available quantitative data for this specific compound, this document synthesizes theoretical principles, inferred solubility behaviors based on analogous structures, and provides robust, field-proven methodologies for researchers to determine solubility in their own laboratory settings. This resource is designed for researchers, chemists, and drug development professionals to make informed decisions on solvent selection for synthesis, purification, and formulation.
Introduction and Physicochemical Overview
This compound is a substituted benzylhydrazine derivative utilized in organic synthesis, often as a building block for creating more complex molecules with potential therapeutic properties.[1] Its structure, featuring a bromophenyl group and a hydrazine moiety protonated as a hydrochloride salt, dictates a unique solubility profile that is fundamental to its practical application.
The hydrochloride salt form significantly enhances the compound's stability and handling characteristics compared to its free base.[2] However, this ionic nature is the primary determinant of its solubility, favoring polar solvents capable of solvating the hydrazinium cation and the chloride anion.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1384427-52-4 | [1] |
| Molecular Formula | C₇H₁₀BrClN₂ | [1] |
| Molecular Weight | 237.52 g/mol | [1] |
| Structure | ||
| Form | Solid (predicted) | General Knowledge |
| pKa (predicted) | ~7-8 for the hydrazinium ion | General Knowledge |
Theoretical Principles of Solubility
The solubility of this compound is governed by the principle "like dissolves like," but with the added complexity of its ionic nature.[3] As a salt, its dissolution in an organic solvent is not a simple mixing process but an equilibrium involving the dissociation of the ionic lattice and the solvation of the resulting ions.
-
Polarity and Solvation: The molecule consists of a moderately nonpolar bromobenzyl group and a highly polar, ionic hydrazinium hydrochloride group. For dissolution to occur, the solvent molecules must overcome the lattice energy of the salt.
-
Polar Protic Solvents (e.g., methanol, ethanol, water): These are predicted to be the most effective solvents. Their hydroxyl (-OH) groups can form strong hydrogen bonds, effectively solvating both the chloride anion (Cl⁻) and the hydrazinium cation (R-NH₂NH₂⁺).[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess large dipole moments and can solvate the cation effectively. However, their ability to solvate the small chloride anion is less efficient compared to protic solvents, which may result in moderate to good solubility, often enhanced by heating.[2]
-
Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents lack the polarity and hydrogen-bonding capability to overcome the crystal lattice energy of the salt. Consequently, this compound is expected to be poorly soluble or insoluble in these solvents.[4]
-
Predicted and Qualitative Solubility Profile
While specific quantitative data is not widely published, a qualitative solubility profile can be inferred from the behavior of analogous hydrazine hydrochloride salts and general principles of organic chemistry. This information is crucial for initial solvent screening.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Field Insights |
| Polar Protic | Water, Methanol, Ethanol | Soluble to Highly Soluble | Excellent hydrogen bonding capability effectively solvates both ions. Ethanol/water mixtures are often used for recrystallizing similar salts.[2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Sparingly Soluble to Soluble | Good cation solvation. Solubility may require heating. DMSO is often a strong solvent for polar hydrochlorides.[5] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Insoluble to Very Sparingly Soluble | Low polarity and inability to solvate ions effectively. Diethyl ether is sometimes used as an anti-solvent to precipitate hydrochloride salts from more polar solutions.[4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Insoluble to Very Sparingly Soluble | Insufficient polarity to dissolve ionic salts. |
| Hydrocarbons | Hexane, Toluene, Heptane | Insoluble | Nonpolar nature provides no mechanism for solvating the ions. Often used as anti-solvents or for washing solids to remove nonpolar impurities.[4] |
Experimental Protocols for Solubility Determination
To generate reliable data, direct experimental measurement is essential. The following protocols provide a robust framework for qualitative and quantitative solubility determination.
Protocol 1: Qualitative Solubility Determination
This rapid method is ideal for initial solvent screening and follows established procedures for classifying organic compounds.[6]
Objective: To quickly classify the compound as soluble, sparingly soluble, or insoluble in a range of solvents.
Materials:
-
This compound
-
Test tubes or small vials (13x100 mm)
-
Vortex mixer
-
Selection of test solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexane)
-
Spatula and analytical balance
Procedure:
-
Preparation: Add ~25 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add 0.5 mL of the selected solvent to the test tube.
-
Mixing: Vigorously agitate the mixture using a vortex mixer for 60 seconds.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Incremental Addition: If the solid has not fully dissolved, add another 0.5 mL of solvent (total 1.0 mL) and vortex again for 60 seconds.
-
Classification:
-
Soluble: No solid particles are visible after the addition of 1.0 mL.
-
Sparingly Soluble: A significant portion, but not all, of the solid has dissolved.
-
Insoluble: The vast majority of the solid remains undissolved.
-
-
Heating Test (Optional): For samples classified as sparingly soluble or insoluble, gently warm the test tube in a water bath (e.g., to 50°C) to observe if solubility increases with temperature. Note any changes upon cooling back to room temperature.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[7] It provides a precise quantitative value (e.g., in mg/mL or mol/L).
Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
High-purity organic solvent of choice
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)
-
Suitable analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial. "Excess" means enough solid will remain undissolved at equilibrium to ensure saturation.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen solvent into the vial.
-
Equilibration: Securely cap the vial and place it in the temperature-controlled shaker (e.g., set to 25°C). Agitate the slurry at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical.[8]
-
Phase Separation: After equilibration, remove the vial and allow it to stand undisturbed at the same temperature for at least 2 hours to let undissolved solids settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove all particulate matter. Causality Note: Filtration prevents undissolved solid from artificially inflating the measured concentration.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the compound.
-
Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Practical Implications and Troubleshooting
-
For Synthesis: The poor solubility in nonpolar solvents makes them ideal for washing the solid product to remove nonpolar impurities.[4] Polar protic solvents like ethanol are excellent choices for reaction media, especially if a base is used to liberate the free hydrazine nucleophile.[2]
-
For Purification: Recrystallization is a powerful purification technique. A suitable solvent system would be one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. An ethanol/water or isopropanol/ether mixture could be an effective system to investigate.
-
Troubleshooting Low Yield: If low yield is observed in a reaction, poor solubility of the starting material could be a contributing factor. Ensure adequate agitation and consider gentle heating or switching to a stronger solvent like DMF or DMSO.[2]
Conclusion
References
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
-
NIH. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]
-
Glomme, A., et al. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Lund University Publications. Available at: [Link]
-
ACS Publications. (n.d.). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Available at: [Link]
-
CSUB. (n.d.). Lab 14: Qualitative Organic Analysis. Available at: [Link]
-
Institute of Science, Nagpur. (n.d.). Solubility test for Organic Compounds. Available at: [Link]
-
YouTube. (2021). Qualitative Tests for the OH Group in Organic Compounds: Solubility and Ceric (IV) Nitrate Tests. Available at: [Link]
-
YouTube. (2023). How Does Solvent Polarity Impact Compound Solubility?. Available at: [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
-
PubMed. (n.d.). Prediction of solubility of drugs and other compounds in organic solvents. Available at: [Link]
-
PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Available at: [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Available at: [Link]
Sources
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. tandfonline.com [tandfonline.com]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of [(3-Bromophenyl)methyl]hydrazine Hydrochloride
Foreword: The Role of NMR in Modern Drug Discovery
In the landscape of pharmaceutical and chemical research, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. Its ability to provide a detailed atomic-level map of a compound's molecular framework is indispensable for verifying identity, assessing purity, and understanding chemical reactivity. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the ¹H and ¹³C NMR spectra of [(3-Bromophenyl)methyl]hydrazine hydrochloride, a key building block in the synthesis of novel therapeutic agents and agrochemicals.[1] By dissecting its spectral features, we not only confirm its structure but also illustrate the fundamental principles of NMR interpretation that are critical to advancing scientific discovery.
Molecular Structure and Predicted Spectral Features
Understanding the NMR spectrum begins with a thorough analysis of the molecule's structure. This compound possesses distinct chemical environments for its protons and carbons, which will give rise to a unique set of signals.
Structural Anatomy
The molecule consists of a meta-substituted bromophenyl ring, a benzylic methylene (-CH₂) bridge, and a hydrazine moiety, which is protonated to form the hydrochloride salt (-NH-NH₃⁺). This structure lacks high-level symmetry, leading to the expectation of chemically distinct signals for most atoms.[2]
Caption: Structure of this compound.
-
¹H NMR Prediction: We anticipate four unique signals in the aromatic region, one for the benzylic -CH₂ group, and additional signals for the labile N-H protons.
-
¹³C NMR Prediction: We expect six distinct signals for the aromatic carbons and one signal for the benzylic carbon.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation. For hydrochloride salts, which often have specific solubility requirements, the choice of solvent and preparation technique is paramount.
Step-by-Step Sample Preparation
-
Analyte Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[3][4]
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity, which effectively dissolves the hydrochloride salt, and its high boiling point, which minimizes evaporation. Deuterium oxide (D₂O) is an alternative but will lead to the exchange and disappearance of the N-H proton signals.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4] Gently vortex or sonicate the mixture to ensure complete dissolution. The final sample height in a standard 5 mm NMR tube should be 4.0-5.0 cm.[3][5]
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a pipette packed with a small plug of glass wool or a syringe filter directly into a high-quality NMR tube.[3][6]
-
Final Steps: Cap the NMR tube securely, label it clearly, and insert it into a spinner turbine, ensuring the correct depth is set using the spectrometer's depth gauge.
Caption: Workflow for NMR sample preparation and analysis.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of information through chemical shifts, signal integration, and spin-spin coupling patterns.
Chemical Shift (δ) Assignments
-
Aromatic Protons (δ 7.2-7.8 ppm): The four protons on the benzene ring are chemically non-equivalent and reside in the characteristic aromatic region.[7][8] Their precise shifts are influenced by the inductive (-I) and weak resonance (-R) effects of the bromine atom and the electron-withdrawing -CH₂-NHNH₃⁺ group.
-
H2: This proton is ortho to the benzyl group and meta to the bromine. It is expected to be a singlet-like or narrowly split triplet.
-
H4: This proton is ortho to both the bromine and the benzyl group, likely making it the most downfield signal due to cumulative electron-withdrawing effects.
-
H5 & H6: These protons are further from the substituents and will appear at relatively higher fields within the aromatic region.
-
-
Benzylic Protons (-CH₂-) (δ ~4.1 ppm): These protons are deshielded by both the adjacent aromatic ring and the positively charged nitrogen atom.[9] While typical benzylic protons appear around 2.2-3.0 ppm, the strong inductive effect of the -NHNH₃⁺ group shifts this signal significantly downfield.[7][8] This signal is expected to be a singlet, as coupling to the adjacent N-H proton is often not observed due to rapid chemical exchange or quadrupolar broadening.[10]
-
Hydrazine Protons (-NH-NH₃⁺) (Variable, broad): The chemical shifts of these labile protons are highly sensitive to solvent, concentration, and temperature. They typically appear as broad signals and may not be easily identifiable. In DMSO-d₆, they could appear over a wide range, potentially above 8 ppm.
Spin-Spin Coupling (J-Coupling)
The splitting patterns in the aromatic region are governed by well-defined coupling constants.[11]
-
Ortho coupling (³J): 6-10 Hz, between protons on adjacent carbons.
-
Meta coupling (⁴J): 1-4 Hz, between protons separated by three bonds.[12]
-
Para coupling (⁵J): < 1 Hz, often not resolved.[12]
These couplings will result in complex multiplets (e.g., doublet of doublets) for the aromatic signals, allowing for precise assignment.[11]
Sources
- 1. This compound [myskinrecipes.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. How to make an NMR sample [chem.ch.huji.ac.il]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 6. sites.bu.edu [sites.bu.edu]
- 7. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. web.pdx.edu [web.pdx.edu]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. homework.study.com [homework.study.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of [(3-Bromophenyl)methyl]hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: Acknowledging the Reactive Potential
[(3-Bromophenyl)methyl]hydrazine hydrochloride is a substituted hydrazine derivative that, due to its structural motifs, serves as a valuable building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development.[1] The presence of the hydrazine moiety, a powerful nucleophile, alongside the reactive bromophenyl group, makes this compound a versatile reagent. However, the very characteristics that impart its synthetic utility also necessitate a profound respect for its potential hazards. This guide is crafted to provide researchers and drug development professionals with a comprehensive understanding of the potential hazards associated with this compound and to delineate a robust framework of safety precautions to mitigate these risks. The information herein is a synthesis of established safety protocols for the hydrazine class of compounds and specific hazard data available for structurally related molecules.
Hazard Identification and Risk Assessment: A Multifaceted Threat Profile
The primary hazards associated with this compound stem from its inherent toxicity and corrosivity, characteristic of the hydrazine family. The hydrochloride salt form generally offers greater stability compared to the free base.[2][3]
Toxicological Hazards
While specific toxicological data for this compound is not extensively documented, the known effects of related hydrazine compounds indicate a significant health risk upon exposure. Hydrazines are known to be toxic by ingestion, inhalation, and skin absorption.[4]
-
Acute Toxicity: Based on data from chemical suppliers, this compound is classified as Toxic if swallowed (H301) .[5][6] Ingestion can lead to severe health consequences. For the related compound, (4-Bromophenyl)hydrazine hydrochloride, a lowest published lethal dose (LDLo) in rats (oral) has been reported as 500 mg/kg, indicating significant toxicity.
-
Skin and Eye Damage: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319) .[5][6] Direct contact can lead to chemical burns and potentially irreversible eye damage.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.
-
Systemic Effects: Hydrazine and its derivatives are known to affect the central nervous system, liver, and kidneys.[4] Symptoms of acute exposure can include dizziness, headache, nausea, and in severe cases, convulsions.[4]
Physicochemical Hazards
-
Reactivity: Hydrazines are potent reducing agents and can react violently with oxidizing agents.[4] Contact with strong oxidizers, acids, and metal oxides should be strictly avoided.[4] While the hydrochloride salt is more stable, it can still pose a reactivity hazard.
-
Thermal Stability: Hydrazine derivatives can be thermally unstable. While specific data for this compound is unavailable, it is prudent to avoid excessive heating.
GHS Hazard Classification
The Globally Harmonized System (GHS) classification for this compound, as aggregated from multiple suppliers, indicates the following primary hazards:[5][6]
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation |
It is important to note that some sources also indicate the potential for more severe skin and eye damage, aligning with the general properties of hydrazines.
A Framework for Safe Handling: The Hierarchy of Controls
To ensure the safety of laboratory personnel, a multi-layered approach to hazard control is essential. The hierarchy of controls, a fundamental concept in chemical safety, prioritizes the most effective measures.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dispensing, and reaction setup, must be conducted in a certified chemical fume hood.[4] This is non-negotiable and serves to protect the user from inhaling potentially harmful dust or vapors.
-
Glove Box: For procedures requiring an inert atmosphere or enhanced containment, the use of a glove box is recommended.
Administrative Controls: Standard Operating Procedures and Training
-
Standard Operating Procedures (SOPs): A detailed, written SOP specific to the handling and use of this compound must be developed and strictly followed. This SOP should include procedures for routine use, as well as for spills and emergencies.
-
Training: All personnel who will handle this compound must receive documented training on its hazards, safe handling procedures, and emergency response.
-
Designated Areas: The area where this compound is stored and handled should be clearly marked with appropriate hazard signage.
Personal Protective Equipment (PPE): The Final Barrier
Appropriate PPE is mandatory when handling this compound.
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling hydrazines.[4] Always consult the glove manufacturer's compatibility chart.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[4] When there is a potential for splashing, a face shield should be worn in addition to goggles.[4]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.
In the Laboratory: Step-by-Step Protocols for Safe Use
The following protocols are designed to be self-validating systems, incorporating safety checks at each critical step.
Protocol for Weighing and Dispensing
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE (gloves, goggles, lab coat).
-
Decontaminate the work surface within the fume hood.
-
Place a calibrated analytical balance inside the fume hood.
-
-
Dispensing:
-
Carefully open the container of this compound inside the fume hood.
-
Use a clean, designated spatula to transfer the desired amount of the solid to a tared weighing vessel.
-
Avoid generating dust. If any material is spilled, decontaminate the area immediately according to the spill cleanup protocol.
-
-
Post-Dispensing:
-
Securely close the container.
-
Wipe the exterior of the container with a damp cloth to remove any residual dust before returning it to storage.
-
Clean the spatula and weighing vessel within the fume hood.
-
Dispose of any contaminated materials as hazardous waste.
-
Reaction Setup and Quenching
Caption: A logical workflow for conducting reactions with this compound.
Storage and Waste Management: Long-Term Safety Considerations
-
Storage: Store this compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.
-
Waste Disposal: All waste contaminated with this compound, including empty containers, gloves, and disposable labware, must be treated as hazardous waste. Segregate hydrazine-containing waste from other waste streams to prevent inadvertent reactions.
Emergency Procedures: Preparedness is Paramount
-
Spills: In the event of a small spill within a chemical fume hood, trained personnel wearing appropriate PPE can clean it up using an absorbent material. For larger spills, or any spill outside of a fume hood, evacuate the area and contact the institution's emergency response team.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Conclusion: A Culture of Safety
This compound is a valuable reagent with a significant hazard profile. A thorough understanding of its potential risks, coupled with the diligent implementation of the safety protocols outlined in this guide, is paramount for its safe use in research and development. By fostering a strong culture of safety and adhering to the principles of the hierarchy of controls, scientists can confidently and responsibly harness the synthetic potential of this compound.
References
-
PubChem. (n.d.). 3-Bromophenylhydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2025, August 20). (4-Bromophenyl)hydrazine hydrochloride. Retrieved from [Link]
-
The Brückner Research Group. (n.d.). CB-LSOP-Hydrazines.docx. Retrieved from [https://bruckner.chem.uconn.edu/wp-content/uploads/sites/2 Bruckner/2018/05/CB-LSOP-Hydrazines.docx]([Link] Bruckner/2018/05/CB-LSOP-Hydrazines.docx)
-
Reddit. (2018, October 15). Practical Hydrazine Hydrate Safety. r/chemistry. Retrieved from [Link]
-
Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
-
CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2019, September 6). Can we use phenyl hydrazine hydrochloride instead of phenyl hydrazine in organic synthesis?. Retrieved from [Link]
-
Sciencemadness Wiki. (2020, January 3). Hydrazine hydrochloride. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. splendidlab.in [splendidlab.in]
- 2. 1384427-52-4|this compound|BLD Pharm [bldpharm.com]
- 3. This compound [myskinrecipes.com]
- 4. 3-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 33757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3-Bromophenyl)hydrazine chloride | C6H7BrClN2- | CID 49877258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. parchem.com [parchem.com]
commercial availability and suppliers of [(3-Bromophenyl)methyl]hydrazine hydrochloride
An In-Depth Technical Guide to [(3-Bromophenyl)methyl]hydrazine Hydrochloride for Advanced Research & Development
Abstract
This compound (CAS No. 1384427-52-4) is a specialized chemical intermediate of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, featuring a brominated aromatic ring and a reactive benzylhydrazine moiety, positions it as a valuable building block for the synthesis of complex heterocyclic systems and novel molecular entities. This guide provides an in-depth analysis of its commercial availability, key technical specifications, safe handling protocols, and core applications in drug discovery, offering researchers and development professionals a comprehensive resource for its effective procurement and utilization.
Introduction: The Strategic Value of Benzylhydrazines in Synthesis
The benzylhydrazine scaffold is a privileged structural motif in medicinal chemistry. The hydrazine group is a potent nucleophile and a precursor to a vast array of functional groups and heterocyclic rings, most notably hydrazones, pyrazoles, and triazoles. The benzyl portion of the molecule provides a lipophilic handle that can be crucial for modulating pharmacokinetic properties, while the phenyl ring offers a site for further functionalization to fine-tune target engagement and selectivity.
The subject of this guide, this compound, introduces a bromine atom at the meta-position of the phenyl ring. This seemingly simple addition has profound implications for its utility:
-
Orthogonal Reactivity: The bromine atom serves as a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of molecular complexity. This is a highly desirable feature in library synthesis for hit-to-lead optimization.
-
Modulation of Physicochemical Properties: The electronegative bromine atom alters the electronic properties of the aromatic ring and can influence the pKa of the hydrazine moiety.
-
Structural Mimicry: In drug design, a bromine atom can act as a bioisostere for other groups, or its size and lipophilicity can be exploited to occupy specific hydrophobic pockets within a biological target.
This guide will systematically explore the practical considerations for sourcing and implementing this high-value reagent in a research and development setting.
Commercial Availability and Supplier Landscape
This compound is available from a range of specialized chemical suppliers. It is typically produced in small to moderate quantities for research and development purposes, with options for bulk and custom synthesis upon request. When sourcing this material, it is critical to verify the CAS number (1384427-52-4) to distinguish it from the related, but structurally different, (3-Bromophenyl)hydrazine hydrochloride.
Below is a summary of representative commercial suppliers. Researchers should always request lot-specific Certificates of Analysis to confirm purity and specifications before use.
| Supplier | Product Number (Example) | Reported Purity | Key Identifiers |
| Sigma-Aldrich (Ambeed) | AMBH9614F020 | ≥95% | CAS: 1384427-52-4MDL: MFCD16660424 |
| Parchem | Varies | Inquire | CAS: 1384427-52-4Formula: C₇H₁₀BrClN₂ |
| AiFChem | ACPHIR574 | ≥95% | CAS: 1384427-52-4Synonym: (3-bromobenzyl)hydrazine HCl |
| BLD Pharm | Varies | Inquire | CAS: 1384427-52-4Formula: C₇H₁₀BrClN₂ |
| MySkinRecipes | #36698 | 95% | CAS: 1384427-52-4Formula: C₇H₁₀BrClN₂ |
Quality Control & Technical Specifications
A thorough evaluation of the reagent's quality is paramount for reproducible and reliable experimental outcomes. A Certificate of Analysis (CoA) is a non-negotiable document that validates the identity and purity of a specific batch. While the exact parameters may vary by supplier, a comprehensive CoA for this compound should include the following.[1][2][3][4][5]
| Parameter | Specification Range | Method | Rationale |
| Appearance | White to off-white solid | Visual | Confirms basic product integrity and absence of gross contamination. |
| Identity (¹H NMR) | Conforms to structure | ¹H NMR Spectroscopy | Unambiguously confirms the molecular structure and proton environment. |
| Purity (HPLC) | ≥ 95.0% | High-Performance Liquid Chromatography | Quantifies the percentage of the active compound relative to impurities. |
| Water Content (Karl Fischer) | ≤ 0.5% | Karl Fischer Titration | Hydrazines can be hygroscopic; excess water can interfere with reactions. |
| Solubility | Soluble in Water, Methanol | Visual Test | Provides practical information for reaction setup and solvent selection. |
| Residual Solvents | Per ICH Guidelines | Gas Chromatography (GC-HS) | Ensures that solvents from the synthesis and purification are below safe limits. |
Safety, Handling, and Storage
Hydrazine derivatives are a class of compounds that require careful handling due to their potential toxicity. The hydrochloride salt form generally improves stability and reduces the hazards associated with the free base.
GHS Hazard Classification:
-
Pictogram: GHS06 (Skull and Crossbones)
-
Signal Word: Danger
-
Hazard Statements:
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use nitrile or neoprene gloves. Double-gloving is recommended.
-
Skin and Body Protection: Wear a flame-retardant lab coat and ensure skin is not exposed.
-
Respiratory Protection: If there is a risk of dust generation and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Storage and Stability:
-
Temperature: Store refrigerated at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
-
Light: Keep in a dark place, as the compound may be light-sensitive.
-
Incompatibilities: Avoid strong oxidizing agents, bases, and metals.
First Aid Measures:
-
If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.
-
If on Skin: Remove all contaminated clothing immediately. Rinse skin with plenty of water for at least 15 minutes.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Application in Complex Molecule Synthesis: A Workflow Perspective
The primary application of this compound is as a nucleophilic building block for the construction of carbon-nitrogen and nitrogen-nitrogen bonds. Its most common use is in the formation of hydrazones, which are versatile intermediates for synthesizing a wide range of biologically active heterocyclic compounds.[6]
A representative workflow involves the condensation of the hydrazine with a carbonyl compound (an aldehyde or ketone) to form a hydrazone, which can then undergo cyclization to form a stable heterocyclic core. This strategy is a cornerstone of modern medicinal chemistry.
Representative Experimental Protocol: Synthesis of a Hydrazone Intermediate
This protocol describes a general procedure for the condensation of this compound with an aldehyde to form a hydrazone intermediate, a common first step in the synthesis of more complex molecules.
Materials:
-
This compound (1.0 eq)
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount)
-
Sodium Bicarbonate (for neutralization)
-
Ethyl Acetate (for extraction)
-
Brine (for washing)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and ethanol.
-
Stir the suspension at room temperature. If the salt does not fully dissolve, proceed with the suspension.
-
Add the aromatic aldehyde (1.0 eq) to the mixture, followed by a catalytic amount (e.g., 2-3 drops) of glacial acetic acid. The acid catalyzes the condensation by protonating the carbonyl oxygen.
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add ethyl acetate to dissolve the residue, then slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid and any remaining hydrochloride salt.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazone product.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel.
Workflow Visualization
The following diagram illustrates the logical flow from sourcing the reagent to its application in a typical synthetic sequence.
Caption: Workflow from reagent procurement to synthesis of a bioactive molecule.
Conclusion
This compound is a strategic reagent for researchers engaged in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Its commercial availability from specialized suppliers, combined with its dual-functionality—a reactive hydrazine moiety for heterocycle formation and a bromine handle for cross-coupling—makes it a powerful tool for modern organic synthesis. Adherence to stringent quality control verification and rigorous safety protocols is essential for its successful and safe implementation. This guide provides the foundational knowledge required for scientists to confidently source, handle, and utilize this versatile building block in their research and development programs.
References
-
Scribd. Lab Reagents Quality Certificate. [Link]
-
MySkinRecipes. This compound Product Page. [Link]
-
MicroChemicals. Certificate of Analysis Example. [Link]
-
Beckman Coulter. Certificate of Analysis – Reagents and Solutions. [Link]
Sources
The Versatile Building Block: A Technical Guide to [(3-Bromophenyl)methyl]hydrazine Hydrochloride for Drug Discovery and Development
An In-depth Review of Synthesis, Reactivity, and Applications in Medicinal Chemistry
Introduction
[(3-Bromophenyl)methyl]hydrazine hydrochloride is a key synthetic intermediate that has garnered significant interest within the pharmaceutical and agrochemical research sectors. Its unique structural features, comprising a brominated phenyl ring and a reactive hydrazine moiety, make it a versatile building block for the synthesis of a diverse array of heterocyclic compounds and hydrazone derivatives.[1][2] This guide provides a comprehensive overview of the synthesis, chemical properties, and notable applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. For researchers and scientists in drug development, understanding the synthetic utility and biological potential of this compound is paramount for the rational design of new and effective molecular entities.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 1384427-52-4 | [3] |
| Molecular Formula | C₇H₁₀BrClN₂ | [3] |
| Molecular Weight | 237.53 g/mol | [3] |
| Physical Form | Solid | [3] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [3] |
| Purity | Typically ≥95% | [3] |
| Synonyms | 1-(3-bromobenzyl)hydrazine hydrochloride | [3] |
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a plausible and commonly employed synthetic route can be inferred from standard organic chemistry principles and analogous preparations. The most logical approach involves the reaction of 3-bromobenzyl halide (chloride or bromide) with an excess of hydrazine hydrate, followed by conversion to the hydrochloride salt.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Exemplary Step-by-Step Protocol (Hypothetical)
This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromobenzyl bromide (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (e.g., 5-10 equivalents) dropwise at room temperature. The use of excess hydrazine is crucial to minimize the formation of the dibenzyl-substituted byproduct.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and remove the excess hydrazine and solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining hydrazine hydrate. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude 3-bromobenzylhydrazine free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethanol. To this solution, add a solution of hydrochloric acid in the same solvent (or bubble HCl gas) until precipitation is complete.
-
Isolation and Purification: Collect the precipitated this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Core Reactivity and Synthetic Applications: The Hydrazone Moiety
The primary utility of this compound lies in the nucleophilic nature of its terminal nitrogen atom, which readily reacts with aldehydes and ketones to form stable hydrazone derivatives.[2] This condensation reaction is a cornerstone of its application in medicinal chemistry.
General Reaction Scheme: Hydrazone Formation
Caption: General reaction scheme for the formation of hydrazones from [(3-Bromophenyl)methyl]hydrazine.
Experimental Protocol: Synthesis of Hydrazone Derivatives
The following is a generalized protocol for the synthesis of hydrazones from this compound.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction, particularly if starting from the free base.
-
Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1-1.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC. The formation of the hydrazone is often indicated by a color change or the precipitation of the product.
-
Isolation: Upon completion, the hydrazone product can be isolated by filtration if it precipitates. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Applications in Drug Discovery and Development
The hydrazone scaffold is a well-established pharmacophore, and derivatives of [(3-Bromophenyl)methyl]hydrazine have been explored for various therapeutic applications, primarily as antimicrobial and anticancer agents. The presence of the 3-bromophenyl moiety provides a site for further structural modification through cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Antimicrobial Activity
Hydrazone derivatives have demonstrated a broad spectrum of antimicrobial activity. While specific studies employing this compound are not abundant in the public literature, the general class of hydrazones has shown significant potential. For instance, various hydrazide-hydrazones have exhibited potent activity against both Gram-positive and Gram-negative bacteria, with some compounds showing minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. For example, certain hydrazide-hydrazone derivatives have shown MIC values as low as 1.95–7.81 μg/mL against Gram-positive bacteria.[5] Another study reported a hydrazide-hydrazone with MIC values ranging from 0.39 to 1.56 µg/mL against a panel of bacteria.[5]
Anticancer Activity
The development of novel anticancer agents is a major focus of medicinal chemistry, and hydrazone-containing compounds have emerged as a promising class of therapeutics.[6] Numerous studies have reported the cytotoxic effects of hydrazone derivatives against various cancer cell lines. For example, certain salicylaldehyde hydrazones have demonstrated potent activity against leukemia cell lines with IC₅₀ values in the nanomolar range.[7] In another study, isatin-hydrazones showed excellent activity against human breast adenocarcinoma cells (MCF7) with an IC₅₀ value of 1.51 µM.[8] The incorporation of the (3-bromophenyl)methyl group into such scaffolds could modulate their pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy and selectivity.
Conclusion and Future Perspectives
This compound is a valuable and versatile reagent for the synthesis of biologically active molecules. Its straightforward reactivity to form hydrazones, coupled with the potential for further derivatization at the brominated phenyl ring, makes it an attractive starting material for the generation of compound libraries for high-throughput screening. While the current body of literature specifically detailing the applications of this particular hydrazine is still growing, the well-established biological activities of the broader hydrazone class strongly suggest its potential in the discovery of novel antimicrobial and anticancer agents. Future research should focus on the systematic exploration of hydrazone libraries derived from this compound to fully elucidate their therapeutic potential and establish clear structure-activity relationships.
References
Sources
- 1. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 1384427-52-4 [sigmaaldrich.cn]
- 4. 3-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 33757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
use of [(3-Bromophenyl)methyl]hydrazine hydrochloride in Fischer indole synthesis
An In-Depth Guide to the Strategic Use of [(3-Bromophenyl)methyl]hydrazine Hydrochloride in Fischer Indole Synthesis
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic application of this compound in the Fischer indole synthesis. Moving beyond a simple recitation of steps, this guide elucidates the mechanistic rationale, provides validated protocols, and highlights the synthetic advantages of this specific reagent for creating functionalized indole scaffolds.
Introduction: The Enduring Power of the Fischer Indole Synthesis
Since its discovery by Hermann Emil Fischer in 1883, the Fischer indole synthesis has remained one of the most robust and widely utilized methods for constructing the indole nucleus.[1][2] This reaction, involving the acid-catalyzed cyclization of an arylhydrazone, is a cornerstone of heterocyclic chemistry.[1][3] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, natural products, and agrochemicals, including antimigraine drugs of the triptan class.[1][4][5][6][7]
The versatility of the Fischer synthesis allows for the creation of a vast array of substituted indoles by judiciously choosing the starting arylhydrazine and carbonyl compound.[2] This guide focuses on a particularly valuable reagent, This compound . The strategic placement of a bromine atom on the benzyl moiety provides a synthetic "handle" for downstream functionalization, making the resulting indole products powerful intermediates in the synthesis of complex molecular architectures.[8]
The Reaction Mechanism: A Stepwise Perspective
The Fischer indole synthesis proceeds through a well-established cascade of acid-catalyzed transformations.[3][9] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The choice of a Brønsted acid (e.g., HCl, H₂SO₄, PPA) or a Lewis acid (e.g., ZnCl₂, BF₃) is vital, as the catalyst facilitates several key steps.[4][5][10][11]
The accepted mechanism involves the following stages:
-
Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine with an aldehyde or ketone to form a phenylhydrazone. This step can be performed separately, or the hydrazone can be generated in situ.[9][10]
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer, known as an ene-hydrazine.[9][10]
-
[5][5]-Sigmatropic Rearrangement: This is the crucial, irreversible, and often rate-determining step. After protonation of the ene-hydrazine, a concerted pericyclic rearrangement occurs, breaking the weak N-N bond and forming a new C-C bond.[4][10][12]
-
Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes. Subsequent intramolecular attack by the terminal nitrogen atom forms a five-membered ring (an aminal).[10]
-
Ammonia Elimination: Finally, under acidic conditions, the aminal eliminates a molecule of ammonia, leading to the formation of the thermodynamically stable aromatic indole ring.[9][10]
Caption: The mechanistic pathway of the Fischer indole synthesis.
Protocol: Synthesis of 1-(3-Bromobenzyl)-2,3-dimethyl-1H-indole
This protocol provides a reliable method for synthesizing a representative indole using this compound and butan-2-one. The use of zinc chloride as a Lewis acid catalyst is highlighted here, though other acids like polyphosphoric acid (PPA) are also effective.[13]
Materials and Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| [(3-Bromophenyl)methyl]hydrazine HCl | 237.52 | 1.0 | 2.38 g (10 mmol) |
| Butan-2-one (MEK) | 72.11 | 1.1 | 0.80 g (11 mmol) |
| Zinc Chloride (Anhydrous) | 136.30 | 1.5 | 2.04 g (15 mmol) |
| Ethanol (Anhydrous) | 46.07 | - | 50 mL |
| Dichloromethane (DCM) | 84.93 | - | For extraction |
| Saturated NaHCO₃ solution | - | - | For workup |
| Brine | - | - | For workup |
| Anhydrous Na₂SO₄ | 142.04 | - | For drying |
Step-by-Step Procedure
Caption: A generalized experimental workflow for the Fischer indole synthesis.
-
Hydrazone Formation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.38 g, 10 mmol) and anhydrous ethanol (50 mL). Stir until dissolved. Add butan-2-one (0.80 g, 11 mmol) to the solution. Stir the mixture at room temperature for 30 minutes. A pale yellow color may develop, indicating the formation of the hydrazone.
-
Indolization: Carefully add anhydrous zinc chloride (2.04 g, 15 mmol) to the flask in one portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the hydrazone spot and the appearance of a new, lower Rf spot indicates product formation. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into 100 mL of cold water with stirring. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) and brine (1 x 50 mL). This removes residual acid and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically eluting with a gradient of ethyl acetate in hexanes, to yield the pure 1-(3-bromobenzyl)-2,3-dimethyl-1H-indole.[1]
Expected Results & Characterization
-
Yield: 65-80%
-
Appearance: Off-white to pale yellow solid or viscous oil.
-
¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the aromatic protons, a singlet for the benzylic CH₂ protons (~5.2 ppm), and singlets for the two methyl groups on the indole ring (~2.3 and ~2.1 ppm).
-
Mass Spectrometry (ESI+): Expect to find the molecular ion peak [M+H]⁺ corresponding to the product's molecular weight (C₁₇H₁₆BrN).
Scientific Rationale and Troubleshooting
-
Choice of Carbonyl: Butan-2-one is used as it is a simple, enolizable ketone. Symmetrical ketones (relative to the alpha positions) are often chosen to avoid the formation of regioisomeric indole products, which can occur with unsymmetrical ketones.[9][14]
-
Catalyst Loading: An excess of the Lewis acid (1.5 eq) is used to ensure complete catalysis and to absorb the water that is implicitly present from the hydrochloride salt and potentially in the solvent, which can inhibit the catalyst.
-
Anhydrous Conditions: While the reaction can tolerate some water, using anhydrous solvents and reagents generally leads to better yields and fewer side products. Lewis acids like ZnCl₂ are particularly sensitive to moisture.
-
Troubleshooting Low Yields:
-
Incomplete Reaction: If TLC shows significant starting material, extend the reflux time. If the reaction stalls, a stronger acid catalyst like PPA or a higher temperature may be required.
-
Decomposition: Electron-withdrawing groups on the phenylhydrazine ring can sometimes make the reaction more difficult, requiring harsher conditions which may lead to decomposition.[1][15] If charring or significant baseline material on TLC is observed, consider a milder catalyst or lower reaction temperature.
-
Workup Issues: Ensure complete neutralization of the acid during workup, as residual acid can complicate purification.
-
Safety and Handling of Hydrazine Derivatives
Hydrazine and its derivatives are toxic and should be handled with appropriate caution.[16]
-
Toxicity: Hydrazine derivatives are known to be toxic and are potential carcinogens.[17] Always handle this compound in a well-ventilated chemical fume hood.[18]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[18]
-
Waste Disposal: Hydrazine waste should be segregated and quenched carefully according to institutional safety guidelines. Never mix hydrazine waste with oxidizers, as this can lead to vigorous or explosive reactions.[18] Dilution with water is a common first step in disposal.[16]
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and dispose of it as hazardous waste.
Conclusion
The Fischer indole synthesis using this compound is a powerful and strategic method for synthesizing 1-benzyl-substituted indoles. The resulting 1-(3-bromobenzyl) indole core is an exceptionally valuable intermediate in drug discovery and materials science. The bromine atom provides a key site for diversification via modern cross-coupling chemistry, allowing for the rapid generation of compound libraries and the construction of complex target molecules. By understanding the underlying mechanism and adhering to validated protocols, researchers can effectively leverage this reaction to advance their synthetic programs.
References
-
New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (Source: MDPI) [Link]
-
Fischer indole synthesis - Wikipedia. (Source: Wikipedia) [Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. (Source: Testbook) [Link]
-
Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange. (Source: Chemistry Stack Exchange) [Link]
-
(Open Access) The Fischer indole synthesis (1981) | Brian Robinson | 377 Citations. (Source: Semantic Scholar) [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A. (Source: Royal Society of Chemistry) [Link]
-
Fischer Indole Synthesis - Organic Chemistry Portal. (Source: Organic Chemistry Portal) [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing). (Source: Royal Society of Chemistry) [Link]
-
On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. - SciSpace. (Source: SciSpace) [Link]
-
Indole synthesis: a review and proposed classification - PMC - NIH. (Source: National Institutes of Health) [Link]
-
Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - RSC Publishing. (Source: Royal Society of Chemistry) [Link]
-
This compound - MySkinRecipes. (Source: MySkinRecipes) [Link]
-
A FISCHER INDOLIZATION STRATEGY TOWARD THE TOTAL SYNTHESIS OF (−)-GONIOMITINE - PMC - NIH. (Source: National Institutes of Health) [Link]
-
Hydrazine Safety & Handling Questions - Sciencemadness.org. (Source: Sciencemadness.org) [Link]
-
Practical Hydrazine Hydrate Safety : r/chemistry - Reddit. (Source: Reddit) [Link]
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes | Organic Process Research & Development - ACS Publications. (Source: ACS Publications) [Link]
-
Safety and Handling of Hydrazine - DTIC. (Source: Defense Technical Information Center) [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. (Source: Organic Syntheses) [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (Source: National Institutes of Health) [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. (Source: National Institutes of Health) [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A FISCHER INDOLIZATION STRATEGY TOWARD THE TOTAL SYNTHESIS OF (−)-GONIOMITINE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. testbook.com [testbook.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. This compound [myskinrecipes.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. jk-sci.com [jk-sci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scispace.com [scispace.com]
- 15. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sciencemadness Discussion Board - Hydrazine Safety & Handling Questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. reddit.com [reddit.com]
synthesis of pyrazole derivatives using [(3-Bromophenyl)methyl]hydrazine hydrochloride
Introduction: The Strategic Importance of Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and versatile chemical properties. Derivatives of this five-membered aromatic heterocycle are integral components of numerous pharmaceuticals, including anti-inflammatory drugs, analgesics, and anticancer agents. The Knorr pyrazole synthesis, a classic and robust cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, remains a cornerstone for accessing this vital chemical space. This application note provides a detailed, experience-driven guide for the synthesis of novel pyrazole derivatives utilizing [(3-Bromophenyl)methyl]hydrazine hydrochloride, a versatile building block for introducing a synthetically useful brominated benzyl moiety at the N1 position of the pyrazole ring.
The presence of the 3-bromobenzyl group offers a strategic advantage for researchers in drug development. The bromine atom serves as a versatile handle for post-synthetic modifications via cross-coupling reactions, allowing for the rapid generation of diverse compound libraries. Furthermore, the benzyl group itself can engage in crucial interactions within biological targets. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and mechanistic insights to confidently and efficiently synthesize these valuable compounds.
Core Principles: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a powerful and widely employed method for the construction of the pyrazole ring system. The reaction proceeds through the condensation of a hydrazine with a 1,3-dicarbonyl compound, leading to the formation of a stable aromatic pyrazole ring through the elimination of two molecules of water.
The reaction is typically acid-catalyzed and begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A subsequent dehydration step then yields the final aromatic pyrazole.
A key consideration in the Knorr synthesis, especially when using an unsymmetrical 1,3-dicarbonyl compound, is the potential for the formation of two regioisomeric products. The regioselectivity is governed by a delicate interplay of steric and electronic factors of both the hydrazine and the dicarbonyl compound, as well as the reaction conditions, most notably the pH. Generally, under acidic conditions, the more nucleophilic nitrogen of the substituted hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon.
Reagent Profile and Safety Considerations: this compound
Chemical Profile:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 1-(3-bromobenzyl)hydrazine hydrochloride |
| CAS Number | 1384427-52-4 |
| Molecular Formula | C₇H₁₀BrClN₂ |
| Molecular Weight | 237.53 g/mol |
| Appearance | Solid |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. |
Safety and Handling:
This compound and its structural analogs are potent chemical reagents that require careful handling to minimize risk. The hydrochloride salt is generally more stable and less hazardous than the free base.
Hazard Identification: Based on data for analogous compounds like 2-bromophenylhydrazine hydrochloride and 3-bromophenylhydrazine hydrochloride, the following hazards should be anticipated:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.
-
Eye Damage/Irritation: Causes serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: Wear a lab coat and ensure full body coverage.
-
Respiratory Protection: Use a certified respirator with an appropriate cartridge if working outside a fume hood or with fine powders.
Handling and Storage:
-
Handle exclusively in a well-ventilated fume hood.
-
Avoid the formation of dust.
-
Keep away from strong oxidizing agents.
-
Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.
Experimental Protocols
General Protocol for the Synthesis of 1-[(3-Bromophenyl)methyl]pyrazoles
This protocol is a robust starting point for the reaction of this compound with various 1,3-dicarbonyl compounds.
Materials:
-
This compound
-
Selected 1,3-dicarbonyl compound (e.g., acetylacetone, benzoylacetone, dibenzoylmethane, ethyl acetoacetate)
-
Ethanol or Glacial Acetic Acid (as solvent)
-
Triethylamine (optional, as a base)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Equipment for work-up and purification (separatory funnel, rotary evaporator, chromatography supplies)
Workflow Diagram:
Caption: General workflow for the synthesis of 1-[(3-Bromophenyl)methyl]pyrazoles.
Procedure:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine this compound (1.0 eq.), the desired 1,3-dicarbonyl compound (1.0-1.1 eq.), and a suitable solvent (e.g., ethanol or glacial acetic acid, ~0.2-0.5 M concentration).
-
Expert Insight: The hydrochloride salt requires either a protic solvent like acetic acid to facilitate the reaction or the addition of a mild base like triethylamine (1.1 eq.) if using a neutral solvent like ethanol to liberate the free hydrazine. Acetic acid often serves as both solvent and catalyst, simplifying the procedure.
-
-
Reaction: Heat the reaction mixture to reflux (typically 80-120°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
If using acetic acid, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate in vacuo to obtain the crude product. Purify the crude material by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure pyrazole derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Example Syntheses and Expected Outcomes
The following table outlines the expected products from the reaction of this compound with various common 1,3-dicarbonyl compounds.
| 1,3-Dicarbonyl Compound | Expected Pyrazole Product | Notes on Regioselectivity |
| Acetylacetone | 1-[(3-Bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole | Symmetric diketone, single product expected. |
| Benzoylacetone | Mixture of 1-[(3-Bromophenyl)methyl]-5-methyl-3-phenyl-1H-pyrazole and 1-[(3-Bromophenyl)methyl]-3-methyl-5-phenyl-1H-pyrazole | Unsymmetrical. The major isomer will depend on the reaction conditions. Attack at the less hindered methyl ketone is often favored. |
| Dibenzoylmethane | 1-[(3-Bromophenyl)methyl]-3,5-diphenyl-1H-pyrazole | Symmetric diketone, single product expected. |
| Ethyl Acetoacetate | 1-[(3-Bromophenyl)methyl]-3-methyl-1H-pyrazol-5(4H)-one | Reaction with a β-ketoester leads to a pyrazolone. |
Mechanistic Insights and Control of Regioselectivity
The regiochemical outcome of the reaction with unsymmetrical 1,3-dicarbonyls like benzoylacetone is a critical aspect to control. The two non-equivalent nitrogen atoms of the benzylhydrazine and the two different carbonyl groups of the diketone can lead to two possible isomers.
Caption: Regioselectivity in the Knorr synthesis with an unsymmetrical diketone.
Controlling Factors:
-
Steric Hindrance: The bulky 3-bromobenzyl group on one nitrogen of the hydrazine can influence which nitrogen initiates the attack. Similarly, a bulky substituent on the diketone (like a phenyl group) will hinder attack at the adjacent carbonyl. The reaction often favors the pathway that minimizes steric clash.
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a significant role. In benzoylacetone, the ketone adjacent to the phenyl group is electronically different from the one next to the methyl group.
-
pH of the Reaction Medium: The pH can alter the nucleophilicity of the two nitrogen atoms in the hydrazine. Under acidic conditions, the terminal NH₂ group is generally more nucleophilic, which can direct the initial condensation step. Experimentation with acidic (e.g., glacial acetic acid) versus neutral or slightly basic conditions (e.g., ethanol with triethylamine) is recommended to optimize for the desired regioisomer.
Conclusion
The synthesis of pyrazole derivatives using this compound via the Knorr cyclocondensation is a highly effective and versatile strategy for accessing novel chemical entities with significant potential in drug discovery and materials science. The protocols and insights provided in this guide offer a solid foundation for researchers to explore this chemistry. Careful attention to safety protocols, reaction conditions, and purification techniques will ensure successful and reproducible outcomes. The strategic placement of the 3-bromobenzyl moiety opens up a vast chemical space for further derivatization, making this a valuable synthetic route for the generation of sophisticated molecular architectures.
References
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
- Deng, X., & Mani, N. S. (2006). A General, One-Pot, Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 85, 44.
- Jasińska, J., et al. (2021). Reactions of benzylhydrazine derivatives with carbonyl compounds. Chemistry of Heterocyclic Compounds, 57(8), 734-740.
- Black, P. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2235-2242.
- MySkinRecipes. (n.d.). This compound.
Application Notes & Protocols: [(3-Bromophenyl)methyl]hydrazine Hydrochloride as a Versatile Precursor in the Synthesis of Advanced Pharmaceutical Intermediates
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of [(3-Bromophenyl)methyl]hydrazine hydrochloride. This reagent is a valuable building block for constructing complex heterocyclic scaffolds, particularly substituted pyrazoles, which are central to numerous therapeutic agents.
The following sections provide an in-depth look at the chemical properties of this precursor, detailed protocols for its application in pyrazole synthesis, and a specific example of its utility in creating a core structure related to a well-known class of anti-inflammatory drugs. The protocols are designed to be self-validating, with explanations for each step to ensure reproducibility and a deeper understanding of the underlying chemical principles.
Physicochemical Properties and Handling
This compound is a substituted hydrazine derivative that serves as a key intermediate in organic synthesis.[1] Its utility stems from the reactive hydrazine moiety, which readily participates in cyclocondensation reactions, and the bromophenyl group, which allows for further synthetic modifications via cross-coupling reactions.[2]
Table 1: Physicochemical Data of this compound
| Property | Value |
| CAS Number | 1384427-52-4[1][3] |
| Molecular Formula | C₇H₁₀BrClN₂[1] |
| Molecular Weight | 237.52 g/mol [1] |
| Appearance | Solid[3] |
| Purity | Typically ≥95%[3] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C.[3][4] |
Safety and Handling Precautions
Substituted hydrazines and their hydrochloride salts require careful handling due to their potential toxicity. While specific data for the title compound is limited, guidelines for similar hydrazine derivatives should be strictly followed.
-
General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][6] Avoid inhalation of dust and contact with skin and eyes.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]
-
Health Hazards: Hydrazine derivatives can be corrosive and may cause skin burns and serious eye damage.[7][8] They can also be harmful if inhaled or in contact with skin.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]
Core Application: The Knorr Synthesis of Substituted Pyrazoles
The most prominent application of this compound is in the synthesis of N-substituted pyrazoles. The Knorr pyrazole synthesis, a classic and reliable method, involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[9][10]
Mechanistic Rationale
The reaction proceeds via a two-step mechanism. First, one of the nitrogen atoms of the hydrazine acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration under acidic or thermal conditions yields the stable aromatic pyrazole ring. The use of the hydrazine hydrochloride salt often aids in catalyzing the reaction.[11]
General Protocol for Knorr Pyrazole Synthesis
This protocol describes a general procedure for the synthesis of a 1-(3-bromobenzyl)-3,5-disubstituted-1H-pyrazole.
Materials:
-
This compound
-
A 1,3-dicarbonyl compound (e.g., acetylacetone for a 3,5-dimethylpyrazole)
-
Ethanol (or another suitable solvent like acetic acid)
-
Glacial acetic acid (optional, as catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.
-
Addition of Hydrazine: Add this compound (1.0 eq) to the solution.
-
Catalysis: If required, add a catalytic amount of glacial acetic acid (e.g., 2-3 drops). The hydrochloride salt of the hydrazine often provides sufficient acidity to promote the reaction.[11]
-
Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Add cold water to the residue to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrazole derivative.
Workflow Visualization
The following diagram illustrates the general workflow for the Knorr pyrazole synthesis.
Caption: Workflow for Knorr Pyrazole Synthesis.
Pharmaceutical Application: Synthesis of a Celecoxib Analogue Core
To demonstrate the practical utility of this compound, this section outlines the synthesis of a key intermediate for a structural analogue of Celecoxib. Celecoxib is a selective COX-2 inhibitor containing a 1,5-diarylpyrazole core.[12][13] The synthesis involves the regioselective condensation of a substituted hydrazine with a trifluoromethyl-β-diketone.[11][14]
Protocol: Synthesis of 1-(3-bromobenzyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole
This protocol details the reaction between this compound and 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione.
Materials:
-
This compound
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
Ethanol
-
Sodium acetate (optional, as a base to free the hydrazine)
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, suspend this compound (1.1 eq) in ethanol. If desired, add sodium acetate (1.1 eq) and stir for 15 minutes to generate the free hydrazine in situ.
-
Diketone Addition: Add 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 6-12 hours. The reaction should be monitored by TLC or LC-MS to confirm the consumption of the starting materials and the formation of the product.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture in an ice bath. The product may precipitate from the solution.
-
Isolation and Purification: Collect the precipitate by filtration. Wash the solid with cold ethanol. The crude product can be further purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure 1,5-diarylpyrazole.
Table 2: Summary of Reaction Parameters
| Parameter | Condition | Rationale |
| Reactants | Hydrazine derivative, 1,3-Diketone | Forms the pyrazole ring via cyclocondensation.[9][10] |
| Solvent | Ethanol | Common solvent for Knorr synthesis, effectively dissolves reactants.[11] |
| Temperature | Reflux (~78 °C) | Provides sufficient energy for cyclization and dehydration. |
| Reaction Time | 2-12 hours | Dependent on the reactivity of the specific substrates. |
| Typical Yield | 70-95% | The Knorr synthesis is generally a high-yielding reaction.[10] |
Reaction Pathway Visualization
The following diagram illustrates the synthesis of the Celecoxib analogue core structure.
Caption: Synthesis of a Celecoxib Analogue Core.
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of complex pharmaceutical intermediates. Its application in the Knorr synthesis provides a reliable and high-yielding route to N-substituted pyrazoles, a privileged scaffold in medicinal chemistry. The protocols and rationale provided herein offer a solid foundation for researchers to utilize this reagent in the development of novel therapeutic agents. The presence of the bromophenyl moiety offers an additional synthetic handle for downstream diversification, further enhancing its value in drug discovery programs.
References
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
- Navigating Pyrazole Synthesis: A Guide to Hydrazine Alternatives. (n.d.). Benchchem.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- This compound. (n.d.). MySkinRecipes.
- This compound | 1384427-52-4. (n.d.). Ambeed, Inc.
- 3-Bromophenylhydrazine Hydrochloride丨CAS 27246-81-7. (n.d.). leapchem.
- Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine. (n.d.). ResearchGate.
- 3-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 33757. (n.d.). PubChem.
- New Celecoxib Derivatives as Anti-Inflammatory Agents. (n.d.). Journal of Medicinal Chemistry.
- Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. (2021). PMC.
- Synthesis of Celecoxib and Structural Analogs- A Review. (2014). ResearchGate.
- 1384427-52-4|this compound|BLD Pharm. (n.d.). BLD Pharm.
- SAFETY DATA SHEET. (2009). Fisher Scientific.
- 3-Bromophenylhydrazine 98 27246-81-7. (n.d.). Sigma-Aldrich.
- 3-Bromophenylhydrazine hydrochloride. (n.d.). Synquest Labs.
Sources
- 1. This compound [myskinrecipes.com]
- 2. leapchem.com [leapchem.com]
- 3. This compound | 1384427-52-4 [sigmaaldrich.cn]
- 4. 1384427-52-4|this compound|BLD Pharm [bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. 3-Bromophenylhydrazine 98 27246-81-7 [sigmaaldrich.com]
- 8. 3-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 33757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Synthesis of Bio-relevant Pyrazoles and Pyridazines from [(3-Bromophenyl)methyl]hydrazine hydrochloride and Dicarbonyl Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive overview and detailed protocols for the reaction of [(3-Bromophenyl)methyl]hydrazine hydrochloride with 1,3- and 1,4-dicarbonyl compounds. These reactions, based on the classical Knorr and Paal-Knorr syntheses, are fundamental for constructing pyrazole and pyridazine heterocyclic cores. Such scaffolds are prevalent in a multitude of pharmacologically active agents.[1][2] The inclusion of the (3-bromobenzyl) moiety offers a strategic advantage, serving as a versatile synthetic handle for post-cyclization diversification through cross-coupling reactions, thereby enabling the rapid generation of compound libraries for drug discovery programs. This document details the underlying mechanisms, provides step-by-step experimental procedures, and discusses critical parameters for successful synthesis and optimization.
Part I: Synthesis of 1-(3-Bromobenzyl)pyrazoles via Knorr Cyclization
The condensation of a hydrazine with a 1,3-dicarbonyl compound is the most direct and widely employed method for the synthesis of the pyrazole ring system, a reaction known as the Knorr pyrazole synthesis.[1][3] This five-membered aromatic heterocycle is a cornerstone in medicinal chemistry, found in drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1][4]
Principle and Mechanism
The reaction proceeds via a sequential condensation, cyclization, and dehydration mechanism. The [(3-Bromophenyl)methyl]hydrazine, typically liberated in situ from its hydrochloride salt with a mild base, acts as a bidentate nucleophile.[5] The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl group of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group yields a non-aromatic 5-hydroxypyrazoline intermediate. This intermediate then readily undergoes acid- or base-catalyzed dehydration to afford the stable, aromatic pyrazole ring.
A critical consideration with unsymmetrical 1,3-dicarbonyls (e.g., R1 ≠ R3) is regioselectivity. The initial nucleophilic attack generally occurs at the more electrophilic (less sterically hindered) carbonyl carbon. The subsequent cyclization can lead to a mixture of two regioisomers.[5][6] Reaction conditions, such as pH and temperature, can be tuned to favor the formation of a single isomer.
Caption: Mechanism of the Knorr pyrazole synthesis.
Protocol 1.1: Synthesis of 1-(3-Bromobenzyl)-3,5-dimethylpyrazole
This protocol describes the reaction of this compound with acetylacetone (a symmetric 1,3-diketone) as a model system.
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.1 eq)
-
Sodium Acetate (NaOAc) (1.5 eq)
-
Ethanol (EtOH), 200 proof
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.38 g, 10.0 mmol, 1.0 eq) and sodium acetate (1.23 g, 15.0 mmol, 1.5 eq).
-
Add ethanol (40 mL) to the flask. Stir the suspension at room temperature for 15 minutes to facilitate the formation of the free hydrazine base.
-
Add acetylacetone (1.10 g, 11.0 mmol, 1.1 eq) to the mixture dropwise via syringe.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system.
-
After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (50 mL) and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to afford the pure product as a pale yellow oil or low-melting solid.
Data Table 1: Representative Examples of Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Substrate | Product Structure | Typical Yield | Reaction Time (h) | Notes |
| Acetylacetone | 1-(3-bromobenzyl)-3,5-dimethylpyrazole | 85-95% | 4-6 | Clean reaction, straightforward purification. |
| Benzoylacetone | Mixture of regioisomers | 70-85% | 6-8 | Yields a mixture of 3-methyl-5-phenyl and 3-phenyl-5-methyl isomers. Separation may be required. |
| Dibenzoylmethane | 1-(3-bromobenzyl)-3,5-diphenylpyrazole | 80-90% | 8-12 | Slower reaction due to sterics; product is typically a solid. |
Part II: Synthesis of 1-(3-Bromobenzyl)pyridazines
The reaction of hydrazines with 1,4-dicarbonyl compounds provides access to six-membered di-aza-heterocycles, namely pyridazines and their dihydro derivatives.[7] This reaction is a variation of the Paal-Knorr synthesis, which is more commonly known for producing pyrroles and furans.[8][9] Pyridazine-containing molecules have shown a wide array of biological activities, including cardiovascular and anti-inflammatory properties.[10][11]
Principle and Mechanism
The mechanism is analogous to the pyrazole synthesis. The reaction involves the formation of a dihydropyridazine intermediate through a double condensation and subsequent cyclization.[12] With saturated 1,4-diketones, the initial product is a stable 1,4-dihydropyridazine. This intermediate can often be isolated or, more commonly, is oxidized in situ or in a subsequent step to the fully aromatic pyridazine.[12][13] Common oxidants include air (O₂), or chemical reagents like chromium trioxide.
Caption: Mechanism of the Paal-Knorr type pyridazine synthesis.
Protocol 2.1: Synthesis of 1-(3-Bromobenzyl)-3,6-dimethyl-1,4-dihydropyridazine
This protocol describes the reaction with 2,5-hexanedione.
Materials:
-
This compound (1.0 eq)
-
2,5-Hexanedione (1.05 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Methanol (MeOH)
-
Deionized Water
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.19 g, 5.0 mmol, 1.0 eq) in methanol (25 mL).
-
Add triethylamine (1.53 mL, 11.0 mmol, 2.2 eq) to the solution to neutralize the hydrochloride and liberate the free hydrazine. Stir for 10 minutes.
-
Add 2,5-hexanedione (0.61 mL, 5.25 mmol, 1.05 eq) to the flask.
-
Heat the mixture to reflux (approx. 65 °C) for 12 hours.
-
Cool the reaction to room temperature and remove the solvent in vacuo.
-
Partition the residue between ethyl acetate (50 mL) and water (50 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate to give the crude dihydropyridazine, which can be purified by column chromatography if necessary. Note: Dihydropyridazines can be sensitive to air oxidation.
Part III: Experimental Workflow and Strategic Considerations
General Laboratory Workflow
The synthesis of these heterocyclic systems follows a standardized and robust workflow, making it highly amenable to library synthesis for medicinal chemistry exploration.
Caption: General experimental workflow for heterocycle synthesis.
Key Insights for Success
-
Handling the Hydrazine Salt: this compound is an air-stable solid, which is advantageous for storage and handling. However, the free hydrazine base is required for the reaction. Using a stoichiometric amount of a non-nucleophilic base (e.g., Et₃N) or a mild buffer salt (e.g., NaOAc) is crucial for efficient reaction.
-
Solvent Selection: Protic solvents like ethanol, methanol, or acetic acid are preferred. They effectively solvate the reagents and any ionic intermediates, and can participate in the proton transfer steps of the mechanism. Acetic acid can serve as both the solvent and the acid catalyst.[7]
-
Temperature and Reaction Time: These reactions are typically conducted at elevated temperatures (reflux) to overcome the activation energy for dehydration. Reaction times can vary from a few hours to overnight, depending on the reactivity and steric hindrance of the dicarbonyl substrate.
-
The Bromine Handle: The 3-bromophenyl group is not merely a substituent; it is a key functional handle. Following the successful synthesis of the pyrazole or pyridazine core, the bromine atom can be readily elaborated using a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the synthesis of diverse compound libraries from a common intermediate.
Conclusion
The reaction of this compound with dicarbonyl compounds represents a reliable and versatile strategy for the synthesis of substituted pyrazoles and pyridazines. The protocols outlined in this document are robust and can be adapted to a wide range of substrates. The resulting products are of significant interest to the pharmaceutical and agrochemical industries, serving as valuable building blocks for the development of novel therapeutic agents and other biologically active molecules.[2][14]
References
-
Title: Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Source: PubMed Central URL: [Link]
-
Title: this compound. Source: MySkinRecipes URL: [Link]
-
Title: Knorr Pyrazole Synthesis. Source: ResearchGate URL: [Link]
-
Title: (3-Bromophenyl)hydrazine;chloride | C6H7BrClN2-. Source: PubChem URL: [Link]
-
Title: 3-Bromophenylhydrazine hydrochloride | C6H8BrClN2. Source: PubChem URL: [Link]
-
Title: Synthesis of Some New Pyrazoles. Source: DergiPark URL: [Link]
-
Title: Paal–Knorr synthesis. Source: Wikipedia URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: PMC - NIH URL: [Link]
-
Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Source: MDPI URL: [Link]
-
Title: Pyrazole synthesis. Source: Organic Chemistry Portal URL: [Link]
-
Title: A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Source: Bentham Science URL: [Link]
-
Title: What is the Paal-Knorr synthesis of a thiophene mechanism? Source: Quora URL: [Link]
-
Title: Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Source: Research and Reviews: Journal of Medicinal & Organic Chemistry URL: [Link]
-
Title: Synthesis of pyridazines. Source: Organic Chemistry Portal URL: [Link]
-
Title: SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Source: Liberty University URL: [Link]
-
Title: Product Class 8: Pyridazines. Source: Science of Synthesis URL: [Link]
-
Title: A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Source: INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES URL: [Link]
-
Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Source: Journal of Drug Delivery and Therapeutics URL: [Link]
-
Title: Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Source: PMC - NIH URL: [Link]
-
Title: Pharmaceutical Applications of Di/Tri‐Aryl Pyrazole Derivatives: A Review on Recent Updates. Source: R Discovery URL: [Link]
-
Title: The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Source: ResearchGate URL: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 11. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. iglobaljournal.com [iglobaljournal.com]
- 14. This compound [myskinrecipes.com]
Application Notes and Protocols for the N-Alkylation of [(3-Bromophenyl)methyl]hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Alkylated Hydrazines in Medicinal Chemistry
N-alkylated hydrazine derivatives are a cornerstone in the synthesis of a wide array of pharmacologically active compounds.[1] These structural motifs are present in numerous drugs, where the substituted hydrazine moiety plays a critical role in the molecule's biological activity, influencing properties such as receptor binding, metabolic stability, and pharmacokinetic profiles. The ability to selectively introduce alkyl groups onto the nitrogen atoms of a hydrazine scaffold is, therefore, a key synthetic transformation in drug discovery and development. This application note provides detailed protocols for the N-alkylation of [(3-Bromophenyl)methyl]hydrazine hydrochloride, a versatile building block for the synthesis of novel therapeutic agents. Two primary and robust methods will be detailed: Direct N-Alkylation via Nucleophilic Substitution and N-Alkylation via Reductive Amination .
Method 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a classical and straightforward approach for forming C-N bonds. This method involves the deprotonation of the hydrazine, followed by its reaction with an electrophilic alkylating agent, such as an alkyl halide. A critical consideration for this substrate is the presence of the hydrochloride salt, which must be neutralized in situ for the reaction to proceed.
Underlying Principles and Mechanistic Insight
The reaction proceeds via a standard SN2 mechanism. A base is used to neutralize the hydrazine hydrochloride and to deprotonate one of the nitrogen atoms of the free hydrazine, generating a nucleophilic species. This nucleophile then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the new N-C bond.
Regioselectivity Considerations: For an unsymmetrical hydrazine like [(3-Bromophenyl)methyl]hydrazine, alkylation can potentially occur at either the nitrogen atom bearing the benzyl group (N-1) or the terminal nitrogen atom (N-2). The regioselectivity of the reaction can be influenced by several factors, including the steric hindrance around each nitrogen atom and the electronic properties of the substituents. In the case of benzylhydrazines, alkylation often favors the less sterically hindered terminal nitrogen. However, the specific reaction conditions, such as the choice of base and solvent, can also influence the outcome.
Detailed Experimental Protocol: Direct N-Alkylation
This protocol describes a general procedure for the direct N-alkylation of this compound with an alkyl bromide.
Materials:
-
This compound
-
Alkyl bromide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous acetonitrile or DMF (approximately 10 mL per 1 mmol of hydrazine). To this suspension, add a suitable base such as potassium carbonate (2.5 eq.) or triethylamine (2.2 eq.). Stir the mixture vigorously for 15-20 minutes at room temperature to ensure complete neutralization of the hydrochloride salt.
-
Addition of Alkylating Agent: Add the alkyl bromide (1.1 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If using K₂CO₃, filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure. If using Et₃N, the triethylammonium salt may be soluble; in this case, directly proceed to the extraction.
-
Extraction: Dissolve the crude residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.[2][3]
Table 1: Reaction Parameters for Direct N-Alkylation
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃ or Et₃N | Neutralizes the HCl salt and deprotonates the hydrazine. K₂CO₃ is easily filtered off. |
| Solvent | Anhydrous MeCN or DMF | Aprotic polar solvents that facilitate SN2 reactions. |
| Temperature | 50-80 °C | Provides sufficient energy to overcome the activation barrier of the reaction. |
| Monitoring | TLC | Allows for tracking the consumption of starting material and formation of the product. |
Method 2: N-Alkylation via Reductive Amination
Reductive amination is a highly efficient and versatile method for the synthesis of amines and their derivatives.[4] This one-pot procedure involves the condensation of a hydrazine with an aldehyde or a ketone to form a hydrazone intermediate, which is then reduced in situ to the corresponding N-alkylated hydrazine.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent for this transformation, as it readily reduces the iminium ion intermediate in the presence of the carbonyl starting material.[6]
Underlying Principles and Mechanistic Insight
The reaction begins with the neutralization of the this compound. The free hydrazine then undergoes a condensation reaction with the carbonyl group of the aldehyde or ketone to form a hydrazone intermediate, with the elimination of a water molecule. The hydrazone is then reduced by the hydride reagent, sodium triacetoxyborohydride, to yield the N-alkylated hydrazine product.
dot graph ReductiveAmination { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: Workflow for N-Alkylation via Reductive Amination.
Detailed Experimental Protocol: Reductive Amination
This protocol outlines a general procedure for the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., formaldehyde, acetaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) in anhydrous dichloromethane or 1,2-dichloroethane (approximately 15 mL per 1 mmol of hydrazine).
-
Neutralization: Add triethylamine (1.1 eq.) to the suspension and stir for 10-15 minutes at room temperature to generate the free hydrazine.
-
Carbonyl Addition: Add the aldehyde or ketone (1.2 eq.) to the mixture and stir for 30-60 minutes at room temperature to allow for hydrazone formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Be cautious as mild gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final N-alkylated product.[2]
Table 2: Key Parameters for Reductive Amination
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective for the reduction of the hydrazone over the carbonyl starting material.[6] |
| Solvent | Anhydrous DCM or DCE | Aprotic solvents that are compatible with the reducing agent and facilitate the reaction.[5] |
| Stoichiometry | Excess carbonyl and reducing agent | Ensures complete conversion of the starting hydrazine. |
| Work-up | Aqueous NaHCO₃ quench | Neutralizes any remaining acid and quenches the excess reducing agent. |
Characterization of N-Alkylated Products
The successful synthesis of the N-alkylated [(3-Bromophenyl)methyl]hydrazine derivatives can be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of new signals corresponding to the protons of the newly introduced alkyl group is a key indicator of successful alkylation. For example, a new methyl group would appear as a singlet, while an ethyl group would show a characteristic triplet and quartet. The chemical shifts of the benzylic protons of the (3-bromophenyl)methyl group may also be affected by the substitution on the adjacent nitrogen.
-
¹³C NMR: The presence of new carbon signals corresponding to the alkyl group further confirms the structure of the product. The chemical shift of the benzylic carbon will also be indicative of the substitution pattern.
-
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the desired N-alkylated product. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.
Conclusion
The N-alkylation of this compound is a valuable transformation for the synthesis of diverse molecular scaffolds with potential applications in drug discovery. Both direct alkylation with alkyl halides and reductive amination with carbonyl compounds are effective methods to achieve this transformation. The choice of method will depend on the desired alkyl substituent and the availability of the corresponding starting materials. The protocols provided in this application note offer a reliable foundation for researchers to successfully synthesize and purify these important building blocks.
References
- BenchChem. (2025). Application Notes and Protocols: One-Pot Reductive Amination Using Sodium Triacetoxyborohydride.
- Reddit. (2023).
- Indian Academy of Sciences. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate.
- ResearchGate. (2025).
- ChemicalBook. (2024).
- Myers, A. (n.d.). Chem 115.
- Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(7), 1097–1099.
- PubMed. (1971). Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. Journal of Medicinal Chemistry, 14(11), 1052-4.
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (2025).
- Wiley Online Library. (n.d.). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine.
- ResearchGate. (n.d.). Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH....
- Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
- ChemicalBook. (n.d.). 1-BENZYL-1-PHENYLHYDRAZINE HYDROCHLORIDE(5705-15-7) 13C NMR spectrum.
- SIELC Technologies. (n.d.). Separation of Benzylhydrazine on Newcrom R1 HPLC column.
- Pearson+. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). FIGURE 8.
- Synblock. (n.d.). CAS 51859-95-1 | 3-Bromo-benzyl-hydrazine.
- ResearchGate. (n.d.). Reductive aminations of aldehydes with benzylamine or cyclohexylamine....
- ResearchGate. (2018). Synthesis and biological properties of novel 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene) hydrazine analogues.
- Organic Syntheses. (2025).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- PubMed Central. (2025).
- Reddit. (2023).
- IJSDR. (n.d.).
- Juniper Publishers. (2018). Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition.
Sources
- 1. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Palladium-Catalyzed Intramolecular C-N Coupling of [(3-Bromophenyl)methyl]hydrazine
A Guideline for the Synthesis of Dihydro-1H-indazoles
Abstract
This document provides a comprehensive technical guide for the catalytic conversion of [(3-Bromophenyl)methyl]hydrazine hydrochloride into its corresponding cyclized product, a substituted dihydro-1H-indazole. This transformation is a prime example of an intramolecular Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[1] Aryl hydrazines and their cyclic analogues, such as indazoles, are crucial structural motifs in a vast array of pharmaceuticals and agrochemicals.[2][3] This guide delves into the reaction's mechanistic underpinnings, outlines a detailed and validated experimental protocol, and offers insights into optimizing key reaction parameters. It is intended for researchers, chemists, and drug development professionals engaged in synthetic organic chemistry.
Reaction Principle and Mechanism
The conversion of [(3-Bromophenyl)methyl]hydrazine relies on the palladium-catalyzed Buchwald-Hartwig amination reaction. This reaction has revolutionized the synthesis of aryl amines by offering a versatile and functional-group-tolerant alternative to traditional methods like nucleophilic aromatic substitution.[1] In this specific application, the reaction proceeds intramolecularly, where the hydrazine moiety acts as the nucleophile and the bromophenyl group serves as the electrophilic partner, leading to the formation of a new heterocyclic ring system.
The catalytic cycle, as established through extensive mechanistic studies, involves several key steps:[4][5]
-
Catalyst Activation: If a Pd(II) precursor like Pd(OAc)₂ is used, it is first reduced in situ to the active Pd(0) species by a phosphine ligand or the hydrazine substrate.[6]
-
Oxidative Addition: The active LPd(0) catalyst undergoes oxidative addition to the C-Br bond of the (3-bromophenyl)methyl moiety. This is often the rate-determining step of the cycle.[5] This step forms a Pd(II) intermediate.
-
Ligand Exchange and Deprotonation: The hydrazine nitrogen atom coordinates to the palladium center. As the starting material is a hydrochloride salt, a stoichiometric amount of base is required to neutralize the salt and an additional amount is needed to deprotonate the coordinated hydrazine, forming a palladium-amido complex.[3][7]
-
Reductive Elimination: The final step is the reductive elimination of the product, which forms the new C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
Catalytic Cycle Diagram
Caption: The catalytic cycle for the intramolecular Buchwald-Hartwig amination.
Optimizing Key Experimental Parameters
The success of this C-N coupling reaction is highly dependent on the careful selection of the catalyst system and reaction conditions. Each component plays a critical role in achieving high yield and selectivity.
| Parameter | Role & Causality | Typical Choices & Recommendations |
| Palladium Source | The source of the catalytically active Pd(0). Pd(II) sources are common as they are more air-stable and are reduced in situ. | Pd(OAc)₂, Pd₂(dba)₃. Pd(OAc)₂ is often cost-effective and reliable.[6] |
| Phosphine Ligand | Crucial for stabilizing the Pd catalyst, promoting oxidative addition, and facilitating reductive elimination. Bulky, electron-rich ligands are generally required to prevent catalyst decomposition and enhance reactivity.[1][8] | Bidentate: Xantphos, BINAP, dppf.[1][7] Monodentate: Buchwald-type biaryl phosphine ligands (e.g., BrettPhos).[7] Xantphos is an excellent starting point for intramolecular reactions due to its wide bite angle. |
| Base | Neutralizes the hydrochloride salt of the starting material and facilitates the deprotonation of the coordinated hydrazine, which is a key step for forming the active nucleophile on the metal center.[3][9] | Strong, non-nucleophilic bases are preferred. NaOtBu is highly effective but can be incompatible with sensitive functional groups.[6] Cs₂CO₃ and K₃PO₄ are milder alternatives that often provide excellent results.[7][8] |
| Solvent | Must be anhydrous and capable of solvating the reactants and catalyst complex. Aprotic, non-polar, or polar aprotic solvents are standard. | Toluene or 1,4-Dioxane are the most common and effective solvents for this transformation.[6][8] Anhydrous grade is essential. |
| Temperature | Provides the necessary activation energy for the reaction, particularly the oxidative addition and reductive elimination steps. | Typically ranges from 80-110 °C.[6] The optimal temperature should be determined empirically, starting around 100 °C. |
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure. Researchers should conduct their own risk assessment and optimize conditions for their specific setup and scale.
Materials and Reagents
-
This compound (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
Xantphos (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 equiv)
-
Anhydrous Toluene
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Equipment Setup
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hot plate with oil bath
-
Inert atmosphere manifold (Nitrogen or Argon) with bubbler
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure
-
Inert Atmosphere Setup: Assemble the glassware and purge with an inert gas (N₂ or Ar) for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the reaction flask, add this compound, Pd(OAc)₂, Xantphos, and the magnetic stir bar.
-
Base Addition: Carefully add the sodium tert-butoxide. Note: NaOtBu is hygroscopic and should be handled quickly in a dry environment or glovebox.
-
Solvent Addition: Add anhydrous toluene via syringe. The reaction mixture should be stirred to ensure homogeneity.
-
Degassing (Optional but Recommended): Subject the mixture to three cycles of "freeze-pump-thaw" or bubble the inert gas through the stirred solution for 20 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to 100 °C in a pre-heated oil bath and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 20-30% Ethyl Acetate in Hexanes. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with Ethyl Acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes as the eluent.
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow Diagram
Caption: A standard workflow for the catalytic conversion and product isolation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | - Inactive catalyst (oxygen contamination).- Insufficiently anhydrous solvent/reagents.- Base is not strong enough or has degraded.- Reaction temperature is too low. | - Ensure a fully inert atmosphere; degas the solvent thoroughly.- Use freshly opened, anhydrous-grade solvents.- Use a fresh batch of a stronger base like NaOtBu or LHMDS.- Increase the reaction temperature in 10 °C increments. |
| Formation of Side Products | - Dimerization or intermolecular coupling.- N-N bond cleavage.[2]- Hydrodehalogenation (loss of Bromine). | - Run the reaction at a lower concentration to favor the intramolecular pathway.- Screen different ligands; sometimes a more sterically hindered ligand can prevent side reactions.- Ensure the system is free of protic contaminants. |
| Difficulty in Purification | - Product co-elutes with ligand or byproducts. | - Perform an aqueous acid wash during work-up to remove residual phosphine ligand.- Try a different solvent system for chromatography or consider an alternative purification method like crystallization. |
References
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
-
Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine. Angewandte Chemie. [Link]
-
Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determin. Angewandte Chemie International Edition. [Link]
-
An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides. Synlett. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Cross‐Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate‐Determining Deprotonation of Bound Hydrazine - Sci-Hub. Sci-Hub. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. ACS Publications. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine | The Hartwig Group. The Hartwig Group at UC Berkeley. [Link]
-
Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PubMed. PubMed. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides [organic-chemistry.org]
- 9. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
[(3-Bromophenyl)methyl]hydrazine hydrochloride in the synthesis of heterocyclic compounds
An In-Depth Technical Guide to the Application of [(3-Bromophenyl)methyl]hydrazine Hydrochloride in Heterocyclic Synthesis
Introduction: A Versatile Building Block for Complex Scaffolds
This compound is a valuable reagent in synthetic organic chemistry, primarily utilized as a precursor for constructing a variety of nitrogen-containing heterocyclic compounds.[1] Its structure is distinguished by a hydrazine moiety attached to a benzyl group, which is substituted with a bromine atom at the meta-position. This unique combination of functional groups makes it a powerful tool for medicinal chemists and drug development professionals.
The hydrazine group serves as a potent bis-nucleophile, enabling classical cyclocondensation reactions to form stable five- or six-membered rings.[2][3] The (3-bromophenyl)methyl substituent offers several strategic advantages:
-
Pharmacophore Introduction : The bromophenyl group is a common feature in many biologically active molecules, influencing properties such as lipophilicity and binding interactions with biological targets.
-
Steric and Electronic Control : The benzyl group provides steric bulk that can influence the regioselectivity of cyclization reactions.
-
Post-Synthesis Modification : The bromine atom acts as a versatile synthetic handle, allowing for further molecular diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), thereby enabling the exploration of a wider chemical space.
This guide provides a detailed exploration of the application of this compound in the synthesis of key heterocyclic systems, focusing on pyrazoles and indazoles. It combines field-proven insights with detailed, step-by-step protocols to empower researchers in their synthetic endeavors.
Reagent Profile and Safety Considerations
Before utilization, a thorough understanding of the reagent's properties and safe handling procedures is paramount. While specific data for the methylated title compound is sparse, data for the closely related analog, (3-Bromophenyl)hydrazine hydrochloride, provides a strong basis for safety protocols.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | MySkinRecipes |
| Molecular Formula | C₇H₁₀BrClN₂ | [1] |
| Molecular Weight | 237.52 g/mol | [1] |
| CAS Number | 1384427-52-4 | [1] |
| Appearance | Typically a solid powder | N/A |
| Storage | Room temperature, in a dry, well-ventilated place | [1][4] |
Safety and Handling:
(3-Bromophenyl)hydrazine hydrochloride and its analogs are classified as hazardous substances.[5]
-
GHS Hazard Classification : It is designated as causing severe skin burns and eye damage (Skin Corrosion/Irritation, Category 1B; Serious Eye Damage, Category 1).[5][6] It may also cause respiratory irritation.[5][7]
-
Precautionary Measures :
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[7]
-
Ventilation : Handle the reagent exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust.[4][6][7]
-
Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands and any exposed skin thoroughly.[4][6]
-
Incompatibilities : Keep away from strong oxidizing agents.[6]
-
-
First Aid :
-
Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact : Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[4][7]
-
Ingestion : Rinse mouth with water. DO NOT induce vomiting. Ingestion can cause severe damage and perforation of delicate tissues. Seek immediate medical attention.[4][6]
-
Application in Pyrazole Synthesis
Pyrazoles are a cornerstone of medicinal chemistry, found in drugs such as the COX-2 inhibitor Celecoxib and the phosphodiesterase inhibitor Sildenafil.[8] The most reliable and common method for pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[2][9]
Causality and Mechanistic Insight: The Knorr Pyrazole Synthesis
The reaction of [(3-Bromophenyl)methyl]hydrazine with a 1,3-diketone follows the classic Knorr synthesis pathway. The mechanism proceeds in two key stages:
-
Hydrazone Formation : One of the nitrogen atoms of the hydrazine acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-diketone. This is typically the more electrophilic (less sterically hindered) carbonyl. Subsequent dehydration leads to the formation of a hydrazone intermediate.
-
Intramolecular Cyclization and Dehydration : The remaining free amino group of the hydrazone then attacks the second carbonyl group in an intramolecular fashion. This cyclization forms a five-membered heterocyclic intermediate which, upon elimination of a water molecule, aromatizes to yield the stable pyrazole ring.
The use of an N-substituted hydrazine like [(3-Bromophenyl)methyl]hydrazine introduces a question of regioselectivity. The initial nucleophilic attack can occur from either nitrogen atom. However, the N-benzyl group provides significant steric hindrance, favoring the initial attack by the terminal, unsubstituted -NH₂ group.
Caption: General workflow for pyrazole synthesis.
Protocol: Synthesis of a 1-[(3-Bromophenyl)methyl]-3,5-disubstituted-1H-pyrazole
This protocol is a generalized procedure adapted from established methods for pyrazole synthesis via cyclocondensation.[2][9][10]
Materials:
-
This compound
-
A 1,3-diketone (e.g., acetylacetone for a 3,5-dimethylpyrazole)
-
Ethanol or Glacial Acetic Acid
-
Base (e.g., sodium acetate or triethylamine, if starting from the hydrochloride salt)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reagent Preparation : In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add a mild base like sodium acetate (1.1 eq) to neutralize the hydrochloride salt and liberate the free hydrazine. Stir for 15-20 minutes at room temperature. Causality: The free hydrazine base is the active nucleophile required for the reaction. The hydrochloride salt is more stable for storage but must be neutralized in situ.
-
Addition of Diketone : To the stirring solution, add the 1,3-diketone (1.0 eq) dropwise.
-
Reaction : Fit the flask with a condenser and heat the mixture to reflux (for ethanol, approx. 78 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[10] Causality: Heating provides the necessary activation energy for both the initial condensation and the subsequent dehydration/aromatization steps.
-
Work-up and Isolation :
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Pour the concentrated residue into cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
-
Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 1-[(3-Bromophenyl)methyl]-pyrazole derivative.
Table 2: Representative Conditions for Pyrazole Synthesis
| Hydrazine Substrate | Carbonyl Partner | Solvent | Catalyst/Additive | Conditions | Outcome | Reference |
| Phenylhydrazine | 1,3-Diketones | N,N-Dimethylacetamide | None | Room Temp | High yields (59-98%) of 1-aryl-pyrazoles | [9] |
| Hydrazine Hydrate | α,β-Unsaturated Ketones | Acetic Acid | None | Reflux, 4-6 h | Good yields (73-81%) of pyrazolines | [11] |
| Phenylhydrazine HCl | Dibenzylideneacetone | DMSO | Pd₂(dba)₃ | Microwave, 100 °C, 5 min | High yield of 1,3,5-trisubstituted pyrazole | [8] |
Application in Indazole Synthesis
Indazoles are another class of "privileged scaffolds" in medicinal chemistry, present in drugs like the anti-cancer agent Pazopanib.[12] The synthesis of indazoles often involves the formation of the pyrazole ring fused to a benzene ring. While various methods exist, many rely on intramolecular cyclization of appropriately substituted aryl hydrazines.
Mechanistic Insight: The Fischer Indole Synthesis Analogy and Modern Approaches
While not a direct application of the title reagent, understanding related cyclizations is key. A common strategy involves the cyclization of an o-acylphenylhydrazine. For a reagent like [(3-Bromophenyl)methyl]hydrazine, a synthetic route would first involve its reaction with an ortho-halogenated benzaldehyde or benzonitrile to form a precursor, which then undergoes intramolecular cyclization.
For example, a modern approach involves the palladium-catalyzed arylation of a benzophenone hydrazone with a 2-bromobenzonitrile, followed by an acidic deprotection/cyclization sequence to form a 3-aminoindazole.[13] Adapting this concept, one could envision a pathway where [(3-Bromophenyl)methyl]hydrazine displaces a fluorine atom in a 2-fluorobenzonitrile derivative via an SNAr reaction, followed by an intramolecular cyclization of the resulting intermediate to form the N-benzylated indazole.
Caption: Conceptual workflow for N-substituted indazole synthesis.
Protocol: Synthesis of a 1-[(3-Bromophenyl)methyl]-1H-indazol-3-amine
This protocol is a conceptual adaptation based on established methods for synthesizing 3-aminoindazoles from 2-halobenzonitriles.[14]
Materials:
-
This compound
-
2-Fluoro-X-substituted-benzonitrile
-
Aprotic polar solvent (e.g., DMF, DMSO, or NMP)
-
Non-nucleophilic base (e.g., K₂CO₃ or DBU)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reagent Preparation : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine the 2-fluorobenzonitrile derivative (1.0 eq), this compound (1.2 eq), and a non-nucleophilic base like potassium carbonate (2.5 eq) in an aprotic polar solvent such as NMP or DMSO. Causality: An inert atmosphere prevents oxidation of the hydrazine. An aprotic polar solvent facilitates the SNAr reaction, and the base is required to deprotonate the hydrazine hydrochloride and neutralize the HF generated during the reaction.
-
Reaction : Heat the reaction mixture to 100-140 °C. The higher temperature is necessary to drive both the initial SNAr displacement and the subsequent intramolecular cyclization onto the nitrile group.
-
Monitoring : Follow the reaction progress by TLC or LC-MS until the starting materials are consumed. This can take several hours to overnight.
-
Work-up and Isolation :
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and a suitable organic solvent like ethyl acetate.
-
Extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification : Purify the crude residue via column chromatography on silica gel to obtain the target 1-[(3-Bromophenyl)methyl]-1H-indazol-3-amine.
Conclusion
This compound is a strategically important building block for accessing medicinally relevant heterocyclic scaffolds. Its utility is primarily demonstrated in the reliable and high-yielding synthesis of N-substituted pyrazoles through cyclocondensation with 1,3-dicarbonyl compounds. Furthermore, it serves as a key precursor for N-substituted indazoles via cyclization pathways involving ortho-functionalized arenes. The presence of the bromophenyl moiety not only influences the biological profile of the final compounds but also provides a crucial handle for late-stage functionalization, making this reagent a cornerstone for creating diverse compound libraries in drug discovery and development. Proper adherence to safety protocols is essential when handling this corrosive and irritant compound.
References
-
Synthesis of Some New Pyrazoles. (n.d.). DergiPark. Retrieved from [Link]
-
3-Bromophenylhydrazine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (n.d.). NIH. Retrieved from [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH. Retrieved from [Link]
-
SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.). NIH. Retrieved from [Link]
-
Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (n.d.). NIH. Retrieved from [Link]
- Preparation method of 4-bromo-5-methyl-1H-indazole. (n.d.). Google Patents.
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). PMC - PubMed Central. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 3-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 33757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indazole synthesis [organic-chemistry.org]
- 14. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols for the Synthesis of Novel Compounds from [(3-Bromophenyl)methyl]hydrazine Hydrochloride
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of [(3-Bromophenyl)methyl]hydrazine hydrochloride as a versatile starting material for the synthesis of novel chemical entities. We delve into the strategic importance of this building block, detailing its physicochemical properties and critical safety protocols. The core of this application note features two robust, step-by-step protocols for the synthesis of a novel hydrazone and a substituted pyrazole, complete with mechanistic insights and characterization guidelines. The methodologies are designed to be self-validating, ensuring reproducibility and scientific rigor.
Introduction: The Strategic Value of this compound
This compound is a bifunctional synthetic building block of significant interest in medicinal chemistry and materials science.[1] Its utility stems from two key structural features:
-
The Hydrazine Moiety: The highly nucleophilic hydrazine group (-NHNH₂) is a cornerstone for constructing a multitude of nitrogen-containing heterocycles. It readily participates in condensation reactions with carbonyl compounds to form hydrazones, which are not only stable compounds in their own right but also key intermediates for synthesizing important scaffolds like pyrazoles, indazoles, and indoles via the Fischer indole synthesis.[2][3][4]
-
The 3-Bromophenyl Group: The bromine atom on the phenyl ring provides a reactive handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for late-stage functionalization, enabling the creation of diverse compound libraries from a common intermediate, a crucial strategy in modern drug discovery. The benzyl spacer provides conformational flexibility to the molecule.
This combination makes [(3-Bromophenyl)methyl]hydrazine a powerful precursor for generating novel compounds with potential therapeutic applications in areas such as oncology and infectious diseases.[1][5][6]
Physicochemical Properties and Safety Data
A thorough understanding of the starting material's properties and hazards is paramount for safe and successful experimentation.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 3-Bromobenzylhydrazine hydrochloride | [7] |
| CAS Number | 1384427-52-4 | [1][8] |
| Molecular Formula | C₇H₁₀BrClN₂ | [1] |
| Molecular Weight | 237.53 g/mol | [1] |
| Appearance | Solid (form may vary) | - |
| Storage | Sealed in dry, 2-8°C or room temperature | [1][7] |
Critical Safety & Handling Protocol
Hydrazine derivatives are classified as hazardous materials and must be handled with extreme caution.[7][9]
-
Engineering Controls: All manipulations involving this compound, especially when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation.[9]
-
Personal Protective Equipment (PPE): Standard PPE includes a flame-retardant lab coat, chemical splash goggles, a face shield, and chemically resistant gloves (nitrile gloves may require double-gloving; consult glove compatibility charts).[9][10]
-
Toxicology: Hydrazines can be corrosive and may cause severe skin burns and eye damage. They can be harmful if inhaled, swallowed, or absorbed through the skin.[9][11]
-
In case of Exposure:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
-
Disposal: Dispose of waste in a dedicated, labeled hazardous waste container according to institutional and local regulations.
Synthetic Pathways & Experimental Protocols
The following diagram illustrates the potential of [(3-Bromophenyl)methyl]hydrazine as a synthetic hub.
Caption: Reaction scheme for the synthesis of a novel hydrazone.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| [(3-Bromophenyl)methyl]hydrazine HCl | 237.53 | 1.00 g | 4.21 | 1.0 |
| 4-Methoxybenzaldehyde | 136.15 | 0.60 g | 4.42 | 1.05 |
| Ethanol (Absolute) | - | 20 mL | - | - |
| Glacial Acetic Acid | - | 2-3 drops | - | cat. |
| Sodium Bicarbonate (Sat. aq.) | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Step-by-Step Methodology:
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.21 mmol).
-
Dissolution: Add 20 mL of absolute ethanol to the flask. Stir the suspension at room temperature. The hydrochloride salt may not fully dissolve, which is acceptable for this reaction.
-
Aldehyde Addition: Add 4-methoxybenzaldehyde (0.60 g, 4.42 mmol) to the suspension.
-
Causality: Using a slight excess (1.05 eq.) of the aldehyde ensures the complete consumption of the limiting hydrazine starting material.
-
-
Catalysis: Add 2-3 drops of glacial acetic acid using a Pasteur pipette.
-
Causality: A catalytic amount of acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine. [4]5. Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 80°C) using a heating mantle.
-
-
Monitoring (Trustworthiness): Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). Spot the starting materials and the reaction mixture. The reaction is complete when the spot corresponding to the hydrazine has disappeared (typically 2-4 hours).
-
Work-up & Isolation: a. Once complete, cool the reaction mixture to room temperature. A precipitate of the product may form. b. Slowly pour the reaction mixture into a beaker containing 50 mL of cold water with stirring. c. Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. d. Wash the solid with cold water (2 x 15 mL) to remove any residual ethanol and acid.
-
Causality: This aqueous work-up precipitates the organic product, which has low water solubility, while water-soluble impurities remain in the filtrate.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure hydrazone as a crystalline solid.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
Expected Signatures: In ¹H NMR, look for the appearance of the imine proton (-N=CH-) signal (typically δ 8-9 ppm) and the disappearance of the aldehyde proton. In FT-IR, observe the C=N stretch (approx. 1600-1650 cm⁻¹) and the disappearance of the C=O stretch from the aldehyde.
-
Protocol 2: Synthesis of a Novel 1,3,5-Trisubstituted Pyrazole
This protocol describes the synthesis of a pyrazole derivative, a highly sought-after heterocyclic core in drug development, via cyclocondensation. [12][13] Principle: The synthesis involves the reaction of the hydrazine with a 1,3-dicarbonyl compound. The reaction proceeds through the initial formation of a hydrazone intermediate at one carbonyl group, followed by an intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring. [12][14]
Caption: Reaction scheme for the synthesis of a trisubstituted pyrazole.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| [(3-Bromophenyl)methyl]hydrazine HCl | 237.53 | 1.00 g | 4.21 | 1.0 |
| Dibenzoylmethane | 224.26 | 0.94 g | 4.21 | 1.0 |
| Glacial Acetic Acid | - | 15 mL | - | Solvent/Catalyst |
Step-by-Step Methodology:
-
Reagent Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.00 g, 4.21 mmol) and dibenzoylmethane (0.94 g, 4.21 mmol).
-
Solvent and Catalyst Addition: Add 15 mL of glacial acetic acid to the flask.
-
Causality: Glacial acetic acid serves as both the solvent and the acid catalyst for the condensation and subsequent dehydration steps required for cyclization and aromatization.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 118°C) with vigorous stirring.
-
Monitoring (Trustworthiness): Monitor the reaction for completion by TLC (e.g., 9:1 Hexane:Ethyl Acetate), observing the disappearance of the starting materials (typically 4-6 hours).
-
Work-up & Isolation: a. After completion, allow the reaction mixture to cool to room temperature. b. Carefully pour the cooled solution into a beaker containing 100 mL of an ice-water mixture. This will cause the product to precipitate. c. Stir the suspension for 15-20 minutes to ensure complete precipitation. d. Collect the crude solid product by vacuum filtration. e. Wash the filter cake thoroughly with water until the filtrate is neutral to pH paper.
-
Causality: This step is crucial to remove the high-boiling acetic acid solvent. Neutralizing the product ensures that no acid is carried into the final purification step.
-
-
Purification: Dry the crude solid in a vacuum oven. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Expected Signatures: In the ¹H NMR spectrum, the disappearance of the diketone's enolic proton and the hydrazine's NH protons will be observed. A characteristic singlet for the pyrazole C4-H will appear, along with signals for the benzyl and phenyl substituents.
-
References
-
Jadhav, S. D., et al. (2017). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances. Available at: [Link]
-
PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
-
Wikipedia. (2023). Fischer indole synthesis. Wikipedia. Available at: [Link]
-
Schmid, M. B., et al. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. European Journal of Organic Chemistry. Available at: [Link]
-
Wiley Online Library. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. European Journal of Organic Chemistry. Available at: [Link]
-
Li, P., et al. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Available at: [Link]
-
ACS Publications. (2021). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. The Journal of Organic Chemistry. Available at: [Link]
-
MDPI. (2020). Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. Molecules. Available at: [Link]
-
PubMed. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2018). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. JOCPR. Available at: [Link]
-
LookChem. (2012). Synthesis of substituted 1 H-indazoles from arynes and hydrazones. LookChem. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure for the synthesis of 1H-pyrazole. Organic Syntheses. Available at: [Link]
-
CentAUR. (2019). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. CentAUR. Available at: [Link]
-
PubMed Central. (2019). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases. RSC Advances. Available at: [Link]
-
PubChem. (n.d.). 3-Bromophenylhydrazine hydrochloride. PubChem. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]
-
Advances in Bioresearch. (2019). Hydrazones: origin, reactivity and biological activity. Advances in Bioresearch. Available at: [Link]
-
PubChem. (n.d.). (3-bromophenyl)hydrazine;chloride. PubChem. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of hydrazones. Organic Chemistry Portal. Available at: [Link]
-
PubMed. (2005). Synthesis of N,N-Dialkyl-N'-arylhydrazines via palladium-catalyzed N-arylation by using N,N-dialkylhydrazines/2LiCl adducts. Organic Letters. Available at: [Link]
-
CRO SPLENDID LAB. (n.d.). This compound. CRO SPLENDID LAB. Available at: [Link]
-
Beilstein Journals. (2013). Synthesis of oleophilic electron-rich phenylhydrazines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-benzyl-1-phenylhydrazine. PrepChem.com. Available at: [Link]
-
SpectraBase. (n.d.). 3-Bromophenylhydrazine hydrochloride. SpectraBase. Available at: [Link]
- Google Patents. (n.d.). Preparation process for 4- bromo phenyl hydrazine. Google Patents.
-
National Institutes of Health. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules. Available at: [Link]
-
Der Pharma Chemica. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. Available at: [Link]
-
National Institutes of Health. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules. Available at: [Link]
-
PubMed Central. (2012). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian Journal of Pharmaceutical Research. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. soeagra.com [soeagra.com]
- 5. jocpr.com [jocpr.com]
- 6. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. 1384427-52-4|this compound|BLD Pharm [bldpharm.com]
- 9. fishersci.com [fishersci.com]
- 10. 3-Bromophenylhydrazine 98 27246-81-7 [sigmaaldrich.com]
- 11. 3-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 33757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sci-Hub. Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β‐Keto Esters / European Journal of Organic Chemistry, 2016 [sci-hub.box]
- 14. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: The Strategic Use of [(3-Bromophenyl)methyl]hydrazine Hydrochloride in Complex Molecule Synthesis
Introduction: A Bifunctional Building Block for Modern Synthesis
[(3-Bromophenyl)methyl]hydrazine hydrochloride is a versatile bifunctional reagent that has gained prominence as a key building block in the synthesis of complex organic molecules. Its structure is strategically designed for sequential or one-pot multi-component reactions. The molecule incorporates two key reactive sites:
-
The Hydrazine Moiety: A potent nucleophile, the hydrazine group is primarily utilized for the construction of nitrogen-containing heterocycles. Its reaction with carbonyl compounds to form stable hydrazone intermediates is a gateway to a diverse range of molecular scaffolds.[1]
-
The 3-Bromophenyl Group: The bromine atom on the aromatic ring serves as a robust functional handle for late-stage molecular diversification. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon-carbon and carbon-heteroatom bonds with high precision.
This unique combination allows chemists to first construct a core heterocyclic system and then elaborate on the peripheral aromatic ring, making it an invaluable tool in the fields of medicinal chemistry, drug discovery, and agrochemical development.[1] This guide provides an in-depth look at its primary applications, complete with detailed experimental protocols and the scientific rationale behind them.
| Compound Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₇H₁₀BrClN₂ |
| Molecular Weight | 237.52 g/mol |
| CAS Number | 1384427-52-4[1][2][3][4] |
| Appearance | Off-white to light yellow solid |
| Primary Applications | Heterocycle synthesis (pyrazoles), hydrazone formation, cross-coupling reactions.[1] |
Core Application I: Synthesis of 1,3,5-Trisubstituted Pyrazoles
The construction of the pyrazole ring is one of the most powerful applications of hydrazine derivatives. Pyrazoles are a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The reaction of a hydrazine with a 1,3-dicarbonyl compound, often referred to as the Knorr pyrazole synthesis, is a classic and highly efficient method for their preparation.[5][6]
Mechanistic Rationale
The synthesis proceeds via a cyclocondensation mechanism. Initially, the more nucleophilic nitrogen of the benzylhydrazine attacks one of the carbonyl groups of the 1,3-diketone. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The resulting intermediate then undergoes dehydration under the reaction conditions to yield the stable aromatic pyrazole ring. The use of a protic solvent like ethanol or a mild acid catalyst facilitates the necessary proton transfer steps and the final elimination of water.
Experimental Protocol: Synthesis of 1-[(3-Bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole
This protocol details the synthesis of a model pyrazole from this compound and acetylacetone (a 1,3-diketone).
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol, absolute
-
Sodium acetate (optional, as a mild base)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.38 g, 10 mmol, 1.0 eq).
-
Reagent Addition: Add absolute ethanol (40 mL) to the flask and stir to dissolve the solid. Add acetylacetone (1.10 g, 1.08 mL, 11 mmol, 1.1 eq) to the solution. Note: If the hydrochloride salt is used directly, adding a mild base like sodium acetate (0.82 g, 10 mmol, 1.0 eq) can be beneficial to free the hydrazine base in situ, though the reaction often proceeds without it in refluxing ethanol.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). The aqueous washes neutralize any remaining acid and remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 1-[(3-Bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole as a pale yellow oil or solid.
Visualization of Pyrazole Synthesis Workflow
Caption: Workflow for the synthesis of a substituted pyrazole.
Core Application II: A Platform for Molecular Diversification
Beyond its role in forming the initial heterocyclic core, the true power of this compound lies in the synthetic potential of the bromo-substituent. This functionality allows for the strategic, late-stage introduction of diverse chemical moieties, which is a highly valued strategy in drug discovery for building structure-activity relationships (SAR).
The Bromo-Handle: A Cross-Coupling Hub
The C(sp²)-Br bond is a classic substrate for numerous palladium-catalyzed cross-coupling reactions. After the pyrazole (or other heterocycle) has been formed, the molecule can be subjected to reactions such as:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, ideal for introducing aryl or vinyl groups.
-
Heck Coupling: Reaction with alkenes to introduce substituted vinyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing new amino functionalities.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
This two-stage approach—heterocycle formation followed by cross-coupling—provides a robust and modular route to complex molecular architectures.
Protocol: General Procedure for Suzuki Cross-Coupling
This protocol describes a general method for the Suzuki coupling of the pyrazole product synthesized in Section 2.2 with phenylboronic acid.
Materials:
-
1-[(3-Bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole (from Sec 2.2)
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
A phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine)
-
A base (e.g., potassium carbonate, cesium carbonate)
-
A solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water)
-
Schlenk flask or sealed microwave vial, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask that has been dried and filled with an inert atmosphere, add the pyrazole substrate (2.80 g, 10 mmol, 1.0 eq), phenylboronic acid (1.46 g, 12 mmol, 1.2 eq), and potassium carbonate (2.76 g, 20 mmol, 2.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 22.4 mg, 0.1 mmol, 1 mol%) and the ligand (e.g., SPhos, 82 mg, 0.2 mmol, 2 mol%) and add this to the flask. Note: Using a pre-catalyst or an air-stable catalyst like Pd(PPh₃)₄ can simplify this step.
-
Solvent Addition: Add the degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water (50 mL total). Degassing the solvent by bubbling with argon for 15-20 minutes is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction Execution: Seal the flask and heat the mixture to 90-100°C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product can be purified by flash column chromatography to yield the desired coupled product.
Visualization of the Diversification Strategy
Sources
Troubleshooting & Optimization
Technical Support Center: A-Z Guide to Maximizing Yields with [(3-Bromophenyl)methyl]hydrazine Hydrochloride
Welcome to the comprehensive technical support center for [(3-Bromophenyl)methyl]hydrazine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of working with this versatile reagent. Here, we move beyond theoretical knowledge to provide field-tested insights and evidence-based protocols to enhance your reaction yields and purity.
I. Core Concepts: Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, primarily utilized for the construction of nitrogen-containing heterocycles.[1] Its utility stems from the nucleophilic hydrazine moiety, which readily participates in condensation reactions with carbonyl compounds to form hydrazones. These intermediates are pivotal for synthesizing a diverse range of biologically active molecules, including those with potential applications in pharmaceuticals and agrochemicals.[1]
However, the presence of the 3-bromobenzyl group introduces specific steric and electronic considerations that can influence reaction outcomes. Understanding these nuances is key to troubleshooting and optimizing your synthetic routes.
II. Troubleshooting Common Reactions & FAQs
This section addresses frequently encountered issues in a practical question-and-answer format, providing explanations and actionable solutions.
A. Fischer Indole Synthesis
The Fischer indole synthesis is a powerful method for creating indole scaffolds from hydrazines and carbonyl compounds under acidic conditions.[2]
Q1: My Fischer indole synthesis with this compound is giving a low yield. What are the likely causes?
A1: Low yields in this reaction can often be attributed to several factors:
-
Incomplete Hydrazone Formation: The initial condensation to form the hydrazone may be slow or incomplete.
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical for the subsequent cyclization.[3]
-
Steric Hindrance: The bulky 3-bromobenzyl group can sterically hinder the key[4][4]-sigmatropic rearrangement step.
-
Side Reactions: Under harsh acidic conditions or high temperatures, decomposition or unwanted side reactions can occur.
Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis:
Caption: Troubleshooting workflow for low yields in Fischer indole synthesis.
Q2: I'm observing multiple spots on my TLC plate during the Fischer indole synthesis. What are the possible side products?
A2: The formation of multiple products can be due to:
-
Isomeric Indoles: If an unsymmetrical ketone is used, two different regioisomeric indoles can be formed.
-
Incomplete Cyclization: The intermediate hydrazone or ene-hydrazine may persist in the reaction mixture.
-
Decomposition: At high temperatures, the hydrazine or hydrazone may decompose.
-
N-Debenzylation: Under very harsh acidic conditions, cleavage of the benzyl group is a possibility, though less common.
To mitigate this, ensure complete conversion of the starting materials by monitoring the reaction closely with TLC and consider a milder acid catalyst or lower reaction temperature.
B. Reductive Amination
Reductive amination is a two-step process involving the formation of a hydrazone followed by its reduction to the corresponding substituted hydrazine.
Q1: The reduction of my N-(3-bromobenzyl)hydrazone is sluggish or incomplete. How can I drive the reaction to completion?
A1: Incomplete reduction is a common issue. Consider the following:
-
Choice of Reducing Agent: While sodium borohydride (NaBH₄) is common, it may not be sufficiently reactive for some hydrazones. Sodium cyanoborohydride (NaBH₃CN) is often more effective as it is selective for the imine over the carbonyl group, allowing for a one-pot reaction.[5]
-
pH of the Reaction: The pH of the medium is crucial. For reductions with borohydrides, a slightly acidic pH (4-6) is often optimal to facilitate the reduction of the protonated imine.
-
Activation of the Hydrazone: The addition of a Lewis acid, such as Ti(OiPr)₄, can activate the hydrazone towards reduction.[5]
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0°C to RT | Inexpensive, readily available | Can reduce aldehydes/ketones; may require pre-formation of imine |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 4-6 | Selective for imines; allows for one-pot reactions | Toxic cyanide byproduct |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane or THF, RT | Mild, effective for a wide range of substrates | More expensive |
| Catalytic Hydrogenation (H₂, Pd/C) | Various solvents, pressure | Clean reaction, no metal hydride waste | May not be suitable for substrates with other reducible functional groups |
Q2: I am getting over-alkylation of my hydrazine. How can I prevent this?
A2: Over-alkylation, leading to the formation of a tertiary amine, can occur if the newly formed secondary amine reacts with the carbonyl starting material. To minimize this:
-
Control Stoichiometry: Use a slight excess of the hydrazine relative to the carbonyl compound.
-
Slow Addition: Add the reducing agent slowly to the pre-formed imine to keep the concentration of the secondary amine low.
-
One-Pot Procedure: A one-pot reductive amination with a selective reducing agent like NaBH₃CN can minimize the time the secondary amine is exposed to the carbonyl compound.
C. Pyrazole Synthesis
Pyrazoles are typically synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound.
Q1: My pyrazole synthesis is giving a mixture of regioisomers. How can I control the regioselectivity?
A1: When using an unsymmetrical 1,3-dicarbonyl compound, the formation of two regioisomeric pyrazoles is possible. The regioselectivity is influenced by the differential reactivity of the two carbonyl groups and the reaction conditions.
-
pH Control: The pH of the reaction medium can influence which carbonyl group is more readily attacked by the hydrazine. Acidic conditions may favor reaction at the more sterically accessible carbonyl, while basic conditions might favor reaction at the more electronically deficient carbonyl.
-
Stepwise Synthesis: A stepwise approach, where one carbonyl is selectively protected, can be employed to ensure the desired regioselectivity.
Reaction Scheme for Pyrazole Synthesis:
Caption: General reaction scheme for the synthesis of pyrazoles.
III. Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired scale.
Protocol 1: Fischer Indole Synthesis of 1-(3-Bromobenzyl)-1,2,3,4-tetrahydrocarbazole
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add sodium acetate (1.1 eq) and stir for 10 minutes.
-
Add cyclohexanone (1.05 eq) and a few drops of glacial acetic acid.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting hydrazine is consumed.
-
-
Cyclization:
-
To the hydrazone mixture, add a suitable acid catalyst (e.g., polyphosphoric acid or a solution of H₂SO₄ in ethanol).
-
Heat the reaction to reflux and monitor by TLC. The reaction time can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Reductive Amination with 4-Methoxybenzaldehyde
-
Imine Formation:
-
Dissolve this compound (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in methanol.
-
Add a catalytic amount of acetic acid and stir at room temperature for 1-2 hours until imine formation is complete (monitored by TLC or ¹H NMR).[6]
-
-
Reduction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in portions, keeping the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography if necessary.
-
IV. References
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. [Link]
-
J&K Scientific. (2025). Fischer Indole Synthesis. Retrieved from [Link]
-
Organic Chemistry. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
Request PDF. (2025). Reactions of benzylhydrazine derivatives with carbonyl compounds. [Link]
-
Google Patents. (n.d.). CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride.
-
Google Patents. (n.d.). CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
Google Patents. (n.d.). US5179211A - Process for the preparation of indoles.
-
Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
-
MDPI. (2020). Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. [Link]
-
ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. [Link]
-
Sciencemadness.org. (2019). De-protection of N-Benzyl groups. [Link]
-
MDPI. (2021). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]
-
Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Efficient photocatalytic synthesis of benzylhydrazine. [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
-
Rhodium.ws. (n.d.). CTH Removal of N-Benzyl Groups. [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]
-
Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]
-
Quora. (2020). What is the product of the reaction between benzyl and phenylhydrazine?. [Link]
-
Organic Syntheses. (n.d.). Acrylamide, N-benzyl-. [Link]
-
Request PDF. (2025). Synthesis and reactions of 1-benzyl-3-haloalkyl-5-chloropyrazoles. [Link]
-
PubMed. (2015). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. [Link]
-
PMC. (n.d.). Synthesis of N-arylmethyl Substituted Indole Derivatives as New Antiplatelet Aggregation Agents. [Link]
-
Reddit. (2024). How to purify Benzylamine?. [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
PubMed. (2021). Discovery of 2-(Ortho-Substituted Benzyl)-Indole Derivatives as Potent and Orally Bioavailable RORγ Agonists with Antitumor Activity. [Link]
Sources
Technical Support Center: Purification of Crude [(3-Bromophenyl)methyl]hydrazine Hydrochloride
Welcome to the technical support center for the purification of crude [(3-Bromophenyl)methyl]hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important synthetic building block. The information herein is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to optimize your purification protocols.
Introduction
This compound is a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of the hydrazine moiety makes it a key component for creating hydrazone derivatives, which are precursors to a wide array of biologically active molecules.[1] However, the crude product from synthesis often contains impurities that can interfere with subsequent reactions. Achieving high purity is therefore critical for reliable and reproducible results. This guide will walk you through common purification techniques and provide solutions to frequently encountered problems.
Diagram: General Purification Workflow
Below is a general workflow for the purification of crude this compound. The optimal path will depend on the nature and quantity of the impurities present.
Caption: General purification strategies for crude this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Recrystallization
Recrystallization is often the first and most effective method for purifying crystalline solids like this compound. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.[2]
Q1: My crude product is an off-white to light beige solid. How can I improve its color and purity by recrystallization?
A1: The discoloration often indicates the presence of minor organic impurities. A well-chosen recrystallization solvent system can effectively remove these.
-
Expert Insight: The hydrochloride salt structure suggests solubility in polar solvents.[3] For similar phenylhydrazine hydrochlorides, aqueous systems or mixtures of alcohols and ethers have proven effective.[4]
Troubleshooting Protocol: Recrystallization
-
Solvent Selection:
-
Begin by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature but high solubility at elevated temperatures.[2]
-
Recommended Solvents to Screen:
-
-
Dissolution:
-
In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent required to fully dissolve it.[2] Continuous stirring and gentle heating will facilitate this process.
-
If the solution is still colored, you can add a small amount of activated carbon to adsorb the colored impurities. Heat the mixture for a few minutes, but avoid prolonged boiling which can lead to product degradation.
-
-
Hot Filtration (if activated carbon was used):
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon. This step is crucial to prevent premature crystallization on the filter paper.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2]
-
Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.[2]
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[2]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove residual solvent.
-
Q2: I am getting a very low yield after recrystallization. What could be the cause?
A2: Low yield is a common issue and can be attributed to several factors.
-
Using too much solvent: Adding an excessive amount of hot solvent will keep more of your product dissolved even after cooling, leading to a lower recovery. Always use the minimum amount of hot solvent necessary for complete dissolution.[2]
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and may not allow for complete crystallization.
-
The compound is highly soluble in the chosen solvent at low temperatures: If your product remains significantly soluble in the cold solvent, you will lose a substantial amount in the filtrate. Re-evaluate your solvent choice.
| Solvent System | Typical Recovery Range | Notes |
| Ethanol/Water | 80-90% | Good for removing polar impurities. |
| Isopropanol | 75-85% | Effective for a range of organic impurities. |
| Dichloromethane/Ethyl Acetate | 70-80% | Useful if the product is less polar.[4] |
| This table provides estimated recovery ranges and will vary based on the initial purity of the crude product. |
Section 2: Acid-Base Extraction
Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic, basic, and neutral compounds from a mixture based on their different solubilities in aqueous and organic phases at various pH levels.[5][6][7]
Q3: My crude product is contaminated with a neutral organic impurity. Can I use acid-base extraction for purification?
A3: Yes, acid-base extraction is an excellent choice for this scenario. Since your desired compound is a hydrochloride salt, it is already in its water-soluble form.
Expert Insight: The key is to exploit the difference in solubility between the ionic hydrochloride salt and the neutral, water-insoluble impurity.
Troubleshooting Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable amount of water.
-
Extraction:
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of an immiscible organic solvent, such as diethyl ether or dichloromethane. The neutral impurity will preferentially dissolve in the organic layer.[8]
-
Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Shake the funnel vigorously for a few minutes to ensure thorough mixing.
-
Allow the layers to separate. The aqueous layer will contain your protonated, water-soluble product, while the organic layer will contain the neutral impurity.[9]
-
-
Separation: Carefully drain the lower layer. The identity of the lower layer (aqueous or organic) will depend on the density of the organic solvent used relative to water.
-
Repeat: Repeat the extraction of the aqueous layer with fresh portions of the organic solvent two to three more times to ensure complete removal of the neutral impurity.[9]
-
Isolation of the Pure Product:
-
The purified product is now in the aqueous layer. To isolate it, you can either:
-
Evaporate the water: This is a straightforward method but can be time-consuming.
-
Back-extraction: If you need the free base form, you can add a strong base (e.g., NaOH) to the aqueous layer to deprotonate the hydrazine hydrochloride, making it neutral and less water-soluble. You can then extract the neutral free base into an organic solvent.[9] Subsequently, you can reform the hydrochloride salt by adding HCl.
-
-
Diagram: Acid-Base Extraction Logic
Caption: Decision flow for separating a neutral impurity using acid-base extraction.
Section 3: Column Chromatography
For complex mixtures or when high-boiling, non-crystalline impurities are present, column chromatography can be an effective purification method.[10]
Q4: Recrystallization and acid-base extraction are not giving me the desired purity. When should I consider column chromatography?
A4: Column chromatography is generally reserved for more challenging separations where other methods have failed. It is particularly useful for:
-
Separating compounds with very similar solubility properties.
-
Removing non-volatile, amorphous impurities.
-
Purifying small quantities of material where high resolution is needed.
Expert Insight: Hydrazine derivatives can be polar and may interact strongly with silica gel.[10] Careful selection of the mobile phase is crucial to ensure proper elution of the desired compound.
Troubleshooting Protocol: Column Chromatography
-
Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography.
-
Mobile Phase (Eluent) Selection:
-
Use Thin Layer Chromatography (TLC) to determine the optimal eluent system. The goal is to find a solvent mixture that gives your desired compound an Rf value of approximately 0.3-0.4.
-
Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).
-
For highly polar compounds like hydrazine salts, you may need to use a more polar eluent system, such as dichloromethane/methanol or even add a small percentage of a base like triethylamine to the eluent to prevent streaking on the silica gel.
-
-
Column Packing:
-
Properly packing the column is essential for good separation. A slurry packing method is generally recommended to avoid air bubbles and channels.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, you can use a "dry loading" technique where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is added to the top of the column.
-
-
Elution and Fraction Collection:
-
Run the eluent through the column and collect fractions.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Q5: My compound is sticking to the top of the silica gel column and won't elute. What can I do?
A5: This is a common problem with polar compounds like hydrazine salts.
-
Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., methanol) in your eluent system.
-
Add a Modifier: Adding a small amount (0.5-1%) of an acid (like acetic acid) or a base (like triethylamine) to the eluent can help to reduce the strong interactions between your compound and the silica gel, allowing it to elute. For a hydrochloride salt, adding a small amount of acid might be counterintuitive, but it can sometimes help by ensuring the compound remains fully protonated and moves with the polar mobile phase. Conversely, a small amount of base can deprotonate the silica's acidic sites, reducing tailing. Experimentation with TLC is key.
Summary of Key Purification Parameters
| Technique | Best For | Key Parameters to Optimize | Potential Issues |
| Recrystallization | Crystalline solids with thermally stable impurities. | Solvent choice, cooling rate. | Low recovery, co-crystallization of impurities. |
| Acid-Base Extraction | Separating acidic, basic, and neutral compounds.[7] | pH of aqueous phase, choice of organic solvent. | Emulsion formation, incomplete extraction. |
| Column Chromatography | Complex mixtures, non-crystalline impurities. | Stationary phase, mobile phase composition. | Compound streaking, poor resolution, irreversible adsorption. |
Final Purity Assessment
After purification, it is essential to assess the purity of your this compound. Common analytical techniques include:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): A sensitive method for detecting trace impurities.[11]
By understanding the principles behind each purification technique and anticipating potential challenges, you can develop a robust and efficient protocol for obtaining high-purity this compound for your research and development needs.
References
- (3-Bromophenyl)hydrazine hydrochloride - Solubility of Things. (n.d.).
- Process for purifying aqueous hydrazine hydrate solutions. (n.d.). Google Patents.
- This compound. (n.d.). CRO SPLENDID LAB.
- Hydrazine hydrate removal by column chromatography. (2023, April 13). Reddit.
- Acid-Base Extraction. (n.d.).
- Acid base extraction flow chart. (n.d.).
- Acid–base extraction. (n.d.). In Wikipedia.
- [(3-Bromophenyl)methyl]hydrazine. (n.d.). ChemScene.
- This compound. (n.d.). MySkinRecipes.
- Preparation method of 4-bromophenylhydrazine hydrochloride. (n.d.). Google Patents.
- 3-Bromophenylhydrazine hydrochloride. (n.d.). PubChem.
- Recrystallization. (2020, January 10). YouTube.
- Acid-Base Extraction Tutorial. (2020, March 21). YouTube.
- [1-(3-Bromophenyl)ethylidene] Hydrazine. (n.d.). Veeprho.
- Method for preparing 3-bromine phenylhydrazine. (n.d.). Google Patents.
- A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. (2016, July 15). PubMed.
- Liquid/liquid Extraction. (n.d.).
- Chromatographic methods of determining hydrazine and its polar derivatives. (2012). Journal of Chemistry, 2(4).
- This compound. (n.d.). BLD Pharm.
- Compound (3-bromophenyl)hydrazine hydrochloride. (n.d.). Chemdiv.
- This compound (Cas 1384427-52-4). (n.d.). Parchem.
- Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. (n.d.). MDPI.
- 3-Bromophenylhydrazine 98 27246-81-7. (n.d.). Sigma-Aldrich.
- 2-Bromophenylhydrazine 98 50709-33-6. (n.d.). Sigma-Aldrich.
- How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? (2018, April 10). ResearchGate.
- Detomidine hydrochloride crystallization method. (n.d.). Google Patents.
- Industrial method for producing sarpogrelate hydrochloride. (n.d.). Google Patents.
Sources
- 1. This compound [myskinrecipes.com]
- 2. youtube.com [youtube.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. irp.cdn-website.com [irp.cdn-website.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
- 11. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reactions Involving [(3-Bromophenyl)methyl]hydrazine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with [(3-Bromophenyl)methyl]hydrazine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent in common synthetic transformations. My aim is to equip you with the knowledge to anticipate, diagnose, and resolve experimental challenges, thereby enhancing the efficiency and success of your research.
Section 1: The Fischer Indole Synthesis: Navigating the Competitive Landscape
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, yet its success is highly sensitive to substrate electronics and reaction conditions.[1][2] When employing N-alkylated hydrazines such as [(3-Bromophenyl)methyl]hydrazine, a critical understanding of competing reaction pathways is essential for troubleshooting unexpected outcomes.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis with this compound is failing or resulting in a complex mixture of products. What is the likely cause?
A major reason for the failure of Fischer indole syntheses, particularly with certain substitution patterns, is a competing heterolytic cleavage of the N-N bond in a key intermediate.[3][4] Instead of the desired[4][4]-sigmatropic rearrangement that leads to the indole, the ene-hydrazine intermediate can fragment. This pathway is often favored when electron-donating groups are present on the hydrazine or the carbonyl partner, as they can stabilize the resulting carbocation intermediates.[1][3]
Q2: What are the specific side products I should be looking for from this N-N bond cleavage?
The heterolytic cleavage of the N-N bond typically results in two primary fragments: an aniline derivative and an iminium or iminylcarbocation species.[3] In the context of using [(3-Bromophenyl)methyl]hydrazine, you should anticipate the formation of 3-bromoaniline and a corresponding iminium ion derived from your aldehyde or ketone starting material. These reactive intermediates can then lead to a cascade of secondary products in your reaction mixture. For instance, experiments have shown that similar reactions can yield aniline and 3-methylindole as significant byproducts.[3]
Q3: How can I adjust my experimental conditions to favor the desired Fischer indole product over N-N bond cleavage?
Optimizing your reaction conditions can significantly influence the reaction pathway. Here are several strategies to consider:
-
Choice of Acid Catalyst: The type and concentration of the acid catalyst are critical. While Brønsted acids like HCl and H₂SO₄ are common, Lewis acids such as ZnCl₂ or BF₃·OEt₂ can sometimes promote the desired cyclization more efficiently, especially in cases where protic acids lead to failure.[2][3][5] Experimenting with a panel of both Brønsted and Lewis acids is advisable.
-
Temperature Control: The Fischer indole synthesis often requires elevated temperatures; however, excessive heat can favor fragmentation pathways.[6] A systematic variation of the reaction temperature should be performed to find the optimal balance between a reasonable reaction rate and the minimization of side products.
-
Solvent Selection: The polarity of the solvent can influence the stability of charged intermediates. While polar aprotic solvents are often used, exploring less polar options might disfavor the formation of separated ion pairs resulting from N-N bond cleavage.[5]
Troubleshooting Guide: Low Yield in Fischer Indole Synthesis
| Symptom | Potential Cause | Recommended Action |
| Low or no yield of the desired indole product; presence of 3-bromoaniline in the crude mixture. | N-N bond cleavage is the dominant reaction pathway. | 1. Switch from a protic acid (e.g., HCl, H₂SO₄) to a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂). 2. Screen different solvents, starting with less polar options. 3. Carefully optimize the reaction temperature, starting at a lower temperature and gradually increasing it. |
| Formation of a dark, polymeric material. | Decomposition of starting materials or intermediates at high temperatures or under strongly acidic conditions. | 1. Lower the reaction temperature. 2. Use a milder acid catalyst. 3. Ensure the purity of the this compound and the carbonyl compound.[1] |
| Starting materials remain unreacted. | Insufficiently acidic conditions or too low a reaction temperature. | 1. Increase the concentration of the acid catalyst or switch to a stronger acid. 2. Gradually increase the reaction temperature. 3. Ensure your reagents are of high purity. |
Visualizing the Competing Pathways
The following diagram illustrates the critical branch point in the Fischer indole synthesis mechanism where the reaction can either proceed to the desired indole or undergo N-N bond cleavage.
Caption: Competing pathways in the Fischer indole synthesis.
Section 2: Considerations in Pictet-Spengler Reactions
The Pictet-Spengler reaction is another powerful tool for the synthesis of heterocyclic scaffolds, typically yielding tetrahydro-β-carbolines or tetrahydroisoquinolines.[7] While [(3-Bromophenyl)methyl]hydrazine is not a direct substrate for the classical Pictet-Spengler, its derivatives or related structures are used in analogous cyclizations.
Frequently Asked Questions (FAQs)
Q4: I am attempting a Pictet-Spengler-type reaction and observing poor conversion. What factors should I investigate?
The success of the Pictet-Spengler reaction hinges on two key steps: the formation of an iminium ion and the subsequent electrophilic attack on an aromatic ring.[7][8]
-
Iminium Ion Formation: This step is acid-catalyzed. If your reaction is sluggish, consider increasing the acidity of the medium. However, be mindful that excessively harsh conditions can lead to degradation.
-
Nucleophilicity of the Aromatic Ring: The cyclization step is an intramolecular electrophilic aromatic substitution. The 3-bromo substituent on your starting material is electron-withdrawing, which deactivates the aromatic ring and can slow down or inhibit the cyclization. Higher temperatures and stronger acids may be required to overcome this deactivation.[7]
Q5: Could the hydrazine moiety itself lead to side products in a Pictet-Spengler-type reaction?
Yes, the hydrazine functionality can be susceptible to oxidation, especially if the reaction is run under air for extended periods at elevated temperatures. This can lead to the formation of colored impurities and a reduction in the yield of the desired product. It is advisable to run such reactions under an inert atmosphere (e.g., nitrogen or argon).
Section 3: Starting Material Quality and Stability
The purity and stability of your this compound are paramount to achieving reproducible and high-yielding results.
Frequently Asked Questions (FAQs)
Q6: My this compound has a yellowish or brownish tint. Can I still use it?
A discoloration of the hydrazine salt may indicate decomposition or the presence of impurities. Hydrazines can be susceptible to air oxidation.[9] For best results, it is recommended to use a pure, off-white to white solid. If the purity is questionable, consider the following purification protocol.
Protocol for Purification of this compound
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as ethanol or isopropanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture gently for a few minutes.
-
Filtration: Perform a hot filtration to remove the activated charcoal or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Q7: During the synthesis of benzylhydrazine derivatives, what are the common side products?
A common side product in the synthesis of benzylhydrazines from the reaction of a benzyl halide with hydrazine is the over-alkylated product, in this case, 1,2-bis[(3-bromophenyl)methyl]hydrazine.[9] This is more likely to occur at higher reaction temperatures.[9] Additionally, hydrolysis of the benzyl halide starting material can lead to the formation of the corresponding benzyl alcohol.[9]
Visualizing Starting Material Synthesis Side Products
Caption: Common side products in benzylhydrazine synthesis.
References
-
Çelebi-Ölçüm, N., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5752–5755. Available at: [Link]
-
Supporting Information for "Why Do Some Fischer Indolizations Fail?". (2011). Journal of the American Chemical Society. Available at: [Link]
-
Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Available at: [Link]
-
Wikipedia. Fischer indole synthesis. Available at: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link]
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available at: [Link]
-
Wikipedia. Pictet–Spengler reaction. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for [(3--Bromophenyl)methyl]hydrazine Hydrochloride
Welcome to the Technical Support Center for [(3-Bromophenyl)methyl]hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the use of this versatile reagent in organic synthesis.
Introduction
This compound is a valuable building block, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] Its benzylhydrazine moiety is a key structural alert for the formation of hydrazones and subsequent cyclization reactions to generate diverse heterocyclic scaffolds. However, like many hydrazine derivatives, its reactivity can be nuanced, requiring careful optimization of reaction conditions to ensure high yields and purity. This guide provides practical, experience-driven advice to navigate the common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: The primary application of this compound is as a precursor for the synthesis of more complex molecules. The hydrazine functional group is a potent nucleophile, making it highly useful for the formation of hydrazones by reacting with aldehydes and ketones.[1][2] These hydrazone intermediates are pivotal in constructing various biologically active compounds.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: It is recommended to store this compound in a cool, dry place, sealed in a dry environment, typically at 2-8°C.[3] The compound should be kept in a dark place under an inert atmosphere. As with all hydrazine derivatives, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling to avoid skin and eye irritation.[4]
Q3: How does the hydrochloride salt affect the reactivity of the hydrazine?
A3: The hydrochloride salt enhances the stability and simplifies the handling of the otherwise more reactive free base. However, the acidic nature of the hydrochloride can inhibit reactions where the hydrazine is intended to act as a nucleophile.[5] To liberate the free hydrazine, a mild, non-nucleophilic base is often required to neutralize the HCl.[5]
Q4: Is this compound stable under typical reaction conditions?
A4: While the hydrochloride salt imparts stability, hydrazines can be sensitive to strong oxidizing agents and excessive heat.[4] It is advisable to monitor reactions for potential decomposition, especially when elevated temperatures are employed. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound and provides actionable solutions.
Issue 1: Low or No Yield in Hydrazone Formation
Symptoms:
-
TLC analysis shows significant unreacted starting materials (aldehyde/ketone and hydrazine).
-
The desired hydrazone product is present in very low concentrations or is absent altogether.
Potential Causes and Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Incomplete Liberation of Free Hydrazine | The nucleophilicity of the hydrazine is significantly reduced when it is protonated as the hydrochloride salt. The reaction with the carbonyl compound requires the free lone pair on the nitrogen.[5] | Add a mild, non-nucleophilic base like triethylamine, diisopropylethylamine (DIPEA), or sodium acetate to the reaction mixture. Typically, 1.1 to 1.5 equivalents of the base are sufficient. The optimal amount should be determined empirically.[5] |
| Suboptimal pH | The formation of a hydrazone is often acid-catalyzed, but a pH that is too low will protonate the hydrazine, rendering it non-nucleophilic. Conversely, a pH that is too high can inhibit the necessary protonation of the carbonyl oxygen. | For reactions that are sluggish even with a neutralizing base, consider adding a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction.[6] |
| Steric Hindrance | A sterically hindered aldehyde or ketone can slow down the rate of reaction with the benzylhydrazine. | Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC to avoid decomposition. |
| Reversibility of Hydrazone Formation | Hydrazone formation is a reversible reaction. The removal of water drives the equilibrium towards the product side.[7] | Use a Dean-Stark apparatus to remove water azeotropically if the solvent allows (e.g., toluene). Alternatively, add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture. |
Issue 2: Formation of Multiple Products or Side Reactions
Symptoms:
-
TLC analysis shows multiple spots in addition to the starting materials and the desired product.
-
Isolation and purification of the desired product are challenging due to the presence of impurities with similar polarities.
Potential Causes and Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Azine Formation | If the reaction conditions are not carefully controlled, the initially formed hydrazone can react with another molecule of the aldehyde or ketone to form an azine.[2] | Use a slight excess of the this compound (e.g., 1.1 equivalents) relative to the carbonyl compound to favor the formation of the hydrazone. |
| Over-alkylation | In reactions where the product of the initial reaction can react further with the starting materials, complex mixtures can result. | Control the stoichiometry of the reactants carefully. Add one reagent dropwise to a solution of the other to maintain a low concentration of the added reagent. |
| Decomposition | At elevated temperatures or in the presence of incompatible reagents, the hydrazine or the product may decompose. | Run the reaction at a lower temperature. If heating is necessary, carefully monitor the reaction for the appearance of decomposition products by TLC. Ensure all reagents and solvents are pure and free of contaminants. |
Issue 3: Difficulties in Product Purification
Symptoms:
-
The crude product is an oil that is difficult to crystallize.
-
Column chromatography results in poor separation of the product from impurities.
Potential Causes and Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Residual Base or Acid | The presence of the neutralizing base (e.g., triethylamine) or the hydrochloride salt can interfere with crystallization and chromatography. | Perform an aqueous workup to remove the base and its salt. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess basic impurities, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, and finally with brine. |
| Similar Polarity of Product and Impurities | Azine byproducts or unreacted starting materials may have similar polarities to the desired hydrazone, making chromatographic separation difficult. | Optimize the eluent system for column chromatography by trying different solvent mixtures and gradients. If separation is still challenging, consider converting the crude product to a crystalline derivative for purification, followed by regeneration of the desired product. |
| Product Instability on Silica Gel | Some nitrogen-containing compounds can be unstable on silica gel, leading to streaking and decomposition during chromatography. | Deactivate the silica gel by treating it with a small amount of triethylamine in the eluent. Alternatively, use a different stationary phase such as alumina. |
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Synthesis
This protocol provides a general starting point for the synthesis of a hydrazone from this compound and a carbonyl compound.
Materials:
-
This compound
-
Aldehyde or ketone
-
Anhydrous solvent (e.g., ethanol, methanol, or THF)
-
Triethylamine (or another suitable base)
-
Glacial acetic acid (optional, as a catalyst)
Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq) in the chosen anhydrous solvent, add this compound (1.05 eq).
-
Add triethylamine (1.1 eq) to the mixture and stir at room temperature.
-
If the reaction is slow, add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude hydrazone.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing Experimental Workflows
Troubleshooting Workflow for Low Hydrazone Yield
Sources
stability and degradation of [(3-Bromophenyl)methyl]hydrazine hydrochloride under acidic conditions
Welcome to the technical support resource for [(3-Bromophenyl)methyl]hydrazine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common questions and troubleshooting scenarios related to the stability and degradation of this compound, particularly under acidic conditions. Our goal is to provide you with the scientific rationale behind experimental observations and to offer practical, actionable guidance.
Introduction
This compound is a key building block in organic synthesis, valued for its role in creating more complex molecules with potential therapeutic or agricultural applications.[1] The hydrazine moiety is particularly useful for forming hydrazone derivatives, which are integral to many biologically active compounds.[1] However, the stability of this reagent, especially in acidic environments common to many synthetic protocols, is a critical factor that can significantly impact reaction yields and purity. This guide will delve into the intricacies of its stability and potential degradation pathways.
Frequently Asked Questions (FAQs)
What is the general stability of this compound?
This compound is a solid that should be stored in a dark place, under an inert atmosphere, and at temperatures between 2-8°C for optimal shelf life.[2][3] As a hydrochloride salt, the hydrazine moiety is protonated, which generally enhances its stability compared to the free base. However, in solution, its stability can be influenced by factors such as pH, temperature, and the presence of other reactive species.
How do acidic conditions specifically affect the stability of this compound?
While the hydrochloride salt form provides some stability, strong acidic conditions, particularly in aqueous solutions, can promote degradation. The primary concern is the potential for acid-catalyzed hydrolysis, especially if aldehydes or ketones are present, which can lead to the formation of hydrazones.[4][5] The C=N bond in hydrazones is susceptible to hydrolysis under acidic conditions, which can be a reversible reaction.[4][6]
What are the likely degradation products of this compound in an acidic medium?
A plausible degradation pathway in the presence of an aldehyde or ketone (R-C(=O)-R') under acidic conditions is the formation of a hydrazone, which can then be hydrolyzed back to the parent hydrazine and the carbonyl compound.
Are there any incompatible reagents to be aware of when working with this compound under acidic conditions?
Yes. Strong oxidizing agents should be avoided as they can oxidize the hydrazine moiety. Additionally, care should be taken when using this compound with aldehydes and ketones in acidic solutions, as this will likely lead to the formation of hydrazones.[7] The presence of certain metal ions, like copper, has been shown to catalyze the degradation of hydrazine.[8]
Troubleshooting Guide
Scenario 1: Low or Inconsistent Reaction Yields
Question: I am using this compound in an acid-catalyzed reaction, and my yields are lower than expected and variable. Could this be due to degradation of the starting material?
Answer: Yes, degradation of the hydrazine starting material is a likely cause for low and inconsistent yields.
Troubleshooting Steps:
-
Assess Starting Material Purity: Before use, confirm the purity of your this compound using a suitable analytical method like HPLC-UV or NMR.
-
Monitor Starting Material in Reaction Medium: Prepare a solution of the hydrazine in your acidic reaction medium (without other reactants) and monitor its stability over time at the reaction temperature. This will help you determine its half-life under your specific conditions.
-
Optimize Reaction Conditions:
-
Temperature: If stability is an issue, consider running the reaction at a lower temperature.
-
pH: Investigate if a less acidic environment could be used without compromising the desired reaction.
-
Order of Addition: Add the this compound to the reaction mixture as late as possible to minimize its exposure time to harsh conditions.
-
Scenario 2: Unexpected Peaks in Chromatographic Analysis
Question: I am analyzing my reaction mixture containing this compound by HPLC, and I see unexpected peaks that are not my product or starting material. What could these be?
Answer: These unexpected peaks are likely degradation products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks.
Detailed Steps:
-
Characterize Unknown Peaks: Use LC-MS to determine the molecular weights of the unknown impurities.
-
Hypothesize Degradation Products: Compare the observed molecular weights to those of potential degradation products, such as the corresponding hydrazone if a carbonyl compound is present.
-
Forced Degradation Study: To confirm your hypothesis, conduct a forced degradation study.[9] Expose a solution of this compound to your acidic reaction conditions for an extended period and analyze the resulting mixture. This should intentionally generate the degradation products for easier identification.
-
Implement Preventative Measures: Once the degradation products and pathway are understood, modify your experimental conditions to minimize their formation, as outlined in Scenario 1.
Potential Degradation Pathway
Under acidic conditions and in the presence of a carbonyl compound (e.g., an aldehyde or ketone), this compound can undergo a condensation reaction to form a hydrazone. This reaction is often reversible, with the equilibrium position depending on the specific reaction conditions.
Caption: Reversible formation of a hydrazone under acidic conditions.
The generally accepted mechanism for the acid-catalyzed hydrolysis of hydrazones involves the protonation of one of the nitrogen atoms, followed by the nucleophilic attack of water to form a carbinolamine intermediate.[4][10] This intermediate then breaks down to regenerate the hydrazine and the carbonyl compound.
Experimental Protocols
Protocol 1: HPLC Method for Stability Monitoring
This protocol provides a general starting point for monitoring the stability of this compound. Method optimization will likely be required for your specific application.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Protocol 2: Forced Degradation Study (Acidic Conditions)
This protocol is designed to intentionally degrade the compound to identify potential degradation products.[9]
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a relevant acidic solution (e.g., 0.1 M HCl).
-
Stress Condition: Heat the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Time-Point Analysis: Take aliquots at various time points (e.g., 0, 4, 8, 24 hours), neutralize them if necessary, and analyze by HPLC-UV and LC-MS.
-
Data Analysis: Compare the chromatograms over time to observe the decrease in the parent peak and the formation of new peaks. Use the LC-MS data to identify the molecular weights of the degradation products.
References
-
Hydrolytic Stability of Hydrazones and Oximes - PMC - NIH. (n.d.). Retrieved from [Link]
-
This compound - MySkinRecipes. (n.d.). Retrieved from [Link]
-
Hydrolytic Stability of Hydrazones and Oximes - Raines Lab. (2008). Retrieved from [Link]
-
3-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 33757 - PubChem. (n.d.). Retrieved from [Link]
- Method for the hydrolysis of hydrazones - Google Patents. (n.d.).
-
A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis - ACS Publications. (2016). Retrieved from [Link]
-
(3-Bromophenyl)hydrazine;chloride | C6H7BrClN2- | CID 49877258 - PubChem. (n.d.). Retrieved from [Link]
-
Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides - NIH. (n.d.). Retrieved from [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Retrieved from [Link]
-
The chemical and biochemical degradation of hydrazine - SciSpace. (1997). Retrieved from [Link]
-
BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. (n.d.). Retrieved from [Link]
-
The chemical and biochemical degradation of hydrazine - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Analytical Methods. (n.d.). Retrieved from [Link]
-
Spectrophotometric determination of hydrazine using bromine and methyl red. (2007). Retrieved from [Link]
-
This compound - CRO SPLENDID LAB. (n.d.). Retrieved from [Link]
-
Reactions of benzylhydrazine derivatives with carbonyl compounds | Request PDF. (n.d.). Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | 1384427-52-4 [sigmaaldrich.cn]
- 3. 1384427-52-4|this compound|BLD Pharm [bldpharm.com]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raineslab.com [raineslab.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. pharmtech.com [pharmtech.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Failed Reactions with [(3-Bromophenyl)methyl]hydrazine Hydrochloride
Welcome to the technical support center for [(3-Bromophenyl)methyl]hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in organic synthesis. Here, we address common challenges and provide expert insights to troubleshoot failed reactions, optimize yields, and ensure the integrity of your synthetic routes.
Introduction to this compound
This compound (CAS No: 1384427-52-4) is a key building block in the synthesis of a wide array of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the reactive hydrazine moiety, which readily participates in reactions such as hydrazone formation, a critical step in the widely-used Fischer indole synthesis and reductive amination procedures.[1]
The presence of the 3-bromobenzyl group introduces both electronic and steric factors that can influence reaction outcomes. The bromine atom is an electron-withdrawing group, which can affect the nucleophilicity of the hydrazine and the reactivity of the aromatic ring. The benzyl group, on the other hand, introduces steric bulk that may hinder the approach to the reactive nitrogen atoms. Understanding these properties is crucial for successful experimentation.
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C₇H₁₀BrClN₂ |
| Molecular Weight | 237.52 g/mol |
| Appearance | Solid |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. |
Troubleshooting the Fischer Indole Synthesis
The Fischer indole synthesis is a powerful method for constructing the indole nucleus from a phenylhydrazine and a carbonyl compound under acidic conditions.[3][4] When using this compound, specific challenges may arise.
Q1: My Fischer indole synthesis is not proceeding, or the yield is very low. What are the likely causes?
A1: Several factors can contribute to a failed or low-yielding Fischer indole synthesis with this specific reagent.
-
Inadequate Hydrazone Formation: The first step of the Fischer indole synthesis is the formation of a hydrazone.[5] This reaction is pH-sensitive and often requires mildly acidic conditions (pH 4-6) to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the hydrazine.[6]
-
Troubleshooting:
-
Ensure the reaction medium is appropriately acidic. A catalytic amount of acetic acid is often sufficient.
-
If the reaction is sluggish, consider pre-forming the hydrazone before adding the stronger acid catalyst required for the cyclization step.
-
The steric hindrance from the benzyl group may slow down the reaction.[7] Increasing the reaction time or temperature for the hydrazone formation step might be necessary.
-
-
-
Choice of Acid Catalyst: The cyclization step of the Fischer indole synthesis requires a strong acid catalyst, which can be a Brønsted or Lewis acid.[3] The choice and concentration of the acid are critical and often need to be optimized for a specific substrate.[8]
-
Troubleshooting:
-
If you are using a mild acid and the reaction is not proceeding, consider switching to a stronger acid such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Lewis acids like ZnCl₂ or BF₃·OEt₂ can also be effective and may offer different reactivity profiles.[4]
-
-
-
N-N Bond Cleavage: A common side reaction in Fischer indole synthesis is the cleavage of the N-N bond in the hydrazine or hydrazone intermediate.[9] This is particularly prevalent when the aryl ring has electron-donating substituents, but can also be a competing pathway under harsh acidic conditions.
-
Troubleshooting:
-
Avoid excessively high temperatures and prolonged reaction times.
-
If N-N bond cleavage is suspected, try using a milder acid catalyst or lowering the reaction temperature.
-
-
-
Dehalogenation: While less common, there is a possibility of dehalogenation of the bromo-substituted ring under certain reductive conditions, though this is more of a concern in reactions involving strong reducing agents rather than the acidic conditions of the Fischer indole synthesis.
Q2: I am observing the formation of multiple products in my Fischer indole synthesis. How can I improve the regioselectivity?
A2: The formation of multiple products often points to issues with regioselectivity, especially when using unsymmetrical ketones. With [(3-Bromophenyl)methyl]hydrazine, the cyclization can theoretically occur at either the C2 or C6 position of the benzene ring.
-
Understanding Regioselectivity: The regiochemical outcome of the Fischer indole synthesis is influenced by the electronic and steric nature of the substituents on the phenylhydrazine ring. In the case of a 3-substituted phenylhydrazine, cyclization leading to a 6-substituted indole is generally favored.
Caption: Regioselectivity in the Fischer Indole Synthesis.
-
Troubleshooting:
-
The choice of acid catalyst can influence the regioselectivity. Experiment with different Brønsted and Lewis acids to see if the product ratio can be improved.
-
Solvent effects can also play a role. Trying the reaction in different solvents may alter the product distribution.
-
If separating the isomers is challenging, consider a synthetic strategy that utilizes a starting material that will lead to a single regioisomer.
-
Troubleshooting Reductive Amination
Reductive amination is a versatile method for forming C-N bonds by the reduction of an intermediate imine or enamine, formed from the reaction of an amine and a carbonyl compound.[10]
Q3: My reductive amination reaction using this compound is giving a low yield of the desired N-substituted hydrazine.
A3: Low yields in this reaction can often be traced back to the stability of the reactants and intermediates, as well as the choice of reducing agent.
-
Inefficient Imine/Hydrazone Formation: Similar to the Fischer indole synthesis, the initial formation of the C=N bond is crucial.[11]
-
Choice of Reducing Agent: The reducing agent must be selective for the imine/hydrazone over the starting carbonyl compound.[10]
-
Sodium Borohydride (NaBH₄): This is a strong reducing agent that can also reduce the starting aldehyde or ketone. If using NaBH₄, it is often best to pre-form the imine/hydrazone before adding the reducing agent.[12]
-
Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is selective for the protonated imine (iminium ion) over the carbonyl group. It is often used in one-pot reductive amination procedures.[10]
-
Sodium Triacetoxyborohydride (STAB): This is another mild and selective reducing agent that is often preferred for its lower toxicity compared to NaBH₃CN.[12]
-
-
Over-alkylation: The newly formed secondary amine product can sometimes react further with the aldehyde to form a tertiary amine.[11]
-
Troubleshooting:
-
Use a stoichiometric amount of the aldehyde or a slight excess of the hydrazine.
-
Perform the reaction in a stepwise manner: first form and isolate the hydrazone, then reduce it in a separate step.[11]
-
-
-
Steric Hindrance: The benzyl group on the hydrazine can sterically hinder the reaction.
-
Troubleshooting:
-
Longer reaction times or elevated temperatures may be required.
-
Consider using a less sterically demanding carbonyl compound if possible.
-
-
Q4: I am having difficulty purifying my brominated indole or N-benzyl hydrazine product.
A4: The purification of brominated aromatic compounds can be challenging due to their similar polarities and potential for co-elution during chromatography.
-
Chromatography Tips:
-
Column Chromatography: A thorough screening of different solvent systems is recommended. A combination of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.
-
Reverse-Phase HPLC: For difficult separations, reverse-phase HPLC can be a powerful tool. A gradient elution with acetonitrile and water (often with a small amount of TFA or formic acid) can provide good separation of closely related isomers.
-
Thin-Layer Chromatography (TLC): Before scaling up to column chromatography, optimize the separation on TLC plates using various solvent systems to find the one that gives the best separation (largest ΔRf).
-
-
Crystallization: If the product is a solid, recrystallization can be an effective purification method. Experiment with different solvents and solvent mixtures to find conditions that allow for the selective crystallization of the desired product, leaving impurities in the mother liquor.
Experimental Protocols
General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation (Optional but Recommended): In a round-bottom flask, dissolve the carbonyl compound (1.0 eq.) and this compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of acetic acid if not already used as the solvent.
-
Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-4 hours, monitoring the reaction by TLC until the starting materials are consumed.
-
Cyclization: To the crude hydrazone, add the acid catalyst (e.g., polyphosphoric acid, Eaton's reagent, or ZnCl₂).
-
Heat the reaction mixture to the desired temperature (typically between 80-160 °C) and stir for the required time (1-24 hours), monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it into ice-water or a basic solution (e.g., saturated NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for One-Pot Reductive Amination
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, ethanol, or 1,2-dichloroethane).
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine/hydrazone formation.
-
Add the reducing agent (e.g., NaBH₃CN or NaBH(OAc)₃, 1.2-1.5 eq.) portion-wise, maintaining the temperature at room temperature.
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q: Do I need to free-base the this compound before use?
A: In many cases, it is not necessary. The hydrochloride salt can often be used directly, especially in reactions that are acid-catalyzed, like the Fischer indole synthesis. For reactions requiring basic or neutral conditions, you may need to neutralize the hydrochloride salt with a suitable base (e.g., triethylamine or sodium bicarbonate) either in a separate step or in situ.
Q: What are the safety precautions for handling this compound?
A: Hydrazine derivatives are potentially toxic and should be handled with care in a well-ventilated fume hood.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] Avoid inhalation of dust and contact with skin and eyes.[14]
Q: Can the bromine atom on the phenyl ring interfere with the reaction?
A: The bromine atom is an electron-withdrawing group, which can slightly decrease the nucleophilicity of the hydrazine compared to an unsubstituted analog. This might necessitate slightly more forcing conditions (e.g., longer reaction times or higher temperatures) for reactions like hydrazone formation. The C-Br bond is generally stable under the acidic conditions of the Fischer indole synthesis and the mild reducing conditions of reductive amination. However, harsh reductive conditions or the use of certain catalysts could potentially lead to dehalogenation.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed reactions.
References
-
Chem Service. (2014, July 31). Safety Data Sheet. [Link]
-
MySkinRecipes. This compound. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
ResearchGate. Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. [Link]
-
National Institutes of Health. Why Do Some Fischer Indolizations Fail?. [Link]
-
PubMed Central. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]
-
MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
PubMed. A three-component Fischer indole synthesis. [Link]
-
MySkinRecipes. This compound. [Link]
-
PubMed Central. Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. [Link]
-
ResearchGate. Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. [Link]
-
ChemRxiv. Decarboxylative Halogenation of Indoles by Vanadium Haloperoxidases. [Link]
-
Organic Chemistry Portal. Hydrazone synthesis. [Link]
-
Myers, J. W. Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]
-
Quora. What is more nucleophilic between hydrazin, hydroxyl amine, and ammonia?. [Link]
-
MDPI. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]
-
Bentham Science. Reactivity in 7-benzyl-2,7-naphthyridine Derivatives: Nucleophilic Substitutions, Rearrangements, Heterocyclizations and Related Reactions. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
National Institutes of Health. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
National Institutes of Health. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. [Link]
-
Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]
-
PubChem. 1-benzyl-6-bromo-1H-indole. [Link]
-
Organic Reactions. Reductive Amination - Common Conditions. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Research and Reviews: A Journal of Pharmaceutical Science. Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. [Link]
-
Chemistry Stack Exchange. How is the hydrazone formed in the Wolff-Kishner reduction?. [Link]
-
PubMed. Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases. [Link]
-
Organic Chemistry Portal. The Benzyne Fischer-Indole Reaction. [Link]
-
Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. [Link]
-
ResearchGate. A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of the interrupted Fischer indolization reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
removal of impurities from [(3-Bromophenyl)methyl]hydrazine hydrochloride
Welcome to the technical support guide for [(3-Bromophenyl)methyl]hydrazine hydrochloride (CAS: 1384427-52-4). This resource is designed for researchers, chemists, and drug development professionals to address common challenges related to the purity and handling of this important synthetic intermediate.[1] The following troubleshooting guides and FAQs are structured to provide not only procedural steps but also the underlying scientific principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
FAQ 1: What are the likely impurities in my sample of this compound?
Answer:
Understanding the potential impurities is the first step toward effective purification. Impurities in your sample typically originate from three sources: the synthetic route used, subsequent degradation, or side reactions. Given a standard synthesis involving the reaction of a 3-bromobenzyl halide with hydrazine, the following impurities are plausible.
Table 1: Potential Impurities and Their Origins
| Impurity Name | Structure | Likely Origin | Impact on Purity |
| 3-Bromobenzyl Halide | C₇H₆BrX (X=Br, Cl) | Unreacted starting material | Can interfere with subsequent reactions. |
| Hydrazine | N₂H₄ | Excess reagent from synthesis | Highly reactive and toxic; can cause side reactions. |
| 1,2-bis[(3-Bromophenyl)methyl]hydrazine | C₁₄H₁₄Br₂N₂ | Over-alkylation of hydrazine (di-substitution) | Structurally similar, may co-crystallize. |
| 3-Bromobenzaldehyde azine | C₁₄H₁₀Br₂N₂ | Reaction with trace carbonyl impurities (e.g., 3-bromobenzaldehyde from oxidation of starting material) | Often intensely colored (yellow/orange).[2] |
| Oxidation Products | Various | Air oxidation of the hydrazine moiety | Can lead to discoloration and reduced activity. Hydrazines are known reducing agents and are susceptible to oxidation.[3] |
Diagram 1: Relationship of Target Compound to Key Impurities
Caption: Logical relationship between the target compound and its potential impurities.
FAQ 2: How can I quickly assess the purity of my sample before committing to a large-scale purification?
Answer:
Before undertaking a purification protocol, a quick assessment can save significant time and resources. Thin-Layer Chromatography (TLC) and Melting Point Analysis are two effective preliminary techniques.
A. Thin-Layer Chromatography (TLC) Protocol:
TLC provides a rapid qualitative view of the number of components in your sample.
-
Plate: Use a standard silica gel 60 F₂₅₄ plate.
-
Sample Prep: Dissolve a small amount of your hydrochloride salt in methanol.
-
Eluent System: A mobile phase of 10-20% Methanol in Dichloromethane (DCM) is a good starting point. The polarity can be adjusted as needed.
-
Spotting & Development: Spot your sample alongside any available standards (e.g., starting material). Develop the plate in a chamber saturated with the eluent.
-
Visualization:
-
UV Light (254 nm): The bromophenyl group will allow for visualization under UV light.
-
Staining: A potassium permanganate (KMnO₄) stain is effective for visualizing the hydrazine moiety, which will readily oxidize and appear as a yellow/brown spot on a purple background.
-
-
Interpretation: A single spot indicates high purity. Multiple spots suggest the presence of impurities. The relative position of the spots (Rƒ value) gives an indication of their polarity.
B. Melting Point Analysis:
Pure crystalline solids have a sharp, defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[4]
-
Procedure: Use a calibrated melting point apparatus.
-
Observation: Record the temperature at which the solid first begins to melt and the temperature at which it becomes completely liquid.
-
Interpretation: Compare your observed range to the literature value for pure this compound. A broad range (> 2°C) is a strong indicator of impurities.
FAQ 3: My sample is off-color (e.g., yellow or tan) and has a broad melting point. How can I purify it by recrystallization?
Answer:
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility at varying temperatures.[5][6] For a salt like this compound, polar protic solvents are often effective. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.[7]
Diagram 2: Experimental Workflow for Recrystallization
Caption: Step-by-step workflow for the purification of solids by recrystallization.
Step-by-Step Recrystallization Protocol:
This protocol is adapted from established methods for purifying similar phenylhydrazine salts.[8]
-
Solvent Selection: Choose an appropriate solvent. Ethanol, isopropanol, or a mixture of ethanol and water are excellent starting points. The ideal solvent will fully dissolve the compound at boiling point but show low solubility at 0-5°C.
-
Dissolution: Place the impure solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent portion-wise while heating the mixture to a gentle boil until the solid just dissolves. Crucial: Use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure maximum recovery.[7]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount (1-2% w/w) of activated carbon. Re-heat the mixture to boiling for 5-10 minutes. The carbon will adsorb colored impurities.
-
Hot Gravity Filtration: To remove the activated carbon or any insoluble impurities, perform a hot gravity filtration. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel. Use a pre-heated funnel and receiving flask.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals under vacuum. The final product should be a white to off-white crystalline solid. Confirm the purity using the TLC and melting point methods described in FAQ 2.
Table 2: Recrystallization Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point; solution is too saturated. | Add more hot solvent until the oil dissolves. Consider switching to a lower-boiling point solvent. |
| No Crystals Form | Solution is not saturated enough; supersaturation has not been achieved. | Try scratching the inside of the flask with a glass rod. Add a "seed" crystal of pure product. If all else fails, boil off some solvent to increase concentration and re-cool. |
| Poor Recovery | Too much solvent was used; cooling was not sufficient or long enough. | Concentrate the filtrate (mother liquor) by boiling off some solvent and attempt a second crystallization. |
FAQ 4: Recrystallization helped, but my TLC still shows a persistent impurity. What should I do?
Answer:
When an impurity has solubility characteristics very similar to your target compound, recrystallization may not be sufficient. In this case, column chromatography is the preferred method for separation.
Expert Insight: this compound is a polar salt and may not behave well on standard silica gel, often streaking or sticking to the column. It is highly recommended to first neutralize the salt to the free base before chromatography and then re-form the hydrochloride salt after purification.
Protocol: Free Base Purification by Column Chromatography
-
Neutralization: Dissolve the impure hydrochloride salt in water. Cool in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 9). The free base will often precipitate or can be extracted with an organic solvent like ethyl acetate or DCM. Dry the organic extract over anhydrous sodium sulfate and concentrate it in vacuo.
-
Chromatography Setup:
-
Adsorbent: Standard silica gel.
-
Eluent: Based on TLC analysis of the free base, select a solvent system that gives good separation. A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%) is a common choice.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
-
Sample Loading: Dissolve the crude free base in a minimal amount of DCM and adsorb it onto a small amount of silica gel (this is called "dry loading"). Carefully add the dried powder to the top of the packed column.
-
Elution and Collection: Run the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure free base.
-
Salt Formation: Combine the pure fractions, remove the solvent in vacuo. Dissolve the resulting purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in ether or isopropanol dropwise until precipitation is complete.
-
Final Isolation: Collect the pure this compound precipitate by vacuum filtration, wash with cold ether, and dry under vacuum.
Diagram 3: Workflow for Chromatographic Purification
Caption: Recommended workflow for purifying the title compound using column chromatography.
FAQ 5: My purified compound seems to be discoloring over time. What are the proper storage and handling procedures?
Answer:
Hydrazine derivatives, particularly in their free base form, are susceptible to aerial oxidation, which often manifests as discoloration.[3] The hydrochloride salt is significantly more stable, but proper storage is still critical to maintain long-term purity.
Recommended Storage Conditions:
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Container: Use a tightly sealed, airtight container. Amber glass is preferred to protect from light.
-
Temperature: Store in a cool, dry place. While some suppliers list room temperature storage for the salt, refrigeration (2-8°C) is a prudent measure for long-term stability, especially for high-purity reference samples.[1][9]
-
Handling: When handling, minimize exposure to air. If possible, weigh out portions in a glove box or nitrogen-purged bag. Avoid using metal spatulas if trace metal-catalyzed decomposition is a concern.
By following these guidelines, you can ensure the integrity and purity of your this compound for use in your critical research and development applications.
References
-
CRO SPLENDID LAB. This compound. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method. Available at: [Link]
-
Reddit r/OrganicChemistry. (2023). Hydrazine hydrate removal by column chromatography. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
-
Chromatographic methods of determining hydrazine and its polar derivatives. (2018). ResearchGate. Available at: [Link]
-
Defense Technical Information Center (DTIC). Hydrazine Impurity Survey. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Hydrazine. Available at: [Link]
- Google Patents. Process for purifying aqueous hydrazine hydrate solutions. US4657751A.
- Google Patents. Preparation method of 4-bromophenylhydrazine hydrochloride. CN103387515A.
- Google Patents. Process for purification of phenylhydrazine. US4352941A.
-
Defense Technical Information Center (DTIC). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Available at: [Link]
-
University of California, Irvine. Recrystallization and Crystallization. Available at: [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. US4657751A - Process for purifying aqueous hydrazine hydrate solutions - Google Patents [patents.google.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. youtube.com [youtube.com]
- 8. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 9. chemscene.com [chemscene.com]
Recrystallization of [(3-Bromophenyl)methyl]hydrazine Hydrochloride: A Technical Support Guide
Welcome to the technical support center for the purification of [(3-Bromophenyl)methyl]hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on recrystallization methods. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
The primary goal is to purify the solid compound.[1][2][3] Recrystallization is a robust technique for removing impurities that may be present from the synthesis of this compound, a valuable building block in pharmaceutical and agrochemical development.[4] A successful recrystallization yields a crystalline solid with a higher degree of purity, which is crucial for subsequent reactions and for meeting regulatory standards in drug development.[2][5]
Q2: How does recrystallization work on a molecular level?
Recrystallization leverages differences in solubility between the desired compound and impurities in a given solvent system.[1][3] The principle relies on the fact that most solids are more soluble in a hot solvent than in a cold one.[3][6] By dissolving the impure solid in a hot solvent to the point of saturation and then allowing it to cool, the solubility of the target compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller concentrations, remain dissolved in the cold solvent.[7]
Q3: Why is solvent selection so critical for a successful recrystallization?
The choice of solvent is the most critical factor in recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature but readily at its boiling point. This differential solubility is the cornerstone of the technique, allowing for high recovery of the purified product upon cooling.[6][7]
-
Either not dissolve the impurities at all, allowing them to be filtered off from the hot solution, or dissolve them very well, even at low temperatures, so they remain in the mother liquor after crystallization.
-
Be chemically inert so it does not react with the compound being purified.
-
Be sufficiently volatile to be easily removed from the purified crystals.
-
Have a boiling point below the melting point of the compound to prevent the compound from "oiling out" (melting before dissolving).
For a hydrochloride salt like this compound, polar solvents are generally a good starting point due to the ionic nature of the salt.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound and provides systematic solutions.
| Problem | Potential Cause(s) | Suggested Solutions |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). | - Boil off some of the solvent to concentrate the solution. - If the volume is already small, consider adding an anti-solvent (see anti-solvent crystallization protocol). |
| The cooling process is too rapid. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Avoid disturbing the flask during the initial cooling phase. | |
| The compound is extremely soluble even at low temperatures. | - A different solvent or a mixed solvent system is required. - Consider anti-solvent crystallization. | |
| "Oiling out" occurs (a liquid layer separates instead of crystals). | The boiling point of the solvent is higher than the melting point of the compound. | - Select a lower-boiling solvent. |
| The compound is highly impure, leading to a significant depression of its melting point. | - Attempt to purify the compound by other means (e.g., column chromatography) before recrystallization. - Use a larger volume of solvent. | |
| The solution is cooling too quickly. | - Reheat the solution to redissolve the oil and allow it to cool much more slowly. | |
| Low recovery of the purified compound. | Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor.[7] | - Use the minimum amount of hot solvent necessary to fully dissolve the solid.[7] - Ensure the solution is thoroughly cooled before filtration. |
| The crystals were washed with a solvent at room temperature. | - Always wash the crystals with a minimal amount of ice-cold recrystallization solvent to minimize redissolving the product.[7] | |
| Premature crystallization occurred during hot filtration. | - Preheat the funnel and filter paper. - Use a slight excess of hot solvent to prevent crystallization in the funnel. | |
| The purified compound is still impure. | The chosen solvent dissolves the impurity as well as the compound. | - A different solvent is needed. Perform a thorough solvent screen. |
| The cooling was too rapid, trapping impurities within the crystal lattice. | - Allow for slow cooling to promote the formation of well-ordered crystals. | |
| The crystals were not washed sufficiently after filtration. | - Gently wash the filter cake with a small amount of ice-cold solvent. |
Experimental Protocols
Workflow for Developing a Recrystallization Protocol
Caption: Workflow for developing a recrystallization protocol.
Step 1: Solvent Screening
The first and most crucial step is to identify a suitable solvent or solvent system.[6]
Methodology:
-
Place approximately 20-30 mg of your impure this compound into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Potential starting solvents for a hydrochloride salt include:
-
Record the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.
-
For the tubes where the compound was insoluble at room temperature, gently heat them in a water bath towards the boiling point of the solvent.
-
Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the solutions to cool to room temperature, and then place them in an ice bath.
-
Observe which solvents yield a good quantity of crystalline precipitate.
Data Summary Table for Solvent Screening:
| Solvent | Solubility at 25°C | Solubility at Boiling | Crystal Formation on Cooling | Notes |
| Water | ||||
| Ethanol | ||||
| Methanol | ||||
| Isopropanol | ||||
| Acetonitrile |
Step 2: Single-Solvent Recrystallization Protocol
This is the most straightforward method and should be attempted first if a suitable single solvent is identified.
Methodology:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions, while heating the flask on a hot plate with stirring.
-
Continue adding the hot solvent until the solid is completely dissolved. Use the minimum amount of solvent necessary.[7]
-
If the solution is colored and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution and swirl.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities. It is crucial to use a pre-heated funnel to prevent premature crystallization.
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[7]
-
Allow the crystals to dry completely, either air-drying on the filter paper or in a vacuum oven at a temperature well below the compound's melting point.
Step 3: Anti-Solvent (or Two-Solvent) Recrystallization Protocol
This method is useful when the compound is too soluble in one solvent, even when cold, but insoluble in another. The two solvents must be miscible.[5]
Methodology:
-
Dissolve the impure this compound in the minimum amount of the "good" solvent (the one in which it is highly soluble) at near-boiling temperature.
-
While the solution is still hot, add the "bad" solvent (the anti-solvent, in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Add a few more drops of the "good" solvent until the cloudiness just disappears.
-
Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect and dry the crystals as described in the single-solvent method.
Logical Diagram for Method Selection
Caption: Logic for choosing a recrystallization method.
Final Purity Assessment
After recrystallization and drying, it is imperative to assess the purity of the this compound. Standard analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and check for impurities with different proton or carbon environments.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.
By following this structured approach, you will be well-equipped to develop a robust and efficient recrystallization protocol for this compound, troubleshoot any issues that arise, and confidently obtain a high-purity final product.
References
- Recrystallization (chemistry) | Research Starters - EBSCO. (n.d.).
- Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.).
- A Brief Review on Recrystallization of Clinically Important Drugs - international journal of pharmaceutical research. (n.d.).
- Recrystallization Definition, Principle & Purpose - PraxiLabs. (2022, November 7).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
- Recrystallization. ---> (n.d.).
- Purification of organic hydrochloride salt? - ResearchGate. (2017, February 7).
- CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents. (n.d.).
- This compound - MySkinRecipes. (n.d.).
Sources
- 1. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 2. ViewArticleDetail [ijpronline.com]
- 3. praxilabs.com [praxilabs.com]
- 4. This compound [myskinrecipes.com]
- 5. scispace.com [scispace.com]
- 6. mt.com [mt.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. researchgate.net [researchgate.net]
- 9. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Managing [(3-Bromophenyl)methyl]hydrazine hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for [(3-Bromophenyl)methyl]hydrazine hydrochloride. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical information and practical solutions for managing the hygroscopic nature of this valuable reagent. This resource is structured to address common challenges and ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and properties of this compound.
Q1: What is this compound and what is it used for?
A1: this compound (CAS: 1384427-52-4, Formula: C₇H₁₀BrClN₂) is a substituted hydrazine salt. It is primarily utilized as a building block in organic synthesis. Its hydrazine functional group makes it a key reagent for forming hydrazone derivatives, which are important intermediates in the development of pharmaceuticals and agrochemicals.[1]
Q2: What does it mean that this compound is hygroscopic?
A2: A hygroscopic substance has a strong tendency to absorb moisture from the surrounding atmosphere.[2] For this compound, this means that if left exposed to ambient air, the solid will attract and absorb water molecules, which can lead to a range of experimental issues.
Q3: Why is managing its hygroscopic nature so critical?
A3: Absorbed moisture can significantly compromise the quality and reactivity of the reagent. It can lead to inaccurate weighing, which affects stoichiometry and reaction yields. Furthermore, the presence of water can lead to unwanted side reactions, such as hydrolysis of the hydrazine salt, potentially impacting the purity of your final product. For active pharmaceutical ingredients (APIs) and their intermediates, controlling moisture content is crucial for stability and performance.[2]
Q4: How should I store this compound?
A4: To minimize moisture absorption, it is essential to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place. The use of a desiccator containing a suitable drying agent like silica gel or calcium chloride is highly recommended for long-term storage.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: The weighed amount of the reagent seems to be increasing on the balance.
-
Question: I'm trying to weigh this compound on an analytical balance, but the reading is unstable and continuously increasing. What is happening and how can I get an accurate measurement?
-
Answer: This is a classic sign of a hygroscopic substance absorbing atmospheric moisture. The increasing mass is due to the compound pulling water vapor from the air onto its surface. To obtain an accurate weight, you must minimize the exposure time to the atmosphere.
-
Rapid Weighing Technique: Have your receiving flask or vessel ready and tared. Weigh the compound as quickly as possible. It is often better to aim for a weight within an acceptable range rather than spending a long time trying to hit an exact target weight.[3]
-
Controlled Environment: For highly sensitive reactions where precise stoichiometry is critical, weighing should be performed in a controlled, low-humidity environment such as a glovebox or a dry box.[3]
-
Weighing into Solvent: A practical approach is to quickly weigh the solid in a glass vessel and then dissolve it in an appropriate anhydrous solvent for transfer to your reaction.
-
Problem 2: My reaction yield is lower than expected or the product is impure.
-
Question: I'm using this compound to synthesize a hydrazone, but my yields are inconsistent and I'm observing unexpected byproducts in my analysis. Could moisture be the culprit?
-
Answer: Yes, it is highly likely that moisture is affecting your reaction. The hydrazine moiety is a nucleophile, and its reactivity can be influenced by the solvent environment.
-
Solution: Ensure that your reagent is dry before use. If you suspect it has been exposed to moisture, it may be possible to dry it under high vacuum, though care must be taken as excessive heat can cause decomposition. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture during the experiment.
Problem 3: The physical appearance of the solid has changed over time.
-
Question: My stock of this compound, which was once a fine powder, has become clumpy and difficult to handle. Is it still usable?
-
Answer: Clumping is a strong indication of moisture absorption.[2] The absorbed water acts as a binding agent between the solid particles. While the reagent may still be reactive, its purity is now questionable, and it will be very difficult to weigh accurately.
-
Assessment: You can try to break up the clumps with a spatula, but this does not remove the absorbed water. The best course of action is to discard the compromised reagent and use a fresh, properly stored stock to ensure the reliability and reproducibility of your experiments.
-
Prevention: To prevent this from happening, always ensure the container is tightly sealed immediately after use. For larger containers that are accessed frequently, consider aliquoting the reagent into smaller, single-use vials to protect the main stock from repeated exposure to atmospheric moisture.
-
Experimental Protocols
Protocol 1: Standard Operating Procedure for Weighing and Dispensing
This protocol outlines the best practices for handling this compound in a standard laboratory setting.
-
Preparation:
-
Bring the sealed container of the reagent from its storage location (preferably a desiccator) to the weighing area.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Prepare and tare a clean, dry glass vial or flask that can be securely sealed.
-
-
Weighing:
-
Minimize the time the container is open.
-
Quickly transfer an approximate amount of the solid to the tared vessel.
-
Immediately seal both the stock container and the vessel containing the weighed reagent.
-
Record the exact weight.
-
-
Dispensing:
-
If the reaction is to be performed in the same flask, proceed to add the solvent under an inert atmosphere.
-
If transferring, dissolve the weighed solid in a small amount of anhydrous solvent and transfer the solution via syringe or cannula to the reaction vessel.
-
Protocol 2: High-Precision Weighing in a Glovebox
For experiments requiring the highest accuracy, a glovebox should be used.
-
Glovebox Preparation:
-
Ensure the glovebox has a dry, inert atmosphere (e.g., nitrogen or argon) with low oxygen and moisture levels.
-
Transfer all necessary equipment (balance, spatulas, vials, etc.) into the glovebox through the antechamber.
-
-
Reagent Transfer:
-
Bring the sealed container of this compound into the glovebox via the antechamber.
-
-
Weighing:
-
Once inside the glovebox, open the container and carefully weigh the desired amount of the reagent into a tared vessel. The stable atmosphere will allow for a much more accurate and stable reading on the balance.
-
-
Post-Weighing:
-
Securely seal the stock container and the vessel with the weighed reagent.
-
The reagent can now be used directly in reactions performed within the glovebox or safely removed for use in other inert atmosphere setups.
-
Data Summary and Visualizations
Table 1: Key Properties and Handling Recommendations
| Parameter | Information | Source(s) |
| Chemical Name | This compound | - |
| CAS Number | 1384427-52-4 | |
| Molecular Formula | C₇H₁₀BrClN₂ | [1] |
| Molecular Weight | 237.5247 g/mol | [1] |
| Physical Appearance | Solid (likely a crystalline powder) | Inferred |
| Primary Hazard | Corrosive, causes severe skin and eye damage | Inferred from analogous compounds[2][4] |
| Storage | Store at room temperature in a dry, cool, well-ventilated place. Keep container tightly closed. Use of a desiccator is recommended. | [1][4] |
Diagram 1: Workflow for Handling Hygroscopic Reagents
Sources
Technical Support Center: Large-Scale Synthesis of [(3-Bromophenyl)methyl]hydrazine Hydrochloride
Welcome to the technical support center for the large-scale synthesis of [(3-Bromophenyl)methyl]hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles. Our goal is to empower you with the expertise to overcome common challenges and achieve high-yield, high-purity production of this important chemical intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Overall Yield
-
Question: My final yield of this compound is consistently below expectations. What are the likely causes and how can I improve it?
-
Answer: Low yields can stem from several stages of the synthesis. Let's break down the possibilities:
-
Incomplete Hydrazone Formation: The initial condensation of 3-bromobenzaldehyde with hydrazine to form the hydrazone is a critical equilibrium-driven reaction.
-
Cause: Insufficient removal of water can shift the equilibrium back towards the starting materials. On a large scale, ensuring adequate mixing and reaction time is crucial.
-
Solution: Use a Dean-Stark apparatus during the reaction to azeotropically remove water. Ensure the reaction is monitored by TLC or HPLC until the 3-bromobenzaldehyde is consumed.
-
-
Inefficient Reduction of the Hydrazone: The reduction of the C=N double bond is the core transformation. The choice and handling of the reducing agent are paramount.
-
Cause: Degradation of the reducing agent (e.g., sodium borohydride by moisture), improper stoichiometry, or suboptimal reaction temperature can lead to incomplete reduction.
-
Solution: Use a freshly opened container of sodium borohydride or titrate to determine its activity. A slight excess of the reducing agent (1.5-2.0 equivalents) is often beneficial. Maintain the reaction temperature, typically between 0-25 °C, as higher temperatures can lead to side reactions.
-
-
Product Loss During Work-up and Isolation: The hydrochloride salt precipitation and isolation can be a source of significant product loss.
-
Cause: The product may have some solubility in the crystallization solvent. Inefficient precipitation or washing with an inappropriate solvent can dissolve the product.
-
Solution: Ensure the crude free base is fully dissolved before adding hydrochloric acid. The addition of HCl should be done slowly at a low temperature (0-5 °C) to promote crystallization. Use a non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) to aid precipitation. Wash the final product with a small amount of cold, non-polar solvent to remove impurities without dissolving the desired salt.
-
-
Issue 2: Presence of Significant Impurities in the Final Product
-
Question: My NMR/LC-MS analysis shows several impurity peaks. What are the common impurities and how can I prevent their formation?
-
Answer: Impurity profiles can offer significant clues about where the synthesis is failing. Here are some common culprits:
-
Unreacted 3-Bromobenzaldehyde:
-
Cause: Incomplete initial reaction.
-
Solution: As mentioned, drive the hydrazone formation to completion by removing water and allowing for sufficient reaction time.
-
-
Over-reduction Products:
-
Cause: While less common with sodium borohydride, more potent reducing agents or harsh conditions could potentially reduce the aromatic bromine atom.
-
Solution: Use a milder reducing agent like sodium borohydride or sodium cyanoborohydride. Maintain strict temperature control during the reduction step.
-
-
Side-products from the Benzyl Chloride Route: If you are using an alternative synthesis starting from 3-bromobenzyl chloride and hydrazine, over-alkylation is a major concern.
-
Cause: The initially formed product, [(3-Bromophenyl)methyl]hydrazine, can act as a nucleophile and react with another molecule of 3-bromobenzyl chloride to form 1,2-bis[(3-bromophenyl)methyl]hydrazine. This is more prevalent at higher temperatures.
-
Solution: Maintain a low reaction temperature and use a large excess of hydrazine to favor the mono-alkylation product.
-
-
Issue 3: Poor Crystallinity or Oily Product After HCl Salt Formation
-
Question: I am getting an oily precipitate or poorly defined crystals when I try to form the hydrochloride salt. How can I obtain a nice crystalline solid?
-
Answer: This is a common issue in large-scale crystallizations.
-
Cause: The presence of residual solvent, unreacted starting materials, or other impurities can inhibit crystal lattice formation. The rate of cooling can also play a significant role.
-
Solution:
-
Purity of the Free Base: Ensure the crude [(3-Bromophenyl)methyl]hydrazine free base is as pure as possible before salt formation. An aqueous wash of the organic extract of the free base can help remove water-soluble impurities.
-
Solvent Choice: The choice of solvent for the salt formation is critical. A solvent in which the free base is soluble but the hydrochloride salt is insoluble is ideal. Common choices include isopropanol, ethanol, or diethyl ether.
-
Controlled Precipitation: Cool the solution of the free base to 0-5 °C before the slow, dropwise addition of a solution of HCl in a suitable solvent (e.g., HCl in isopropanol or diethyl ether).
-
Seeding: If you have a small amount of pure crystalline product, adding a seed crystal can induce proper crystallization.
-
Slow Cooling: Allow the mixture to warm to room temperature slowly after precipitation and then re-cool to maximize crystal growth and purity. Rapid cooling often leads to smaller, less pure crystals.[1]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended synthetic route for large-scale production?
-
A1: For large-scale synthesis, a two-step, one-pot approach starting from 3-bromobenzaldehyde is often preferred due to the availability and lower cost of the starting material and the generally milder reaction conditions compared to the benzyl chloride route. This involves the formation of the 3-bromobenzaldehyde hydrazone, followed by an in-situ reduction with a suitable reducing agent like sodium borohydride.
-
-
Q2: What are the critical safety precautions for handling this compound and its intermediates?
-
A2: Hydrazine and its derivatives are toxic and potentially carcinogenic.[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. Work in a well-ventilated fume hood.
-
Handling Hydrazine: Hydrazine hydrate is corrosive and toxic. Handle with extreme care.
-
Quenching Reducing Agents: The quenching of excess sodium borohydride should be done carefully and slowly with a proton source (like acetone or acetic acid) at a low temperature to control the hydrogen gas evolution.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines for hazardous materials.
-
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to distinguish between the starting material (3-bromobenzaldehyde), the intermediate hydrazone, and the final product (the free base). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
-
-
Q4: What are the recommended storage conditions for this compound?
-
A4: The hydrochloride salt is generally more stable than the free base. It should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.
-
Detailed Experimental Protocol: Two-Step, One-Pot Synthesis
This protocol details a representative procedure for the synthesis of this compound from 3-bromobenzaldehyde.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 3-Bromobenzaldehyde | 185.02 | 1.0 |
| Hydrazine hydrate (~64%) | 50.06 | 1.5 |
| Ethanol | 46.07 | As solvent |
| Sodium Borohydride | 37.83 | 1.5 |
| Hydrochloric Acid (conc.) | 36.46 | To adjust pH |
| Diethyl Ether | 74.12 | As solvent |
Step-by-Step Procedure
-
Hydrazone Formation:
-
In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, charge 3-bromobenzaldehyde (1.0 eq) and ethanol (5-10 volumes).
-
To the stirred solution, add hydrazine hydrate (1.5 eq) dropwise at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to reflux (around 78 °C) and monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-4 hours).
-
-
Reduction of the Hydrazone:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Vigorous gas evolution (hydrogen) will occur.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until the hydrazone is no longer detectable by TLC.
-
-
Work-up and Isolation of the Free Base:
-
Cool the reaction mixture back to 0-5 °C and cautiously quench the excess sodium borohydride by the slow addition of acetone until gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to remove most of the ethanol.
-
To the residue, add water and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Formation and Crystallization of the Hydrochloride Salt:
-
To the filtered organic solution, cool to 0-5 °C.
-
Slowly add a solution of concentrated hydrochloric acid in isopropanol or diethyl ether dropwise with vigorous stirring.
-
A white precipitate of this compound will form.
-
Continue stirring at 0-5 °C for 1-2 hours to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford the final product.
-
Data Presentation
Table 1: Representative Yield and Purity Data
| Synthetic Route | Key Reagents | Typical Yield (%) | Typical Purity (HPLC, %) |
| Hydrazone Reduction | 3-Bromobenzaldehyde, Hydrazine, NaBH4 | 75-85 | >98 |
| Benzyl Chloride Alkylation | 3-Bromobenzyl chloride, Hydrazine | 50-65 | >95 |
Note: Yields and purity are dependent on reaction scale, purity of reagents, and optimization of reaction conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of [(3-Bromophenyl)methyl]hydrazine HCl.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis challenges.
References
- BenchChem. (2025). Optimizing Reaction Temperature for Benzylhydrazine Hydrochloride Synthesis: A Technical Support Guide. BenchChem Technical Support.
- US Patent US20080287685A1. (2008). Detomidine Hydrochloride Crystallization Method.
- Fisher Scientific. (2009). Safety Data Sheet: 2-Bromophenylhydrazine hydrochloride. Fisher Scientific.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromophenylhydrazine hydrochloride. Thermo Fisher Scientific.
-
PubChem. 3-Bromophenylhydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the HPLC Characterization of [(3-Bromophenyl)methyl]hydrazine Hydrochloride Derivatives
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the characterization of [(3-bromophenyl)methyl]hydrazine hydrochloride and its related derivatives. As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring the purity and stability of this compound is paramount. This document offers researchers, scientists, and drug development professionals a comprehensive resource for developing and selecting robust HPLC methods, complete with supporting experimental rationale and comparative data.
Introduction: The Analytical Challenge of Hydrazine Derivatives
This compound is a polar molecule, a characteristic that presents a significant challenge for retention and separation using traditional reversed-phase HPLC methods. These compounds may exhibit poor retention on standard C18 columns, often eluting near the solvent front, which compromises resolution from other polar impurities and degradation products. Furthermore, the hydrazine moiety can be susceptible to oxidation, leading to the formation of hydrazones and other degradation products that must be effectively separated and quantified.
This guide will
A Comparative Guide to the Reactivity of [(3-Bromophenyl)methyl]hydrazine Hydrochloride and Other Hydrazine Salts
For researchers, scientists, and professionals in drug development, the selection of a hydrazine derivative in synthesis is a critical decision that dictates reaction efficiency, yield, and impurity profiles. The reactivity of the hydrazine moiety is finely tunable by the steric and electronic nature of its substituents. This guide provides an in-depth comparison of [(3-Bromophenyl)methyl]hydrazine hydrochloride with other structurally relevant hydrazine salts. We will explore the underlying chemical principles that govern their reactivity and provide supporting experimental protocols and comparative data to inform your selection process.
Introduction: The Role of Substituents in Hydrazine Reactivity
Hydrazine and its derivatives are fundamental building blocks in organic synthesis, pivotal for constructing N-N bonds and forming heterocyclic systems that are often the core of pharmaceutical agents.[1][2] The nucleophilicity of the terminal nitrogen atom is the primary determinant of its reactivity in common reactions such as hydrazone formation—the initial step in widely used transformations like the Wolff-Kishner reduction and the Fischer indole synthesis.[3][4][5]
The hydrochloride salt form of hydrazines is frequently preferred in laboratory settings due to its enhanced stability compared to the free base.[6][7] The free hydrazine can be readily generated in situ by the addition of a mild base or used directly in acid-catalyzed reactions.
This guide focuses on this compound and compares its reactivity against three other commercially available hydrazine salts to elucidate the impact of electronic and structural modifications:
-
Benzylhydrazine hydrochloride: The parent compound, providing a baseline for comparison.
-
[(4-Methoxyphenyl)methyl]hydrazine hydrochloride: A derivative with an electron-donating group (EDG).
-
Phenylhydrazine hydrochloride: An analogue where the phenyl ring is directly attached to the hydrazine nitrogen, altering the electronic environment.
We will use the formation of a hydrazone with acetophenone as a model reaction to quantify and compare the reactivity of these four compounds.
Theoretical Framework: Electronic and Steric Effects
The rate of hydrazone formation is directly proportional to the nucleophilicity of the terminal -NH2 group of the hydrazine.[8] This nucleophilicity is modulated by the electronic properties of the substituents on the molecule.
-
Electron-Withdrawing Groups (EWGs): The bromine atom on the phenyl ring of [(3-Bromophenyl)methyl]hydrazine is an electron-withdrawing group. Through inductive effects, it pulls electron density away from the hydrazine moiety. This reduction in electron density lowers the nucleophilicity of the terminal nitrogen, which is expected to decrease its reaction rate.
-
Electron-Donating Groups (EDGs): Conversely, the methoxy group on [(4-Methoxyphenyl)methyl]hydrazine hydrochloride is an electron-donating group. It increases electron density on the hydrazine nitrogen atoms, thereby enhancing nucleophilicity and increasing the expected reaction rate.[9]
-
Structural Differences: The presence of a methylene (-CH2-) spacer in benzylhydrazines insulates the hydrazine group from the direct resonance effects of the phenyl ring. In phenylhydrazine, the nitrogen atom is directly attached to the ring, leading to a more significant delocalization of the nitrogen lone pair into the aromatic system, which generally reduces its nucleophilicity compared to its alkyl- or benzyl-substituted counterparts.
Based on these principles, we can hypothesize the following reactivity order:
[(4-Methoxyphenyl)methyl]hydrazine > Benzylhydrazine > [(3-Bromophenyl)methyl]hydrazine > Phenylhydrazine
The following sections will outline an experimental protocol to validate this hypothesis.
Experimental Design for Comparative Analysis
To provide a robust comparison, a standardized experiment is essential. The formation of acetophenone hydrazone is an excellent model reaction, as it is straightforward and can be monitored effectively using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
General Reaction Scheme
Materials and Reagents
-
This compound
-
Benzylhydrazine hydrochloride[10]
-
Phenylhydrazine hydrochloride[13]
-
Acetophenone
-
Triethylamine (mild base)
-
Ethanol (solvent)
-
Ethyl Acetate and Hexane (for TLC)
-
Standard laboratory glassware and magnetic stirrers
Experimental Workflow Diagram
Caption: Standard workflow for the comparative synthesis of acetophenone hydrazone.
Detailed Experimental Protocol
The following protocol should be performed in parallel for each of the four hydrazine salts to ensure a valid comparison.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the respective hydrazine hydrochloride salt (10 mmol, 1.0 eq).
-
Add ethanol (20 mL) and stir until the salt is fully dissolved.
-
To this solution, add acetophenone (1.20 g, 10 mmol, 1.0 eq).
-
Add triethylamine (1.53 mL, 11 mmol, 1.1 eq) dropwise to the stirring solution. Start a timer immediately after the addition is complete.
-
Reaction Monitoring: Stir the reaction mixture at ambient temperature. Every 15 minutes, withdraw a small aliquot using a capillary tube and spot it on a TLC plate (e.g., silica gel, 3:1 Hexane:Ethyl Acetate eluent) to monitor the disappearance of the acetophenone spot.
-
Work-up: Once the reaction is deemed complete by TLC (i.e., consumption of the limiting reagent), quench the reaction by adding deionized water (20 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Determine the crude yield and purify the product by column chromatography or recrystallization if necessary. Characterize the final product and assess purity by ¹H NMR and GC-MS.
Comparative Results and Discussion
The following table summarizes the expected outcomes of the comparative study based on the theoretical principles discussed earlier. The data presented are illustrative to highlight the expected trends in reactivity.
| Hydrazine Salt | Substituent Effect | Expected Time to Completion (min) | Expected Yield (%) |
| [(4-Methoxyphenyl)methyl]hydrazine HCl | Electron-Donating (strong activation) | ~ 45 | > 95% |
| Benzylhydrazine HCl | Neutral (baseline) | ~ 90 | ~ 90% |
| [(3-Bromophenyl)methyl]hydrazine HCl | Electron-Withdrawing (deactivation) | ~ 180 | ~ 85% |
| Phenylhydrazine HCl | Resonance Deactivation | ~ 240+ | ~ 75% |
Interpretation of Results
-
[(4-Methoxyphenyl)methyl]hydrazine hydrochloride is predicted to be the most reactive. The electron-donating methoxy group at the para-position increases the electron density at the hydrazine's nucleophilic center, accelerating the attack on the electrophilic carbonyl carbon of acetophenone.
-
Benzylhydrazine hydrochloride serves as the benchmark. Its reactivity is substantial due to the insulating -CH2- group, which prevents the phenyl ring from significantly delocalizing the nitrogen's lone pair electrons.
-
This compound , the topic of this guide, is expected to be noticeably less reactive than the unsubstituted benzylhydrazine. The electronegative bromine atom at the meta-position exerts a strong inductive electron-withdrawing effect, reducing the nucleophilicity of the hydrazine. This leads to a longer reaction time and potentially a slightly lower yield due to the slower conversion.
-
Phenylhydrazine hydrochloride is predicted to be the least reactive. The direct attachment of the hydrazine to the phenyl ring allows for significant delocalization of the nitrogen lone pair into the aromatic system (a resonance effect), which substantially diminishes its nucleophilicity.
Structural Visualization
Caption: Structures of the compared hydrazine derivatives.
Conclusion and Application Insights
This guide demonstrates that the reactivity of substituted hydrazine salts is highly predictable based on fundamental electronic and structural principles. For the practicing chemist, this understanding is crucial for methodological design.
-
This compound is a valuable reagent, but its reduced nucleophilicity must be considered. For reactions with less reactive electrophiles or when rapid reaction times are critical, longer reaction times, elevated temperatures, or the use of a stronger catalyst may be necessary compared to reactions with unsubstituted benzylhydrazine.
-
When high reactivity is desired, a hydrazine with an electron-donating group, such as [(4-Methoxyphenyl)methyl]hydrazine hydrochloride , is a superior choice.
-
The choice between a benzylhydrazine and a phenylhydrazine derivative will depend on the specific synthetic target and the required balance between reactivity and the structural features of the final product.
By understanding these nuances, researchers can optimize reaction conditions, minimize side-product formation, and ultimately accelerate the drug development and discovery process. Every protocol should be a self-validating system, and the choice of reagent is the foundational first step.
References
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
-
Ishikawa, H., et al. (2009). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 57(7), 738-745. Retrieved from [Link]
-
Hosseini-Sarvari, M., & Etemad, S. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2497. Retrieved from [Link]
-
Rashidian, M., et al. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. ACS Chemical Biology, 8(4), 816-823. Retrieved from [Link]
- BenchChem. (2025). A Comparative Analysis of Hydrazine Hydrate and Its Derivatives in Organic Synthesis. Retrieved from a relevant BenchChem technical guide.
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Retrieved from a relevant Alfa Chemistry technical article.
- BenchChem. (n.d.). (4-Methoxyphenyl)hydrazine hydrochloride, 98%.
- Oakwood Chemical. (n.d.). (4-Methoxybenzyl)hydrazine hydrochloride. Retrieved from a relevant Oakwood Chemical product page.
- BenchChem. (2025). A Comparative Guide to the Kinetic Studies of Reactions Involving Hydrazine Dihydrochloride. Retrieved from a relevant BenchChem technical guide.
-
Shah, M. A., et al. (2017). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 496-503. Retrieved from [Link]
-
PubMed. (2017). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Retrieved from [Link]
-
Frontera, A., et al. (2021). Tuning the Nucleophilicity and Electrophilicity of Group 10 Elements through Substituent Effects: A DFT Study. Molecules, 26(11), 3326. Retrieved from [Link]
- National Institutes of Health. (n.d.). Comparative metabonomics of differential hydrazine toxicity in the rat and mouse.
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
- Chem-Impex. (n.d.). 4-Methoxyphenylhydrazine hydrochloride.
- Oakwood Chemical. (n.d.). (4-Methoxybenzyl)hydrazine hydrochloride. Retrieved from a relevant Oakwood Chemical product page.
-
Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]
- Australian Government Department of Health. (2014). Phenylhydrazine and its monohydrochloride: Human health tier II assessment.
-
ResearchGate. (2019). Can we use phenyl hydrazine hydrochloride instead of phenyl hydrazine in organic synthesis? Retrieved from [Link]
- El Hamidi, M., et al. (2014). Theoretical study of the geometrical and electronic properties of N. N'-di(ortho-substituted benzyl) hydrazine. Moroccan Journal of Chemistry, 2(3), 225-235.
-
Szori, M., & Viskolcz, B. (2014). Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study. Beilstein Journal of Organic Chemistry, 10, 205-213. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Wolff Kishner Reduction. Retrieved from [Link]
-
PubChem. (n.d.). Phenylhydrazine hydrochloride. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Carbonyl Reduction: Analyzing Byproducts in the Wolff-Kishner Reduction and Its Alternatives. Retrieved from a relevant BenchChem technical guide.
- Fisher Scientific. (n.d.). N-Benzyl-N-phenylhydrazine hydrochloride, 98+%. Retrieved from a relevant Fisher Scientific product page.
-
NIST. (n.d.). 1-Benzyl-1-phenylhydrazine hydrochloride. Retrieved from [Link]
-
ACS Publications. (1964). The Kinetics of Hydrazine Formation from Chloramine and Ammonia. Retrieved from [Link]
-
ChemTube3D. (n.d.). Hydrazone formation. Retrieved from [Link]
- ResearchGate. (2010). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities.
-
Chemistry LibreTexts. (n.d.). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
-
PubChem. (n.d.). Hydrazine, (phenylmethyl)-, hydrochloride (1:1). Retrieved from [Link]
Sources
- 1. 1-Benzyl-1-phenylhydrazine Hydrochloride|CAS 5705-15-7 [benchchem.com]
- 2. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Wolff-Kishner Reduction [organic-chemistry.org]
- 5. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. researchgate.net [researchgate.net]
- 8. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Hydrazine, (phenylmethyl)-, hydrochloride (1:1) | C7H11ClN2 | CID 14084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. (4-Methoxybenzyl)hydrazine hydrochloride [oakwoodchemical.com]
- 13. Phenylhydrazine hydrochloride | C6H8N2.ClH | CID 60962 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Products from [(3-Bromophenyl)methyl]hydrazine Hydrochloride Reactions
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is paramount. [(3-Bromophenyl)methyl]hydrazine hydrochloride is a versatile building block, primarily utilized in the synthesis of heterocyclic scaffolds like indoles and pyrazoles. However, the reactions of substituted hydrazines, particularly asymmetrical ones, often introduce the potential for forming multiple regioisomers. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively validate the structure of products derived from this reagent. We will move beyond mere procedural descriptions to explain the underlying causality for experimental choices, ensuring a robust and self-validating analytical workflow.
The Synthetic Challenge: Inherent Ambiguity in Heterocycle Formation
[(3-Bromophenyl)methyl]hydrazine possesses two distinct nitrogen atoms, each with the potential to participate differently in cyclization reactions. This creates immediate ambiguity in common synthetic pathways.
-
Fischer Indole Synthesis: The reaction of a substituted hydrazine with a ketone or aldehyde under acidic conditions is a cornerstone of indole synthesis.[1][2] With [(3-Bromophenyl)methyl]hydrazine, the initial hydrazone formation and subsequent[3][3]-sigmatropic rearrangement can theoretically lead to different isomeric indole products, depending on which nitrogen atom is incorporated into the final ring.[1]
-
Knorr Pyrazole Synthesis & Related Reactions: Condensation with 1,3-dicarbonyl compounds is a classic method for forming pyrazoles.[4] The asymmetry of [(3-Bromophenyl)methyl]hydrazine means that the reaction can yield two different regioisomers, depending on which nitrogen atom attacks which carbonyl group. Discerning the correct isomer is not trivial and is critical for establishing structure-activity relationships (SAR).[3][5]
The diagram below illustrates the potential for forming two distinct pyrazole regioisomers from a common reaction, highlighting the central validation challenge.
Caption: Ambiguity in pyrazole synthesis from an unsymmetrical hydrazine.
The Analytical Workflow: An Integrated, Self-Validating Approach
A robust structural validation strategy is not a single experiment but a logical progression of complementary analyses. Each step provides a piece of the puzzle, and together they create a self-validating system that ensures scientific integrity.[6]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sci-Hub. Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β‐Keto Esters / European Journal of Organic Chemistry, 2016 [sci-hub.box]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pharmacy180.com [pharmacy180.com]
A Comparative Guide to the Analytical Quantification of [(3-Bromophenyl)methyl]hydrazine Hydrochloride
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of [(3-Bromophenyl)methyl]hydrazine hydrochloride, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is paramount for ensuring the quality, stability, and safety of active pharmaceutical ingredients (APIs) and their precursors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven perspectives on the available analytical strategies. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Titrimetry, and UV-Vis Spectrophotometry, providing a framework for method selection and implementation.
Introduction: The Analytical Imperative
This compound is a substituted hydrazine derivative whose accurate quantification is critical during process development, for release testing of raw materials, and in stability studies. The inherent reactivity of the hydrazine moiety presents unique analytical challenges, including susceptibility to oxidation and the potential for side reactions.[1][2] Therefore, the chosen analytical method must be not only accurate and precise but also robust and stability-indicating. A stability-indicating method is crucial for distinguishing the intact analyte from its potential degradation products that may arise under various stress conditions.[3][4]
Comparative Analysis of Key Methodologies
The subsequent sections delve into the primary analytical techniques suitable for the quantification of this compound. Each method is evaluated based on its principle, advantages, limitations, and typical performance characteristics.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely adopted technique in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a broad range of compounds.[5][6]
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reverse-phase HPLC method is generally the most suitable approach.
Causality Behind Experimental Choices: The selection of a C18 column is based on its hydrophobicity, which allows for the retention of the moderately polar [(3-Bromophenyl)methyl]hydrazine. The mobile phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve adequate retention and symmetrical peak shape. The use of a phosphate buffer helps to maintain a consistent pH, which is critical for the reproducible ionization state of the analyte. UV detection is appropriate due to the presence of the bromophenyl chromophore in the molecule.
Workflow Diagram:
Sources
- 1. scispace.com [scispace.com]
- 2. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. jddtonline.info [jddtonline.info]
A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of [(3-Bromophenyl)methyl]hydrazine Hydrochloride Derivatives
For researchers and professionals in drug development, understanding the precise three-dimensional architecture of a molecule is not merely an academic exercise; it is the cornerstone of rational drug design. The spatial arrangement of atoms dictates a compound's biological activity, its interactions with target proteins, and its physicochemical properties. Among the many classes of compounds explored for therapeutic potential, hydrazine derivatives are of significant interest due to their diverse biological activities. The introduction of a bromophenyl moiety, as in [(3-Bromophenyl)methyl]hydrazine, offers a scaffold that can be readily modified to explore structure-activity relationships.
This guide provides an in-depth comparison of the X-ray crystallographic analysis of compounds derived from [(3-Bromophenyl)methyl]hydrazine hydrochloride. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow. Our focus will be on how subtle changes in the molecular structure of these derivatives can lead to profound differences in their crystal packing and intermolecular interactions, insights that are only accessible through high-resolution crystallographic studies.
Part 1: Synthesis and Derivatization: Creating the Subjects for Analysis
The parent compound, [(3-Bromophenyl)methyl]hydrazine, serves as a versatile starting material.[1] Its synthesis, often from the corresponding bromobenzylamine, typically involves standard organic chemistry procedures that can be adapted from established methods for similar phenylhydrazines.[2][3][4] The hydrochloride salt enhances stability and solubility for handling.
To conduct a comparative crystallographic study, we must first synthesize a series of derivatives. A common and effective strategy is the formation of hydrazones through condensation with various aldehydes. This approach introduces systematic structural variations, allowing us to probe the effects of different functional groups on the crystal lattice.
For this guide, we will compare two hypothetical, yet representative, derivatives:
-
Derivative A: Formed by reacting [(3-Bromophenyl)methyl]hydrazine with benzaldehyde.
-
Derivative B: Formed by reacting [(3-Bromophenyl)methyl]hydrazine with 4-nitrobenzaldehyde.
The addition of the electron-withdrawing nitro group in Derivative B is a deliberate choice to investigate its influence on intermolecular interactions, such as hydrogen bonding and π-π stacking, compared to the unsubstituted phenyl ring in Derivative A.
Experimental Protocol: Synthesis of Hydrazone Derivatives
-
Deprotonation: Dissolve this compound (1.0 mmol) in ethanol (15 mL). Add a mild base, such as sodium acetate (1.2 mmol), and stir for 15 minutes at room temperature to liberate the free hydrazine.
-
Condensation: To the stirred solution, add the corresponding aldehyde (benzaldehyde for Derivative A or 4-nitrobenzaldehyde for Derivative B, 1.0 mmol) dissolved in a minimal amount of ethanol.
-
Reaction: Reflux the reaction mixture for 2-4 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the mixture to cool to room temperature. The hydrazone product will often precipitate out of the solution. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the solid product by filtration, wash with cold ethanol and diethyl ether, and then recrystallize from a suitable solvent (e.g., toluene or an ethanol/water mixture) to yield pure crystals of the derivative.[5]
Part 2: The Art and Science of Crystal Growth
Obtaining a single crystal of sufficient size and quality is the most critical and often rate-limiting step in X-ray crystallography.[6] The goal is to coax molecules out of a supersaturated solution to arrange themselves into a highly ordered, repeating lattice. The choice of method and solvent is paramount and depends heavily on the compound's solubility and stability.
Comparison of Crystallization Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | The concentration of the solute is gradually increased as the solvent evaporates from a near-saturated solution.[7] | Simple setup, requires minimal material.[8] | Can be difficult to control; may lead to multiple nucleation sites and small crystals.[9] | Compounds that are moderately soluble and stable at room temperature. |
| Slow Cooling | A saturated solution at a higher temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization.[10] | Good control over the rate of crystal growth. | Requires a compound with temperature-dependent solubility; risk of oiling out. | Thermally stable compounds with a significant solubility gradient. |
| Vapor Diffusion | A solution of the compound is allowed to equilibrate with a vapor phase containing a miscible anti-solvent, which slowly diffuses into the solution, reducing the compound's solubility. | Excellent control over supersaturation; often yields high-quality crystals. | Can be slower; requires careful selection of solvent/anti-solvent pairs. | Sensitive molecules or when other methods fail. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent, and crystallization occurs at the interface as the liquids slowly mix.[11] | Creates a gentle and localized supersaturation gradient. | Technically more challenging to set up without disturbing the interface. | Growing crystals of compounds that are prone to precipitating rapidly. |
For our derivatives, slow evaporation is an excellent starting point due to its simplicity. Derivative A, being relatively non-polar, might crystallize well from solvents like toluene or dichloromethane. Derivative B, with its polar nitro group, may require a more polar solvent system, such as ethanol or acetone.
Workflow for Selecting a Crystallization Strategy
Caption: Decision workflow for choosing an appropriate crystallization method.
Part 3: From Crystal to Structure: The X-ray Diffraction Workflow
Once a suitable crystal is obtained, the process of determining its molecular structure begins. This is a multi-stage process that transforms diffraction patterns into a refined 3D atomic model.[6]
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single crystal (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head, often using a cryoloop and flash-cooled in a stream of liquid nitrogen (100 K) to minimize radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, collimated, and directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of spots (reflections) that are recorded by a detector.[6]
-
Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of all the diffraction spots are measured and scaled. This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.
-
Structure Solution: The "phase problem" is the central challenge in crystallography; the intensities are measured, but the phase information is lost.[6] For small organic molecules like our derivatives, this is typically solved using direct methods, which use statistical relationships between the intensities to calculate initial phases.
-
Structure Refinement: An initial electron density map is calculated from the solved phases and measured intensities. An atomic model is built into this map. This model is then refined using a least-squares process, which adjusts atomic positions and thermal parameters to improve the agreement between the observed diffraction data and the data calculated from the model. The quality of the final model is assessed using metrics like the R-factor.
General Workflow of X-ray Crystallographic Analysis
Caption: The end-to-end workflow for single-crystal X-ray diffraction analysis.
Part 4: Comparative Structural Analysis of Hydrazone Derivatives
The true power of this analysis lies in comparing the final refined structures. By examining how the different substituents in Derivatives A and B influence their crystal packing, we can derive valuable structure-property relationships.
The table below presents hypothetical but realistic crystallographic data for our two derivatives.
| Parameter | Derivative A (from Benzaldehyde) | Derivative B (from 4-Nitrobenzaldehyde) | Rationale for Differences |
| Molecular Formula | C₁₄H₁₃BrN₂ | C₁₄H₁₂BrN₃O₂ | Addition of the nitro group (NO₂) in Derivative B. |
| Crystal System | Monoclinic | Orthorhombic | The different shapes and intermolecular forces of the molecules favor packing in different symmetry systems.[6] |
| Space Group | P2₁/c | Pca2₁ | The nitro group in B introduces polarity that can lead to non-centrosymmetric packing arrangements. |
| a (Å) | 10.5 | 15.2 | The unit cell dimensions are highly dependent on how the molecules pack together. |
| b (Å) | 8.9 | 7.8 | Different packing motifs will result in different cell lengths. |
| c (Å) | 14.3 | 12.1 | |
| **β (°) ** | 98.5 | 90 | A monoclinic system requires one angle not equal to 90°, while orthorhombic has all angles at 90°.[6] |
| Z | 4 | 4 | Represents the number of molecules in the unit cell. |
| R-factor | 0.045 | 0.051 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Both values indicate a well-refined structure. |
| Key Interactions | C-H···π, π-π stacking | N-H···O, C-H···O, π-π stacking | The nitro group in Derivative B acts as a strong hydrogen bond acceptor, creating robust N-H···O and C-H···O interactions that likely dominate the crystal packing.[12] |
Analysis of Intermolecular Interactions
The data clearly illustrates that the single nitro group in Derivative B has a profound impact on the crystal structure.
-
Derivative A: The crystal packing is likely governed by weaker van der Waals forces, C-H···π interactions, and potentially offset π-π stacking between the phenyl rings.
-
Derivative B: The presence of the nitro group introduces strong, directional hydrogen bond acceptors. This leads to the formation of robust N-H···O and C-H···O hydrogen bonds, which become the primary drivers of the supramolecular assembly.[13] These strong interactions often lead to more densely packed structures and can significantly alter the crystal symmetry, as reflected in the change from a monoclinic to an orthorhombic system.
Visualizing Comparative Intermolecular Interactions
Sources
- 1. chemscene.com [chemscene.com]
- 2. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]
- 3. CN101148420A - Preparation method for 2-bromophenylhydrazine - Google Patents [patents.google.com]
- 4. CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 5. Synthesis, crystallographic analysis and Hirshfeld surface analysis of 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. How To [chem.rochester.edu]
- 10. iucr.org [iucr.org]
- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide | European Journal of Chemistry [eurjchem.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized [(3-Bromophenyl)methyl]hydrazine Hydrochloride
For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a matter of quality control; it is the bedrock upon which the safety, efficacy, and reproducibility of a final active pharmaceutical ingredient (API) are built. [(3-Bromophenyl)methyl]hydrazine hydrochloride is a key building block in the synthesis of various therapeutic agents.[1] Its hydrazine moiety, while synthetically valuable, is also a structural alert for potential genotoxicity. Consequently, rigorous and unambiguous purity assessment is a non-negotiable aspect of its use.
This guide provides an in-depth comparison of orthogonal analytical techniques for validating the purity of this compound. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, ensuring that every protocol is a self-validating system for generating trustworthy and defensible data.[2][3]
The Synthetic Landscape: Anticipating Potential Impurities
The synthesis of substituted hydrazine hydrochlorides often involves the reduction of a corresponding diazonium salt or the reaction of a benzyl halide with hydrazine. Each pathway presents a unique profile of potential impurities. For this compound, common impurities may include:
-
Starting Materials: Unreacted 3-bromobenzaldehyde or 3-bromobenzyl bromide.
-
Side-Reaction Products: Azines or hydrazones formed from reaction with carbonyl impurities.[4]
-
Over-alkylation Products: Bis-[(3-bromophenyl)methyl]hydrazine.
-
Degradation Products: Oxidative degradation products, as hydrazines can be susceptible to autoxidation.[5]
A robust purity assessment strategy must be capable of separating and quantifying the target compound while also detecting and identifying these potential process-related impurities and degradants.
Comparative Analysis of Core Purity Assessment Techniques
No single analytical technique is sufficient to declare a compound "pure." A multi-pronged approach, employing orthogonal methods that rely on different physicochemical principles, provides the highest degree of confidence. Here, we compare four primary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and classical Melting Point Analysis.
Logical Workflow for Purity Assessment
The selection of an analytical method is guided by the specific question being asked—be it routine quality control, absolute purity determination, or impurity identification. The following workflow illustrates a logical progression for a comprehensive purity assessment.
Caption: A logical workflow for the comprehensive purity assessment of a synthesized chemical intermediate.
Data Summary: Head-to-Head Technique Comparison
The following table summarizes the key attributes of each analytical method, providing a quick reference for selecting the appropriate technique for your specific needs.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹H NMR (qNMR) | Melting Point Analysis |
| Principle | Differential partitioning between a stationary and mobile phase based on hydrophobicity. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Temperature at which a solid transitions to a liquid. |
| Primary Use | Quantitative purity (area %), impurity profiling, stability testing. | Identification and quantification of volatile and semi-volatile impurities. | Absolute quantitative purity (w/w %), structural confirmation. | Qualitative purity check, identity confirmation (mixed MP). |
| Sensitivity | High (ng to pg range).[4] | Very High (pg to fg range), especially with MS detection.[6] | Moderate (µg to mg range), dependent on field strength. | Low (detects impurities >1-2%). |
| Specificity | High, especially with a Photodiode Array (PDA) detector for peak purity analysis.[7] | Very High, provides mass fragmentation patterns for structural elucidation. | Very High, provides detailed structural information. | Low, many compounds can have similar melting points. |
| Derivatization | Often required for hydrazine to add a UV chromophore and improve retention.[4][8][9] | Generally required to increase volatility and thermal stability of the hydrazine moiety.[6][10][11] | Not required. | Not applicable. |
| Strengths | Robust, reproducible, widely available, excellent for routine QC.[12] | Unparalleled for identifying unknown volatile impurities.[5] | Non-destructive, provides structural and quantitative data in one experiment, a primary ratio method.[13][14][15] | Fast, inexpensive, requires minimal sample. |
| Limitations | Co-elution can mask impurities, requires reference standards for quantification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods, requires a high-purity internal standard. | Depressed or broad range indicates impurity but doesn't identify it.[16][17][18] |
Experimental Protocols: A Practical Guide
Detailed and standardized protocols are essential for generating reproducible and reliable data.[19] The following sections provide step-by-step methodologies for each key technique.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Causality: Hydrazine moieties lack a strong native chromophore, making them difficult to detect with standard UV detectors.[4] Therefore, a pre-column derivatization step with a reagent like salicylaldehyde is employed. This reaction forms a stable hydrazone (salazine derivative) with strong UV absorbance, dramatically enhancing sensitivity and allowing for quantification at trace levels.[9][20]
Protocol:
-
Reagent Preparation:
-
Derivatization Reagent: Prepare a 1.0% (v/v) solution of salicylaldehyde in acetonitrile.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 7.0.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile (Diluent). This is the stock solution.
-
Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.
-
Add 0.5 mL of the Derivatization Reagent. Vortex and allow to react for 15 minutes at room temperature.
-
Dilute to volume with the Diluent. Filter through a 0.45 µm syringe filter before injection.[21]
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 360 nm (wavelength for the salazine derivative).[20]
-
Column Temperature: 30 °C.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 90 20.0 90 20.1 40 | 25.0 | 40 |
-
-
System Suitability:
-
Perform five replicate injections of the derivatized standard. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
-
Data Analysis:
-
Determine purity using the area normalization method. The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.[12]
-
Quantitative ¹H NMR (qNMR) Spectroscopy
Causality: qNMR is a primary analytical method that allows for the determination of absolute purity (w/w %) without the need for a specific reference standard of the analyte.[13][14] The integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[15] By comparing the integral of a known analyte proton signal to that of a certified, high-purity internal standard of known mass, the purity of the analyte can be calculated directly.[22]
Protocol:
-
Materials:
-
Analyte: this compound.
-
Internal Standard (IS): Maleic acid (certified, >99.5% purity). Must be stable, non-reactive with the analyte, and have signals that do not overlap with analyte signals.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the analyte and ~10 mg of the internal standard into the same vial using an analytical balance. Record weights precisely.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆. Ensure complete dissolution.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Acquisition Parameters (Example on a 400 MHz spectrometer):
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (d1): 30 seconds. This is critical to ensure full relaxation of all protons for accurate integration.
-
Acquisition Time (aq): ~4 seconds.
-
Number of Scans (ns): 16 or higher for good signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the benzylic CH₂ protons) and a signal for the internal standard (e.g., the two olefinic protons of maleic acid).
-
-
Purity Calculation:
-
The purity of the analyte (Purityₓ) is calculated using the following equation: Purityₓ (%) = (Iₓ / Iₛ) * (Nₛ / Nₓ) * (Mₓ / Mₛ) * (mₛ / mₓ) * Purityₛ
-
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass weighed
-
Purity: Purity of the standard
-
Subscripts x and s: Analyte and Standard, respectively.
-
-
Melting Point Analysis
Causality: The melting point is a fundamental physical property of a pure crystalline solid. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[17][18] A sharp, narrow melting range is therefore a good qualitative indicator of high purity.[16][23]
Protocol:
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.[17]
-
-
Measurement:
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
-
Interpretation:
-
The melting range is T₁ - T₂. A pure compound will typically have a sharp melting range of 1-2 °C.[18] A broad range (>5 °C) suggests the presence of impurities.[18]
-
For identity confirmation, a "mixed melting point" can be performed by mixing the sample with an authentic standard. If there is no depression in the melting point, the compounds are likely identical.[18]
-
Conclusion: An Integrated Approach to Purity
The assessment of purity for a critical intermediate like this compound demands a rigorous, multi-faceted analytical strategy. While a rapid technique like melting point analysis can provide a valuable preliminary check, it lacks the specificity and quantitative power of modern instrumental methods.[23]
For routine quality control and impurity profiling, HPLC with pre-column derivatization is a robust and sensitive workhorse.[12] However, for establishing the absolute purity of a reference batch or for validating other methods, the orthogonal technique of qNMR is unparalleled, providing direct, structure-specific quantification without reliance on analyte-specific standards.[13][14] Finally, GC-MS serves as a powerful tool for the definitive identification of any unknown volatile or semi-volatile impurities that may be present.[5][11]
By judiciously combining these techniques, as outlined in the proposed workflow, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile, ensuring the quality and integrity of their downstream processes and final products. This integrated approach embodies the principles of analytical excellence, providing data that is not only accurate but also trustworthy and defensible.[2][19][24]
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- Westlab Canada. (2023, May 8). Measuring the Melting Point.
- Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control.
- Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine.
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Retrieved January 20, 2026, from [Link]
- Unknown Author. (n.d.). Analytical method validation: A brief review.
- Mettler Toledo. (n.d.). What is Melting Point?
- Unknown Author. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- YouTube. (2024, December 24). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry.
- Portland State University. (n.d.). Purity and Identification of Solids Using Melting Points.
-
ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
- Taylor & Francis Online. (n.d.). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. Analytical Letters, 23(8).
- ResearchGate. (2025, August 7). Chromatographic methods of determining hydrazine and its polar derivatives.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines.
-
ResearchGate. (2023, September 13). Quantitative 1H NMR methodology for purity assay with high accuracy. Retrieved January 20, 2026, from [Link]
- Benchchem. (n.d.). Validating the Purity of Compounds Synthesized with Hydrazine Hydrate: A Comparative Guide.
- RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. 15(2).
- Unknown Author. (2017, November). Quantitative NMR Spectroscopy.
- Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Purity Analysis of THP-Protected Compounds.
- Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results.
-
PubMed Central. (2015, March 16). Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry. Retrieved January 20, 2026, from [Link]
- ResearchGate. (2025, August 5). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS.
- Technology Networks. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
- MySkinRecipes. (n.d.). This compound.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 8. helixchrom.com [helixchrom.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. torontech.com [torontech.com]
- 13. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 17. mt.com [mt.com]
- 18. web.pdx.edu [web.pdx.edu]
- 19. particle.dk [particle.dk]
- 20. Bot Verification [rasayanjournal.co.in]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 23. westlab.com [westlab.com]
- 24. youtube.com [youtube.com]
A Comparative Analysis of the Biological Activity of [(3-Bromophenyl)methyl]hydrazine Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel bioactive scaffolds is perpetual. Among these, hydrazine derivatives, particularly in the form of hydrazones and Schiff bases, have consistently emerged as a privileged class of compounds exhibiting a wide spectrum of pharmacological activities. This guide provides a comprehensive comparison of the biological activities of derivatives synthesized from [(3-Bromophenyl)methyl]hydrazine hydrochloride, a versatile starting material for generating diverse molecular architectures. By examining the available preclinical data, we aim to elucidate the structure-activity relationships (SAR) that govern the antimicrobial and anticancer potential of these compounds, offering insights for the rational design of future therapeutic agents.
While direct comparative studies on a series of derivatives from this compound are not extensively documented in publicly available literature, we can extrapolate and draw parallels from research on closely related bromophenylhydrazone and other hydrazine derivatives. These studies provide a solid foundation for understanding the potential biological profile of this specific class of compounds. Hydrazones are known to possess a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4]
I. The Versatile Hydrazone Scaffold: A Gateway to Bioactivity
The synthesis of hydrazone derivatives from this compound typically involves a condensation reaction with various aldehydes and ketones. This straightforward synthetic route allows for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties. The resulting Schiff bases are characterized by the presence of an azomethine group (-C=N-), which is a key pharmacophore implicated in their biological effects.[5][6]
The general synthetic pathway can be visualized as follows:
Figure 1: General synthesis of hydrazone derivatives.
II. Comparative Antimicrobial Activity
Hydrazone derivatives are well-documented for their antimicrobial properties against a range of bacterial and fungal pathogens. The presence of the bromo substituent on the phenyl ring of [(3-Bromophenyl)methyl]hydrazine is anticipated to contribute significantly to the antimicrobial potency, a trend observed in other halogenated compounds.
While specific data for derivatives of [(3-Bromophenyl)methyl]hydrazine is limited, a study on Schiff bases derived from 4-bromoacetophenone and substituted aromatic aldehydes demonstrated excellent antibacterial and antifungal activity.[7] Another study on Schiff bases derived from 3-(5-bromothiophen-2-yl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde also reported good activity against various bacterial strains.[8] These findings suggest that the bromo-substituent is a favorable feature for antimicrobial activity.
Table 1: Hypothetical Comparative Antimicrobial Activity of [(3-Bromophenyl)methyl]hydrazine Derivatives
| Derivative (Substituent R) | Target Organism | MIC (µg/mL) | Reference Compound (MIC, µg/mL) |
| Series A: Aldehyde-derived | |||
| A1: 4-Nitrobenzaldehyde | Staphylococcus aureus | 16 | Ciprofloxacin (4) |
| A2: 2-Hydroxybenzaldehyde | Staphylococcus aureus | 32 | Ciprofloxacin (4) |
| A3: 4-Chlorobenzaldehyde | Escherichia coli | 64 | Ciprofloxacin (8) |
| A4: 2,4-Dichlorobenzaldehyde | Escherichia coli | 32 | Ciprofloxacin (8) |
| Series B: Ketone-derived | |||
| B1: Acetophenone | Candida albicans | 128 | Fluconazole (16) |
| B2: 4-Bromoacetophenone | Candida albicans | 64 | Fluconazole (16) |
Note: This table is a hypothetical representation based on general trends observed in related hydrazone derivatives and is intended for illustrative purposes. Actual values would require experimental verification.
Structure-Activity Relationship Insights:
-
Electron-withdrawing groups: The presence of electron-withdrawing groups like nitro (-NO2) and chloro (-Cl) on the aldehyde-derived portion of the molecule often enhances antibacterial activity.
-
Hydroxyl groups: A hydroxyl group at the ortho position of the benzaldehyde ring can sometimes lead to decreased activity, potentially due to intramolecular hydrogen bonding that reduces the molecule's ability to interact with the target site.
-
Halogenation: The presence of a bromine atom on the starting hydrazine moiety, and potentially on the aldehyde or ketone reactant, is generally associated with increased antimicrobial potency.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standard method for assessing the antimicrobial activity of the synthesized hydrazone derivatives.
Workflow for MIC Determination:
Figure 2: Workflow for MIC determination.
Step-by-Step Methodology:
-
Preparation of Compounds: Dissolve the synthesized hydrazone derivatives in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Bacterial Strains: Use standard reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and clinical isolates.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Assay Setup: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (MHB). The final concentration range should typically be from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should be run in parallel.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
III. Comparative Anticancer Activity
The anticancer potential of hydrazone derivatives is another area of intense investigation. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation.
While specific comparative data for derivatives of [(3-Bromophenyl)methyl]hydrazine is lacking, a study on hydrazide-hydrazone derivatives showed that a compound bearing a pyrrole ring was the most potent against prostate, breast, and colon cancer cell lines.[1] Another study on (2,4-Dinitrophenyl)hydrazone derivatives demonstrated that several compounds possessed good to moderate anticancer activity against the MCF-7 breast cancer cell line.[2]
Table 2: Hypothetical Comparative Anticancer Activity of [(3-Bromophenyl)methyl]hydrazine Derivatives (IC50 in µM)
| Derivative (Substituent R) | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) |
| Series A: Aldehyde-derived | |||
| A1: 4-Nitrobenzaldehyde | 15.2 | 21.5 | 35.8 |
| A2: 2-Hydroxybenzaldehyde | 28.7 | 45.1 | > 100 |
| A3: 4-Methoxybenzaldehyde | 10.5 | 18.9 | 29.4 |
| A4: 3,4,5-Trimethoxybenzaldehyde | 5.8 | 9.7 | 15.2 |
| Reference Drug | |||
| Doxorubicin | 0.9 | 1.1 | 1.5 |
Note: This table is a hypothetical representation based on general trends observed in related hydrazone derivatives and is intended for illustrative purposes. Actual values would require experimental verification.
Structure-Activity Relationship Insights:
-
Lipophilicity and Substituents: The presence of methoxy groups on the benzaldehyde moiety can increase lipophilicity and enhance anticancer activity. The number and position of these groups are critical.
-
Heterocyclic Rings: The incorporation of heterocyclic rings, such as furan, thiophene, or pyridine, into the aldehyde or ketone part of the molecule has been shown to be a successful strategy for increasing anticancer potency.
-
Apoptosis Induction: Active compounds often exert their effects by inducing programmed cell death (apoptosis) in cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Workflow for MTT Assay:
Figure 3: Workflow for MTT assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HCT-116, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized hydrazone derivatives (typically ranging from 0.1 to 100 µM) for 48 or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
IV. Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with the potential for significant antimicrobial and anticancer activities. The ease of their synthesis and the ability to introduce a wide range of chemical diversity make them attractive candidates for drug discovery programs.
Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives from this specific starting material. Such studies will be crucial for establishing definitive structure-activity relationships and for identifying lead compounds with potent and selective biological activity. Further investigations into their mechanisms of action, toxicity profiles, and in vivo efficacy will be essential steps in the development of these promising molecules into novel therapeutic agents.
V. References
-
Al-Rasheed, N., et al. (2020). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 25(18), 4237.
-
Anonymous. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Acta Chimica Slovenica, 69(4), 863-875.
-
Anonymous. (n.d.). Synthesis, Spectral Studies and Biological Evaluation of Hydrazone Derivative as Antimicrobial and Anticancer Agents. International Journal of Science and Research.
-
Anonymous. (2025). Synthesis and antimicrobial activity of Schiff bases of 1, 3-oxazines. ResearchGate.
-
Manohare, S. V., & Thakare, S. S. (2019). SYNTHESIS AND ANTIBACTERIAL SCREENING OF SCHIFF BASES DERIVED FROM 3-(5-BROMOTHIOPHEN-2-YL)-1-(4-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE. International Journal of Pharmaceutical Sciences and Research, 10(8), 3741-3745.
-
Anonymous. (n.d.). A Comparative Guide to the Structure-Activity Relationship of Hydrazone Analogs in Anticancer Drug Discovery. BenchChem.
-
Anonymous. (n.d.). Biological Activities of Hydrazone Derivatives. PMC PubMed Central.
-
Anonymous. (n.d.). Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. Current Medicinal Chemistry.
-
Anonymous. (n.d.). Synthesis and Anti-Microbial Activities of Some Novel Schiff Bases. Semantic Scholar.
-
Anonymous. (2024). SYNTHESIS, CHARACTRIZATION AND ANTIBACTERIAL ACTIVITY OF SCHIFF BASES DERIVED FROM PHENYL HYDRAZINE DERIVATIVES AND THEIR Cu (II) and Zn (II) COMPLEXES. Der Pharma Chemica.
-
Wang, L., et al. (2018). On quantitative structure–activity relationships between hydrazine derivatives and β irradiation. Nuclear Science and Techniques, 29(4), 1-7.
-
Anonymous. (n.d.). Compound (3-bromophenyl)hydrazine hydrochloride. Chemdiv.
-
Anonymous. (n.d.). Structure Activity Relationship of Brevenal Hydrazide Derivatives. MDPI.
-
Anonymous. (n.d.). 1384427-52-4|this compound|BLD Pharm. BLD Pharm.
-
Anonymous. (n.d.). 3-Bromophenylhydrazine hydrochloride. PubChem.
Sources
- 1. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijsr.net [ijsr.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview - Jorge - Current Medicinal Chemistry [rjraap.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
Safety Operating Guide
Navigating the Labyrinth: A Senior Application Scientist's Guide to the Proper Disposal of [(3-Bromophenyl)methyl]hydrazine Hydrochloride
For the diligent researcher, the synthesis of novel compounds is a journey of discovery. Yet, the culmination of this journey extends beyond the final product; it encompasses the responsible management of every chemical substance, including the byproducts and residual materials. This guide provides a comprehensive, scientifically-grounded framework for the proper disposal of [(3-Bromophenyl)methyl]hydrazine hydrochloride, ensuring the safety of laboratory personnel and the preservation of our environment.
The Chemical Profile: Understanding the Hazard
This compound is a substituted hydrazine derivative. Its chemical structure, containing both a hydrazine moiety and a brominated aromatic ring, dictates its hazardous properties and, consequently, its disposal requirements. Hydrazine and its derivatives are known for their potential toxicity, including carcinogenicity[1]. The presence of the bromophenyl group classifies this compound as a halogenated organic compound, which is subject to specific environmental regulations[2][3].
According to available safety data, this compound is classified as a substance that can cause severe skin burns and eye damage[4][5][6]. Therefore, all handling and disposal procedures must be conducted with the utmost care, utilizing appropriate personal protective equipment (PPE).
Core Principles of Disposal: A Decision-Making Framework
The disposal of this compound is not a one-size-fits-all procedure. The appropriate method depends on the quantity of waste, its physical state (solid or in solution), and the available institutional resources. However, the overarching principle is that this compound must be treated as hazardous waste .
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Disposal Protocols: A Step-by-Step Guide
I. Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent accidental and dangerous reactions.
-
Designated Waste Container: Use a dedicated, chemically resistant container for the collection of this compound waste. The container must be clearly labeled with the full chemical name and appropriate hazard symbols.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect solid this compound in a separate, labeled container.
-
Liquid Waste: If the compound is in solution, do not mix it with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines. Halogenated organic waste should be collected separately[3].
-
-
Container Integrity: Ensure the waste container is in good condition, with a secure, tight-fitting lid to prevent leaks or spills.
II. The Preferred Disposal Method: Incineration
For halogenated organic compounds like this compound, high-temperature incineration is the most effective and environmentally sound disposal method[7][8].
-
Mechanism of Destruction: Incineration at high temperatures (typically above 900°C) breaks down the organic molecule into simpler, less harmful components[8]. The bromine is converted to hydrogen bromide (HBr), which is an acidic gas[1][7].
-
Regulatory Compliance: Hazardous waste incinerators are equipped with sophisticated flue gas cleaning systems, including scrubbers, to neutralize acidic gases like HBr and prevent their release into the atmosphere[1][8]. This ensures compliance with stringent environmental regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA)[2][3].
It is imperative that the incineration is carried out by a licensed and certified hazardous waste disposal facility.
III. Chemical Neutralization: A Cautious Alternative
While chemical neutralization is a common method for treating hydrazine waste, its application to this compound requires careful consideration. Oxidation with agents like sodium or calcium hypochlorite can be effective for hydrazine itself[9]. However, the reaction with substituted hydrazines can be complex and may lead to the formation of hazardous byproducts[10][11][12].
Due to the lack of specific, validated neutralization protocols for this compound, this method is not recommended without expert consultation and thorough risk assessment. If considering this route, it is crucial to:
-
Consult with a qualified chemist or your institution's EHS department.
-
Perform a small-scale pilot test to identify reaction products and ensure complete neutralization.
-
Have appropriate measures in place to handle any potentially hazardous byproducts.
Safety and Handling of Waste
The following table summarizes the key safety considerations when handling this compound waste.
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. | To prevent skin and eye contact, as the compound can cause severe burns[4][5][6]. |
| Ventilation | All handling of the waste should be conducted in a certified chemical fume hood. | To avoid inhalation of any dust or vapors. |
| Spill Response | In case of a spill, evacuate the area and follow your institution's established spill cleanup procedures for hazardous materials. | To minimize exposure and ensure proper decontamination. |
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a critical component of the research lifecycle. By understanding the chemical's inherent hazards, adhering to a structured decision-making process, and prioritizing the use of licensed hazardous waste disposal services for high-temperature incineration, we can ensure the safety of our laboratories and the protection of our environment. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
-
Emission Measurements During Incineration of Waste Containing Bromine. (2014). Nordic Council of Ministers. [Link]
-
Other Disposal Guidance. (n.d.). U.S. Environmental Protection Agency. [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials. (1983). U.S. Environmental Protection Agency. [Link]
-
3-Bromophenylhydrazine hydrochloride. (n.d.). PubChem. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. [Link]
-
Bromine in waste incineration: Partitioning and influence on metal volatilisation. (2003). ResearchGate. [Link]
-
Bromine in waste incineration: partitioning and influence on metal volatilisation. (2003). PubMed. [Link]
-
Incineration In Hazardous Waste Management. (n.d.). U.S. Environmental Protection Agency. [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Environmental Fact Sheet, Organobromine. (n.d.). U.S. Environmental Protection Agency. [Link]
- Methods and systems for neutralization of hydrazine. (2017).
- Process for preparing hydrazine and substituted hydrazine from their carbonyl derivatives using cation exchange resins. (n.d.).
-
Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels. (1987). National Technical Reports Library. [Link]
-
Catalytic Decomposition of Hydrazine and Hydrazine Derivatives to Produce Hydrogen-Containing Gas Mixtures: A Review. (2025). ResearchGate. [Link]
-
Any idea how to neutralize the hydrazine dihydrochloride, I need to neutralize it to perform the synthesis of a triazole from benzoyl isothiocyanate? (2015). ResearchGate. [Link]
-
The chemistry of the hypochlorite neutralization of hydrazine fuels. (1986). OSTI.GOV. [Link]
-
Catalysts for the decomposition of hydrazine and its derivatives and a method for its production. (1986). NASA Technical Reports Server. [Link]
-
Products of the neutralization of hydrazine fuels with hypochlorite. (n.d.). ResearchGate. [Link]
Sources
- 1. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. epa.gov [epa.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromophenylhydrazine 98 27246-81-7 [sigmaaldrich.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. norden.org [norden.org]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 11. The chemistry of the hypochlorite neutralization of hydrazine fuels (Conference) | OSTI.GOV [osti.gov]
- 12. researchgate.net [researchgate.net]
Navigating the Synthesis Frontier: A Guide to Safely Handling [(3-Bromophenyl)methyl]hydrazine hydrochloride
In the landscape of pharmaceutical and agrochemical research, substituted hydrazines are pivotal building blocks. [(3-Bromophenyl)methyl]hydrazine hydrochloride is one such reagent, offering a unique structural motif for the synthesis of novel compounds[1]. However, the reactivity that makes this compound valuable also necessitates a profound respect for its potential hazards. As a class, hydrazines and their derivatives are recognized for their toxicity and corrosive properties[2][3]. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring the protection of researchers and the integrity of your work. Our approach is grounded in the hierarchy of controls, prioritizing engineering and administrative measures to minimize exposure risk.
Hazard Recognition: Understanding the Adversary
Based on aggregated GHS (Globally Harmonized System) data for analogous compounds, this compound should be treated as a substance that:
-
Causes severe skin burns and eye damage [4][5][7][8]. This corrosive nature is a primary concern upon any direct contact.
-
May cause respiratory irritation [4][9]. Inhalation of dust or aerosols can lead to irritation of the mucous membranes and respiratory tract.
-
Is harmful if swallowed, in contact with skin, or if inhaled [9][10]. Systemic toxicity is a known characteristic of hydrazine derivatives.
Hydrazine itself is a documented skin sensitizer, with the potential for cross-sensitization to its derivatives[11]. Therefore, repeated or prolonged exposure should be meticulously avoided to prevent allergic reactions.
The Shield: Personal Protective Equipment (PPE)
The selection and proper use of PPE is your last and most personal line of defense. It is non-negotiable. The causality here is direct: the barrier provided by correct PPE is the only thing separating the researcher from a corrosive and toxic chemical.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin contact. Always consult the glove manufacturer's resistance guide for specific breakthrough times[2][12]. Double-gloving is recommended for extended operations. |
| Eye Protection | Tightly-fitting chemical splash goggles and a full-face shield | Protects against splashes of solutions or contact with airborne powder. A face shield is crucial when handling larger quantities or during procedures with a high splash potential[2][12]. |
| Skin & Body | Flame-resistant lab coat, long pants, and closed-toe shoes | A lab coat provides a removable barrier in case of a spill. Natural fibers like cotton are preferable to synthetic materials which can melt and adhere to skin upon ignition[12]. |
| Respiratory | Use within a certified chemical fume hood is mandatory. For spill cleanup or in situations where PEL may be exceeded, a full-face respirator with appropriate cartridges (e.g., type ABEK) is necessary[12]. | The primary engineering control to prevent inhalation of dust or vapors. A respirator is a backup, not a substitute for proper ventilation[11][12]. |
The Arena: Engineering and Administrative Controls
A self-validating safety protocol relies on creating an environment that inherently minimizes risk. This is achieved through robust engineering and administrative controls.
Engineering Controls: Your First Line of Defense
All work involving this compound must be conducted within a certified chemical fume hood[2][13]. This is the most critical engineering control, as it captures airborne particles and vapors at the source, preventing inhalation and systemic exposure. The work area should also be equipped with an easily accessible emergency eyewash station and safety shower[11][12].
Administrative Controls: The Rules of Engagement
-
Restricted Access: The area where this chemical is used should be clearly marked with warning signs indicating its hazards[2][14].
-
No Lone Wolf Operations: Never work alone when handling highly hazardous chemicals like this one[13].
-
Training: All personnel must be thoroughly trained on the hazards and safe handling procedures outlined in this guide and the relevant SDS for similar compounds[2][3].
-
Storage: Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as oxidizing agents[12][13][14]. The container must be kept tightly closed and clearly labeled[6][13].
The Workflow: From Bench to Waste
This section provides a procedural framework for handling this compound.
Operational Plan: A Step-by-Step Protocol
-
Preparation:
-
Don all required PPE as detailed in the table above.
-
Ensure the chemical fume hood is on and functioning correctly.
-
Prepare all necessary equipment (spatulas, glassware, weighing paper, etc.) within the fume hood to minimize movement in and out of the controlled area.
-
Place a designated, labeled waste container within the fume hood.
-
-
Weighing and Transfer:
-
Carefully open the container inside the fume hood.
-
Use a dedicated spatula to weigh the desired amount of the solid compound onto weighing paper or into a tared vessel. Avoid creating dust.
-
If making a solution, slowly add the solid to the solvent with stirring to control dissolution and prevent splashing.
-
Securely close the primary container immediately after use.
-
-
Reaction Setup:
-
Perform all subsequent reaction steps within the fume hood.
-
Ensure any reaction vessel is properly secured.
-
-
Post-Procedure:
-
Wipe down the spatula and any contaminated surfaces within the fume hood with a suitable decontaminating solution (e.g., a dilute solution of calcium hypochlorite, followed by water).
-
Carefully remove PPE, avoiding contact with the outer contaminated surfaces. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing PPE[2].
-
The logical flow for handling this hazardous chemical is visualized in the diagram below.
Caption: Safe Handling Workflow for Hazardous Hydrazine Derivatives.
Contingency Planning: Spills and Exposures
Accidents, though preventable, require immediate and correct responses.
Spill Response:
-
Small Spills (inside fume hood): Do not attempt to clean up a spill without proper training and equipment[2]. If a small amount is spilled inside the hood, it can be neutralized. Dilute with water to a 5% or less solution, then add an equal volume of 5% calcium hypochlorite aqueous solution[15]. Absorb with a non-combustible material like sand or vermiculite and place in the designated hazardous waste container.
-
Large Spills (or any spill outside a fume hood): Evacuate the area immediately[13]. Alert colleagues and notify your institution's Environmental Health & Safety (EHS) office[2]. Do not attempt to clean it up yourself.
Exposure Response:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes[8][11][16]. Seek immediate medical attention[2].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[5][11][16]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[5][16].
-
Ingestion: Do NOT induce vomiting[5][16]. Rinse mouth with water. Seek immediate medical attention.
The Final Step: Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, is considered hazardous waste[6].
-
Collect all waste in a clearly labeled, sealed, and compatible container.
-
Do not mix hydrazine waste with other chemical waste streams unless specifically instructed to do so by your EHS department[17].
-
Arrange for pickup and disposal through your institution's certified hazardous waste management program[2][6].
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound, advancing scientific discovery while prioritizing personal and environmental health.
References
-
Hydrazine - Wikipedia. Available at: [Link]
-
Hydrazine - Risk Management and Safety - University of California, Los Angeles. Available at: [Link]
-
3-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 33757 - PubChem. Available at: [Link]
-
Hydrazine Standard Operating Procedure Template - Environmental Health & Safety, University of New Mexico. Available at: [Link]
-
Safety and Handling of Hydrazine - Defense Technical Information Center (DTIC). Available at: [Link]
-
CB-LSOP-Hydrazines - The Brückner Research Group, University of Connecticut. Available at: [Link]
-
Laboratory Safety Standard Operating Procedure (SOP) - University of Texas at Dallas. Available at: [Link]
-
This compound - MySkinRecipes. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. 3-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 33757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. 3-Bromophenylhydrazine 98 27246-81-7 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Hydrazine - Wikipedia [en.wikipedia.org]
- 12. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 13. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. arxada.com [arxada.com]
- 16. fishersci.com [fishersci.com]
- 17. artscimedia.case.edu [artscimedia.case.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
